Product packaging for Fmoc-Glu(OAll)-OH(Cat. No.:CAS No. 133464-46-7)

Fmoc-Glu(OAll)-OH

Katalognummer: B557469
CAS-Nummer: 133464-46-7
Molekulargewicht: 409.4 g/mol
InChI-Schlüssel: LRBARFFNYOKIAX-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Fmoc-Glu(OAll)-OH, also known as this compound, is a useful research compound. Its molecular formula is C23H23NO6 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23NO6 B557469 Fmoc-Glu(OAll)-OH CAS No. 133464-46-7

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-2-13-29-21(25)12-11-20(22(26)27)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBARFFNYOKIAX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427066
Record name Fmoc-Glu(OAll)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133464-46-7
Record name Fmoc-Glu(OAll)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(OAll)-OH: Properties, Structure, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Fmoc-L-glutamic acid γ-allyl ester, commonly known as Fmoc-Glu(OAll)-OH. This glutamic acid derivative is a critical building block in modern peptide synthesis, offering unique advantages in the construction of complex peptides and peptidomimetics through orthogonal protection strategies.

Core Chemical Properties and Structure

This compound is a white, powdered solid at room temperature. Its structure is characterized by three key functional components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, a free α-carboxylic acid, and an allyl ester protecting the γ-carboxyl group of the glutamic acid side chain.

Chemical Structure

The chemical structure of this compound is depicted below:

Synonyms: Fmoc-L-glutamic acid 5-allyl ester, N-Fmoc-L-glutamic acid gamma-allyl ester[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the following table for easy reference and comparison.

PropertyValueReferences
CAS Number 133464-46-7[1][2]
Molecular Formula C₂₃H₂₃NO₆
Molecular Weight 409.43 g/mol
Melting Point 122 - 128 °C
Appearance White Powder
Solubility Soluble in Methanol and DMF
Optical Activity [α]20/D −16.5±2°, c = 1% in DMF
Storage Temperature 2-8°C

The Power of Orthogonal Protection in Peptide Synthesis

This compound is a prime example of an amino acid derivative designed for a three-dimensional orthogonal protection strategy in solid-phase peptide synthesis (SPPS). This strategy utilizes protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification of specific sites within a peptide sequence while it is still attached to the solid support.

The three dimensions of orthogonality in a peptide containing this compound are:

  • Fmoc Group (Base-Labile): Protects the α-amino group and is removed by a mild base, typically a solution of piperidine (B6355638) in DMF, at each step of peptide chain elongation.

  • Allyl Ester (Organometallic-Labile): Protects the γ-carboxyl group of the glutamic acid side chain. It is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for tBu-based side-chain protecting group removal. The allyl group is selectively cleaved using a palladium(0) catalyst.

  • Acid-Labile Groups (e.g., tBu, Trt, Pbf): These groups are often used to protect other amino acid side chains and are removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA).

This orthogonal approach is instrumental in the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring side-chain modifications.

Experimental Protocols

The following sections detail key experimental methodologies involving this compound.

General Protocol for Fmoc-SPPS using this compound

This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Preparation and Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Wash the resin with N,N-Dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

  • Add an excess of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIEA) (8 equivalents), to the amino acid solution to activate the carboxylic acid.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. A negative test indicates the absence of free primary amines and a successful coupling.

4. Washing:

  • After successful coupling, drain the reaction solution and wash the peptide-resin thoroughly with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.

On-Resin Deprotection of the Allyl Ester Side-Chain

The selective removal of the allyl group from the glutamic acid side chain is a key application of this building block, enabling on-resin modifications like cyclization or branching.

1. Resin Preparation:

  • The peptide-resin containing the this compound residue is washed and dried under vacuum.

2. Deprotection Cocktail Preparation:

  • Prepare a solution containing a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (B129415) (PhSiH₃), in an appropriate solvent like dichloromethane (B109758) (DCM) or a mixture of chloroform, acetic acid, and N-methylmorpholine.

3. Allyl Cleavage Reaction:

  • Add the deprotection cocktail to the peptide-resin.

  • The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Agitate the reaction mixture at room temperature for a specified period, usually ranging from 30 minutes to a few hours.

  • The progress of the deprotection can be monitored by HPLC analysis of a small, cleaved sample of the peptide-resin.

4. Post-Cleavage Washing:

  • After complete deprotection, the resin is thoroughly washed with DMF and other solvents to remove the palladium catalyst and scavenger byproducts.

  • The newly exposed carboxylic acid on the glutamic acid side chain is now available for further chemical modification.

Visualizing the Workflow

The following diagrams illustrate the logical flow of processes involving this compound in peptide synthesis.

Fmoc_SPPS_Cycle Start Start: Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 End Elongated Peptide-Resin Washing_2->End Repeat for next cycle

Figure 1: The general cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection_Workflow Peptide_Resin Protected Peptide on Resin (with this compound) Allyl_Deprotection Selective Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Peptide_Resin->Allyl_Deprotection On_Resin_Modification On-Resin Modification (e.g., Cyclization, Branching) Allyl_Deprotection->On_Resin_Modification Final_Cleavage Final Cleavage and Global Deprotection (TFA) On_Resin_Modification->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Modified Peptide Purification->Final_Peptide

Figure 2: Workflow for on-resin modification using the orthogonal allyl protecting group.

References

Fmoc-Glu(OAll)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of Fmoc-L-Glu(OAll)-OH (N-α-Fmoc-L-glutamic acid γ-allyl ester), a key building block in peptide synthesis. It details the compound's physicochemical properties and its primary application.

Physicochemical Properties

Fmoc-Glu(OAll)-OH is a derivative of L-glutamic acid used extensively in Fmoc solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group provides temporary protection of the alpha-amino group, while the allyl ester protects the side-chain carboxylic acid. This orthogonal protection scheme allows for selective deprotection, a critical feature in the synthesis of complex peptides.[3]

The key quantitative data for this compound are summarized below.

PropertyValueReferences
Molecular Formula C₂₃H₂₃NO₆[4][5][6]
Molecular Weight 409.43 g/mol [4][5][6]
CAS Number 133464-46-7[4][5][6]
Appearance White powder or crystalline powder[7]
Melting Point 122 - 128 °C[8]
Storage Temperature 2 - 8 °C[1][2][7]

Core Structure and Functionality

The structure of this compound consists of three primary functional components: the L-glutamic acid backbone, the N-terminal Fmoc protecting group, and the γ-carboxyl allyl ester protecting group. This arrangement is crucial for its function in peptide synthesis.

Fmoc_Glu_OAll_OH_Structure fmoc Fmoc Group (Base-Labile) glu L-Glutamic Acid Backbone fmoc->glu allyl γ-Allyl Ester (Pd(0)-Labile) glu->allyl Ester Bond alpha_acid α-Carboxylic Acid (Activation Site) glu->alpha_acid C-Terminus

Logical relationship of functional groups in this compound.

Experimental Protocols & Applications

Primary Application: Peptide Synthesis

This compound is a standard reagent for introducing a glutamic acid residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.[1][2] The allyl group is an orthogonal protecting group to the acid-labile side-chain protectors (like Boc or tBu) and the base-labile Fmoc group.[3]

General Experimental Workflow: Deprotection

Detailed experimental protocols are highly dependent on the specific peptide sequence, the solid support used, and the scale of the synthesis. However, a generalized workflow for the selective deprotection of the allyl group is provided below. This step is typically performed to allow for on-resin modification of the glutamic acid side-chain, such as lactam bridge formation.

Deprotection_Workflow start Start: Peptide-Resin with Fmoc-Glu(OAll) incorporated wash1 Wash Resin (e.g., with DCM / DMF) start->wash1 reagent_prep Prepare Scavenger/ Catalyst Solution (e.g., PhSiH₃ in DCM) wash1->reagent_prep catalyst_add Add Pd(PPh₃)₄ Catalyst to Scavenger Solution reagent_prep->catalyst_add reaction Add Reagent Mix to Resin Incubate under Inert Gas (e.g., Argon) catalyst_add->reaction wash2 Wash Resin Thoroughly (e.g., DCM, DMF, IPA) reaction->wash2 end Result: Peptide-Resin with Free Side-Chain Carboxylic Acid wash2->end

General workflow for the palladium-catalyzed deprotection of the allyl ester.

Protocol for Allyl Group Removal:

  • Resin Swelling: The peptide-bound resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Reagent Preparation: A solution of a scavenger, typically phenylsilane (B129415) (PhSiH₃), is prepared in an anhydrous, deoxygenated solvent like DCM.

  • Catalyst Addition: The palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is added to the scavenger solution.[3] The solution is mixed until the catalyst dissolves.

  • Reaction: The catalyst/scavenger solution is added to the reaction vessel containing the resin. The vessel is purged with an inert gas (e.g., Argon or Nitrogen) and agitated at room temperature for a specified time (e.g., 1-2 hours).

  • Washing: Following the reaction, the resin is extensively washed with solvents such as DCM, DMF, and isopropanol (B130326) (IPA) to remove the catalyst, cleaved protecting group, and scavenger byproducts.

  • Verification: A small sample of the resin may be cleaved and analyzed via HPLC and Mass Spectrometry to confirm the complete removal of the allyl group.

This deprotection leaves the side-chain carboxyl group of the glutamic acid residue free for subsequent chemical modifications while the rest of the peptide remains fully protected on the solid support.

References

The Strategic Role of Fmoc-Glu(OAll)-OH in Modern Peptide Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Fmoc-Glu(OAll)-OH, or N-α-Fmoc-L-glutamic acid γ-allyl ester, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme allows for the selective modification of the glutamic acid side chain, enabling the synthesis of complex peptide architectures such as cyclic peptides, branched peptides, and peptide conjugates. This guide provides an in-depth overview of its applications, supported by experimental protocols and quantitative data.

Core Principles and Applications

This compound is a derivative of the amino acid glutamic acid, where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group of the side chain is protected by an allyl (All) ester. This arrangement is central to its utility in orthogonal peptide synthesis strategies.

The Fmoc group is stable to acidic conditions but is readily removed by a secondary amine, typically piperidine (B6355638), allowing for the stepwise elongation of the peptide chain. Conversely, the allyl ester is stable to the basic conditions used for Fmoc deprotection and to the acidic conditions often used to cleave the completed peptide from the solid support. This stability allows for the selective deprotection of the gamma-carboxyl group at any desired stage of the synthesis.

The primary applications of this compound stem from this orthogonal deprotection capability:

  • Synthesis of Lactam-Bridged Peptides: On-resin deallylation of the glutamic acid side chain exposes a free carboxyl group. This group can then be coupled with a deprotected amino group elsewhere in the peptide sequence (e.g., from a lysine (B10760008) or ornithine residue) to form a cyclic lactam bridge. This conformational constraint is a widely used strategy to enhance the biological activity, stability, and receptor selectivity of peptides.[1]

  • Branched Peptides: The deprotected gamma-carboxyl group can serve as an anchor point for the synthesis of a second peptide chain, leading to the formation of branched or "dendrimeric" peptides.

  • Peptide Conjugation: The exposed carboxyl group can be functionalized with various molecules, such as fluorescent labels, cytotoxic drugs for targeted delivery, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.

  • Head-to-Tail Cyclic Peptides: this compound can be anchored to the resin via its side chain, leaving the alpha-carboxyl group free for peptide elongation. Subsequent deallylation and on-resin cyclization can yield head-to-tail cyclic peptides.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is critical for the successful synthesis of complex peptides. While specific yields can be sequence-dependent, the following table summarizes typical quantitative data associated with the use of this compound and related allyl-protected amino acids.

ParameterReagents and ConditionsTypical Yield/EfficiencyReference
Purity of this compound High-Performance Liquid Chromatography (HPLC)≥96.0%[2][3]
Fmoc Deprotection 20% Piperidine in DMFQuantitative[1]
Allyl Deprotection Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DCM/DMF>98%[4]
Allyl Deprotection (Optimized) Pd(PPh₃)₄, Dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃)Quantitative
Microwave-Assisted Allyl Deprotection Pd(PPh₃)₄, Phenylsilane (PhSiH₃) in DMF, 38°C>98% in 2 x 5 min
On-Resin Lactam Bridge Formation HBTU/HOBt or PyBOP/DIEAHigh (Sequence Dependent)

Experimental Protocols

Standard Fmoc-SPPS Coupling of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5-20 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • Dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 eq.), to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry under vacuum.

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

On-Resin Deprotection of the Allyl Group
  • Resin Preparation: Swell the peptide-resin containing the this compound residue in an appropriate solvent like DCM or a DCM/DMF mixture.

  • Reagent Preparation: Prepare a solution of the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.35 equivalents), and a scavenger in the reaction solvent. Phenylsilane (PhSiH₃) (10-25 equivalents) or dimethylamine borane (Me₂NH·BH₃) (40 equivalents) are effective scavengers.

  • Deprotection Reaction: Add the reagent solution to the resin and agitate at room temperature. Reaction times can vary from 20-40 minutes with Me₂NH·BH₃ to several hours with PhSiH₃. The reaction is often repeated to ensure complete deprotection.

  • Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., sodium diethyldithiocarbamate (B1195824) in DMF) to remove residual palladium, and finally with DMF and DCM.

On-Resin Lactam Bridge Formation
  • Selective Deprotection:

    • Remove the N-terminal Fmoc group of the peptide chain using 20% piperidine in DMF.

    • Selectively deprotect the side chain of the amino acid that will form the other end of the lactam bridge (e.g., remove the Boc group from a Lysine residue with trifluoroacetic acid (TFA), or an Alloc group from Lys(Alloc) using the palladium-catalyzed method described above).

    • Perform the on-resin deprotection of the allyl group from the Glu(OAll) side chain as described previously.

  • Cyclization:

    • Swell the resin in DMF.

    • Add a solution of a coupling agent (e.g., HBTU/HOBt or PyBOP) and a base (e.g., DIEA) in DMF to the resin.

    • Allow the cyclization reaction to proceed for several hours to overnight at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM.

Visualizations

chemical_structure cluster_fmoc Fmoc Group cluster_glu Glutamic Acid Backbone cluster_oall Allyl Ester (OAll) Fmoc Fmoc Glu Glu Fmoc->Glu α-Amine OAll OAll Glu->OAll γ-Carboxyl

Caption: Structure of this compound.

spss_workflow start Start with Resin deprotect_fmoc Fmoc Deprotection (Piperidine) start->deprotect_fmoc couple_aa Couple Next Fmoc-AA-OH deprotect_fmoc->couple_aa repeat Repeat for Peptide Elongation couple_aa->repeat couple_glu_oall Couple This compound repeat->couple_glu_oall deprotect_allyl Selective Allyl Deprotection (Pd(PPh₃)₄ + Scavenger) couple_glu_oall->deprotect_allyl on_resin_modification On-Resin Modification (e.g., Cyclization, Branching) deprotect_allyl->on_resin_modification final_cleavage Final Cleavage from Resin (TFA) on_resin_modification->final_cleavage end Purified Peptide final_cleavage->end

Caption: General SPPS workflow incorporating this compound.

orthogonal_deprotection cluster_deprotection Orthogonal Deprotection Pathways Peptide Resin-Bound Peptide Fmoc-AA...-Glu(OAll)-...-Lys(Boc)-... Fmoc_deprotection Fmoc Deprotection Peptide->Fmoc_deprotection Base (Piperidine) Allyl_deprotection Allyl Deprotection Peptide->Allyl_deprotection Pd(0) Catalyst Boc_deprotection Boc Deprotection Peptide->Boc_deprotection Acid (TFA) Free_Amine Free_Amine Fmoc_deprotection->Free_Amine Free α-Amine for Elongation Free_Carboxyl Free_Carboxyl Allyl_deprotection->Free_Carboxyl Free γ-Carboxyl for Cyclization/Conjugation Free_Lys_Amine Free_Lys_Amine Boc_deprotection->Free_Lys_Amine Free Lysine Amine for Cyclization

Caption: Orthogonal deprotection strategy.

References

The Principle of Orthogonal Protection: A Technical Guide to Fmoc-Glu(OAll)-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. The concept of orthogonal protection, where different classes of protecting groups can be removed under distinct, non-interfering conditions, provides chemists with the ultimate control over the synthetic process. This technical guide delves into the core principles of orthogonal protection, focusing on the versatile building block, Fmoc-Glu(OAll)-OH. This reagent is a prime example of how orthogonal protection strategies enable the synthesis of complex peptides, such as cyclic and branched structures, which are of significant interest in drug discovery and development.

The Core Principle: Orthogonality in Peptide Chemistry

Orthogonal protection is a strategy that employs multiple, independent protecting groups in a single synthetic route.[1] Each protecting group is stable to the deprotection conditions of the others, allowing for the selective unmasking of a specific functional group for subsequent reaction. In the context of Solid-Phase Peptide Synthesis (SPPS), this principle is fundamental for synthesizing peptides with modified side chains, cyclizations, or branches.[2][3]

The most widely adopted strategy in SPPS is the Fmoc/tBu approach. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups are typically protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[4][5] The introduction of a third, orthogonally protected amino acid, such as this compound, expands the synthetic possibilities. The allyl (All) ester protecting the side-chain carboxyl group of glutamic acid is stable to both the basic conditions used for Fmoc removal and the acidic conditions for tBu-based group removal. The allyl group is selectively cleaved using a palladium(0) catalyst.

This three-dimensional orthogonality (base-labile, acid-labile, and metal-catalyzed cleavage) allows for precise, stepwise manipulation of the peptide structure on the solid support.

Orthogonal_Protection cluster_Fmoc Nα-Amine Protection cluster_SideChain Side-Chain Protection Peptide Growing Peptide Chain (on solid support) Fmoc Fmoc Group Peptide->Fmoc N-terminus tBu tBu, Boc, Trt Groups Peptide->tBu Side-chains OAll OAll Group (from this compound) Peptide->OAll Glu side-chain Deprotection Deprotection Conditions Fmoc->Deprotection Base (e.g., Piperidine) [β-elimination] tBu->Deprotection Acid (e.g., TFA) OAll->Deprotection Pd(0) Catalyst (e.g., Pd(PPh₃)₄)

Figure 1: Principle of orthogonal protection in Fmoc-based peptide synthesis.

Data Presentation: A Comparative Overview of Deprotection Conditions

The key to the successful application of this compound lies in the distinct conditions required for the removal of the Fmoc and OAll protecting groups. The following tables summarize the typical deprotection conditions, providing a clear comparison for experimental design.

ParameterCondition 1Condition 2Condition 3
Reagent 20% Piperidine (B6355638) in DMF50% Piperidine in DMF2% DBU / 2% Piperidine in DMF
Reaction Time 2 x 10 minutes1 x 20 minutes1 x 7 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature
Monitoring UV absorbance at 301 nm (dibenzofulvene-piperidine adduct)UV absorbance at 301 nmUV absorbance at 301 nm
Washing Extensive washing with DMF to remove piperidine and adductExtensive washing with DMFExtensive washing with DMF
Table 1: Typical Conditions for Nα-Fmoc Group Deprotection in SPPS.
ParameterCondition 1Condition 2 (Microwave-assisted)
Catalyst Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))Pd(PPh₃)₄
Scavenger Phenylsilane (B129415) (PhSiH₃)Phenylsilane (PhSiH₃)
Solvent Dichloromethane (DCM) or a mixture of DMF/DCMDimethylformamide (DMF)
Reaction Time 2 x 30 minutes2 x 5 minutes
Temperature Room Temperature38°C
Washing Wash with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues.Wash with DMF and a chelating agent solution.
Table 2: Typical Conditions for Side-Chain OAll Group Deprotection in SPPS.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of orthogonal protection strategies. The following sections provide step-by-step methodologies for the selective deprotection of the Fmoc and OAll groups in the context of SPPS.

Selective Deprotection of the Nα-Fmoc Group

This protocol describes the removal of the Fmoc group from the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

  • DMF for washing

  • Solid-phase synthesis vessel

Methodology:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the synthesis vessel.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the resin for 10 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next amino acid coupling step.

Selective Deprotection of the γ-OAll Group from a Glutamic Acid Side Chain

This protocol details the palladium(0)-catalyzed removal of the allyl protecting group from the side chain of a glutamic acid residue.

Materials:

  • Peptide-resin containing a Glu(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM) or a 1:1 mixture of DMF/DCM

  • Washing solvents: DCM, DMF

  • Palladium scavenging solution: 0.5% (w/v) sodium diethyldithiocarbamate in DMF

  • Inert atmosphere (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Methodology:

  • Swell the peptide-resin in anhydrous DCM for 30-60 minutes.

  • In a separate vial, prepare the deprotection cocktail under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (e.g., 0.25 equivalents) and phenylsilane (e.g., 24 equivalents) in anhydrous DCM or a DMF/DCM mixture.

  • Drain the swelling solvent from the resin.

  • Add the freshly prepared deprotection cocktail to the resin.

  • Agitate the mixture at room temperature under an inert atmosphere for 30 minutes.

  • Drain the reaction mixture.

  • Repeat steps 4-6 with a fresh portion of the deprotection cocktail.

  • Wash the resin extensively with DCM (5-7 times) followed by DMF (5-7 times).

  • To remove residual palladium catalyst, wash the resin with the palladium scavenging solution (2 x 15 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (5-7 times).

  • The resin with the deprotected glutamic acid side chain is now ready for subsequent modification (e.g., cyclization or branching).

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the application of this compound.

SPPS_Workflow start Start: Resin with Free Amine coupling Couple Fmoc-AA-OH start->coupling wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 decision End of Linear Sequence? wash2->decision decision->coupling No end Final Deprotection & Cleavage decision->end Yes

Figure 2: Standard workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

On_Resin_Cyclization start Linear Peptide on Resin (with this compound and Fmoc-Lys(Alloc)-OH) allyl_deprotection Selective Allyl/Alloc Deprotection (Pd(PPh₃)₄, PhSiH₃) start->allyl_deprotection wash_pd Wash to Remove Palladium allyl_deprotection->wash_pd cyclization On-Resin Lactamization (Coupling Reagents) wash_pd->cyclization fmoc_deprotection N-terminal Fmoc Deprotection cyclization->fmoc_deprotection cleavage Final Cleavage from Resin fmoc_deprotection->cleavage end Cyclic Peptide cleavage->end

Figure 3: Workflow for on-resin cyclization using this compound and a corresponding Alloc-protected amino acid.

Conclusion

The principle of orthogonal protection is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and biologically relevant molecules. This compound is a powerful tool in the peptide chemist's arsenal, providing a gateway to the construction of cyclic and branched peptides through a reliable and well-established orthogonal protection strategy. A thorough understanding of the distinct deprotection chemistries and adherence to optimized protocols are essential for leveraging the full potential of this versatile building block in research, and the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and precise assembly of amino acids into complex chains. This technique, pioneered by Nobel Laureate R. Bruce Merrifield, anchors the growing peptide to a solid support, simplifying the purification process by allowing reagents and byproducts to be washed away after each step.[1][2] The most prevalent method in modern peptide synthesis is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, favored for its mild reaction conditions which preserve the integrity of the final peptide.[3][4] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for successful Fmoc-SPPS.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[3] The synthesis proceeds from the C-terminus to the N-terminus of the peptide. The core of the Fmoc-SPPS cycle consists of four main steps: deprotection, washing, coupling, and washing. The use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile protecting groups for the amino acid side chains forms the basis of the orthogonal protection strategy in Fmoc-SPPS.

Key Chemical Reactions

The success of Fmoc-SPPS relies on two fundamental chemical reactions:

  • Fmoc Deprotection: The removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. This is typically achieved using a mild base, most commonly a 20% solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism, resulting in a free amine ready for the next coupling step.

  • Peptide Coupling: The formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming Fmoc-protected amino acid. A variety of coupling reagents are available to facilitate this reaction, with aminium/uronium and phosphonium (B103445) salts being the most common.

The Fmoc-SPPS Workflow

The entire process of synthesizing a peptide via Fmoc-SPPS can be broken down into a series of sequential stages, from initial resin preparation to the final purification of the cleaved peptide.

SPPS_Workflow cluster_cycle Iterative Steps A Resin Selection and Preparation B First Amino Acid Loading A->B C Fmoc-SPPS Cycle B->C D Final Fmoc Deprotection C->D E Cleavage and Side-Chain Deprotection D->E F Peptide Precipitation and Washing E->F G Purification and Analysis F->G C1 Fmoc Deprotection C2 Washing C1->C2 Repeat for each amino acid C3 Amino Acid Coupling C2->C3 Repeat for each amino acid C4 Washing C3->C4 Repeat for each amino acid C4->C1 Repeat for each amino acid

Caption: High-level workflow of Fmoc solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of each step is crucial for the overall yield and purity of the final peptide. The following tables summarize key quantitative data.

Table 1: Common Resins for Fmoc-SPPS
Resin TypeLinker TypeC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Cleavage Condition
Wang Resin p-alkoxybenzyl alcoholCarboxylic acid0.7 - 1.0Strong acid (e.g., 95% TFA)
2-Chlorotrityl Chloride Resin 2-ChlorotritylCarboxylic acid (protected)1.0 - 2.0Mild acid (e.g., 1-5% TFA in DCM)
Rink Amide Resin Rink AmideAmide0.7 - 1.0Strong acid (e.g., 95% TFA)
Table 2: Common Coupling Reagents
ReagentTypeAdvantages
HBTU/TBTU Aminium/UroniumWell-suited for most standard couplings.
HATU Aminium/UroniumHighly efficient, especially for difficult couplings.
PyBOP PhosphoniumCleaner reactions, avoids guanidinylation side reaction.
DIC/HOBt Carbodiimide/AdditiveMinimizes racemization, good for base-sensitive couplings.
COMU Aminium/UroniumOxyma-based, safer alternative to HOBt-containing reagents.
Table 3: Overall Yield Based on Coupling Efficiency

The theoretical overall yield of a peptide is a product of the efficiency of each coupling and deprotection step.

Stepwise EfficiencyOverall Yield for a 10-mer PeptideOverall Yield for a 20-mer Peptide
97%73.7%54.4%
99%90.4%81.8%
99.5%95.1%90.5%
99.9%99.0%98.0%

Experimental Protocols

Resin Preparation and Swelling

Objective: To prepare the resin for the first amino acid coupling by ensuring its reactive sites are accessible.

Methodology:

  • Weigh the desired amount of resin (typically 100-250 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.

  • Add a suitable solvent (e.g., Dichloromethane (DCM) for polystyrene-based resins or DMF for PEG-PS resins) to completely cover the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.

First Amino Acid Loading on Wang Resin

Objective: To covalently attach the first Nα-Fmoc protected amino acid to the resin.

Methodology:

  • Swell the Wang resin in DMF as described above.

  • In a separate vial, dissolve the first Fmoc-amino acid (2-5 equivalents relative to the resin loading capacity) and an activating agent like HOBt (2-5 equivalents) in DMF.

  • Add a coupling agent such as DIC (2-5 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Agitate the mixture at room temperature for 2-4 hours.

  • After the coupling is complete, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).

  • Dry the resin under vacuum.

The Fmoc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

SPPS_Cycle Start Start of Cycle (Resin with Fmoc-protected peptide) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 End End of Cycle (Resin with elongated peptide) Wash2->End

Caption: The core Fmoc-SPPS cycle for peptide chain elongation.

a. Fmoc Deprotection

Methodology:

  • Add a solution of 20% piperidine in DMF to the resin-bound peptide.

  • Agitate the mixture for an initial 1-3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the solution.

b. Washing

Methodology:

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

c. Amino Acid Coupling (using HBTU/DIEA)

Methodology:

  • In a separate vial, dissolve the incoming Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • After coupling, drain the solution.

d. Washing

Methodology:

  • Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Monitoring the Coupling Reaction: The Kaiser Test

Objective: To qualitatively determine the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Methodology:

  • Take a small sample of the resin beads (a few beads are sufficient).

  • Wash the beads thoroughly with ethanol.

  • Add 2-3 drops of each of the following three solutions in order:

  • Heat the sample at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Blue beads: Positive result, indicating the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Negative result, indicating the absence of free primary amines (complete coupling).

Cleavage and Side-Chain Deprotection

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.

Methodology:

  • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 1.5 to 4 hours.

  • Filter the mixture to separate the resin and collect the filtrate containing the peptide.

Peptide Precipitation and Purification

Objective: To isolate the crude peptide from the cleavage cocktail and purify it.

Methodology:

  • Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

  • The peptide will precipitate as a white solid.

  • Centrifuge the ether suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum to obtain the crude product.

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Signaling Pathways and Logical Relationships

Mechanism of Fmoc Deprotection

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Deprotected_Peptide H₂N-Peptide-Resin Beta_Elimination->Deprotected_Peptide Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Dibenzofulvene->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Common Challenges and Troubleshooting

While Fmoc-SPPS is a robust technique, several challenges can arise.

  • Incomplete Coupling: Can be caused by steric hindrance of amino acids or peptide aggregation. This can be addressed by double coupling, using more potent coupling reagents, or elevating the reaction temperature.

  • Aggregation: Hydrophobic sequences are prone to aggregation, which can hinder reagent accessibility. Using specialized resins, chaotropic agents, or pseudoproline dipeptides can mitigate this issue.

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur, especially with certain amino acids like Cysteine and Histidine. Using coupling additives like HOBt or Oxyma Pure can suppress racemization.

  • Aspartimide Formation: A common side reaction involving aspartic acid residues, leading to a mixture of α- and β-peptides. The addition of HOBt to the deprotection solution can reduce this side reaction.

  • Side Reactions During Cleavage: Scavengers are added to the cleavage cocktail to quench reactive cationic species generated during the removal of side-chain protecting groups, preventing side reactions like the alkylation of sensitive residues.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technology that is central to modern peptide research and drug development. A thorough understanding of its core principles, from the selection of appropriate materials to the optimization of reaction conditions, is essential for the successful synthesis of high-purity peptides. By carefully controlling the synthesis parameters and employing appropriate troubleshooting strategies, researchers can efficiently produce a wide array of peptides for diverse applications.

References

The Strategic Application of Allyl Protecting Groups in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. Among the diverse arsenal (B13267) of protective moieties, allyl-based protecting groups have carved a significant niche, offering a unique layer of orthogonality that is indispensable for the synthesis of modified peptides, including cyclic and branched architectures. This technical guide provides a comprehensive overview of the role of allyl protecting groups in peptide chemistry, detailing their introduction, cleavage, and strategic application, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical processes.

Introduction to Allyl Protecting Groups in Peptide Synthesis

Allyl-based protecting groups, primarily the allyl (All) group for carboxylic acids and hydroxyl groups, and the allyloxycarbonyl (Alloc) group for amines, offer a distinct advantage in peptide synthesis due to their stability under both acidic and basic conditions typically used for the removal of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, respectively.[1] This orthogonality is the cornerstone of their utility, enabling the selective deprotection of specific functional groups on the peptide chain while it is still attached to the solid support. This selective deprotection is a prerequisite for on-resin modifications such as cyclization, branching, and the attachment of labels or other moieties.[2][3]

Allyl protecting groups can be used for the side-chain protection of a variety of amino acids.[4][5] For instance, the carboxylic acid side chains of aspartic acid and glutamic acid can be protected as allyl esters (e.g., Fmoc-Asp(OAll)-OH). The amino group on the side chain of lysine (B10760008) is commonly protected as an Alloc derivative (e.g., Fmoc-Lys(Alloc)-OH). Additionally, the hydroxyl groups of serine and threonine, and the thiol group of cysteine can also be protected using allyl-based strategies.

Quantitative Data on Allyl Deprotection

The removal of allyl protecting groups is most commonly achieved through palladium(0)-catalyzed allylic cleavage in the presence of a nucleophilic scavenger. The efficiency of this deprotection is influenced by several factors, including the choice of palladium catalyst, the scavenger, solvent, and reaction temperature. Below are tables summarizing quantitative data for various deprotection conditions.

CatalystCatalyst Loading (eq.)ScavengerScavenger (eq.)SolventTimeTemperaturePurity/YieldReference
Pd(PPh₃)₄0.1 - 0.3Phenylsilane (B129415) (PhSiH₃)5 - 25CH₂Cl₂ or DMF2 x 45 minRoom Temp.High
Pd(PPh₃)₄0.25Phenylsilane (PhSiH₃)24DCM2 x 30 minRoom Temp.>95%
Pd(PPh₃)₄1Borane dimethylamine (B145610) complex2DCM1 hRoom Temp.85% (crude)
Pd(PPh₃)₄0.1 - 0.3Morpholine5 - 10CH₂Cl₂2 x 10-30 minRoom Temp.Not specified
Pd(PPh₃)₄Not specifiedPhenylsilane (PhSiH₃)Not specifiedDMF2 x 5 min38°C (Microwave)>98%

Table 1: Comparison of Palladium-Catalyzed Allyl/Alloc Deprotection Conditions. This table provides a comparative overview of various conditions for the removal of allyl and Alloc protecting groups, highlighting the catalyst, scavenger, reaction time, and efficiency.

Experimental Protocols

Synthesis of Fmoc-Lys(Alloc)-OH

This protocol describes a common method for the synthesis of Nα-Fmoc-Nε-Alloc-lysine, a key building block for incorporating a selectively cleavable protecting group on the lysine side chain.

Materials:

  • L-Lysine hydrochloride

  • Copper(II) sulfate (B86663) pentahydrate

  • Sodium carbonate

  • Allyl chloroformate

  • Thioacetamide

  • Fmoc-succinimide (Fmoc-OSu)

  • Dioxane

  • Ethyl acetate (B1210297) (EtOAc)

  • Petroleum ether

  • Hydrochloric acid (HCl)

Procedure:

  • Copper Complex Formation: Dissolve L-Lysine hydrochloride and copper(II) sulfate pentahydrate in water. Add a solution of sodium carbonate to precipitate the copper complex of lysine.

  • Alloc Protection: Suspend the copper-lysine complex in a mixture of water and dioxane. Cool the mixture to 0°C and add allyl chloroformate dropwise while maintaining the pH at 9 with the addition of sodium carbonate solution. Allow the reaction to stir overnight at room temperature.

  • Copper Removal: Acidify the reaction mixture with HCl to pH 2 and add thioacetamide. Heat the mixture to precipitate copper sulfide. Filter off the precipitate and adjust the pH of the filtrate to 7.

  • Fmoc Protection: To the aqueous solution of Lys(Alloc), add dioxane and cool to 0°C. Add a solution of Fmoc-OSu in dioxane dropwise. Allow the reaction to stir overnight at room temperature.

  • Work-up and Purification: Acidify the reaction mixture with HCl and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and crystallize the product from a mixture of dichloromethane (B109758) and petroleum ether to yield Fmoc-Lys(Alloc)-OH.

On-Resin Allyl/Alloc Deprotection

This protocol outlines a general procedure for the removal of allyl and Alloc protecting groups from a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with allyl/Alloc protection

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Argon or Nitrogen gas

  • 0.5% (w/v) Sodium N,N-diethyldithiocarbamate in DMF

  • Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM for 20-30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in anhydrous DCM.

  • Deprotection Reaction: Add the Pd(PPh₃)₄ solution to the swollen resin, followed by the addition of phenylsilane (25 equivalents).

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 45 minutes. Repeat this step once.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (6 x 15 min).

  • Palladium Scavenging: Wash the resin with a 0.5% solution of sodium N,N-diethyldithiocarbamate in DMF (2 x 15 min) to remove residual palladium.

  • Final Washing: Wash the resin with DMF (5x) and then with DCM (5x). The resin is now ready for the next step, such as on-resin cyclization or branching.

Mandatory Visualizations

Orthogonal Protection Strategy

The following diagram illustrates the principle of the three-dimensional orthogonal protection strategy in solid-phase peptide synthesis (SPPS), which is crucial for the synthesis of complex peptides.

Orthogonal_Protection Peptide Peptide on Solid Support Fmoc Nα-Fmoc (Temporary) Peptide->Fmoc protects N-terminus tBu Side-Chain tBu (Permanent) Peptide->tBu protects side chains Alloc Side-Chain Alloc (Orthogonal) Peptide->Alloc protects specific side chain Base Base (e.g., Piperidine) Fmoc->Base cleaved by Acid Strong Acid (e.g., TFA) tBu->Acid cleaved by Pd Pd(0) Catalyst + Scavenger Alloc->Pd cleaved by Cyclic_Peptide_Workflow start_end start_end process process decision decision wash wash A Start: Resin with C-terminal Fmoc-AA-OAll B Iterative SPPS Cycles (Fmoc deprotection, coupling) A->B C Linear Peptide-Resin B->C D N-terminal Fmoc Deprotection C->D E C-terminal Allyl Deprotection (Pd(0) / Scavenger) D->E F On-Resin Cyclization (Coupling Reagents) E->F G Cyclic Peptide-Resin F->G H Side-Chain Deprotection & Cleavage from Resin (TFA) G->H I Purification & Analysis H->I J End: Purified Cyclic Peptide I->J Alloc_Deprotection_Mechanism A Pd(0)L₂ C Oxidative Addition A->C B Alloc-Protected Amine (R-NH-Alloc) B->C D π-Allyl Palladium(II) Complex C->D E Decarboxylation D->E - R-NH⁻ I Reductive Elimination D->I F R-NH₂ (Deprotected Amine) E->F G CO₂ E->G H Nucleophilic Scavenger (NuH) H->I I->A regenerates catalyst J Allyl-Nu I->J

References

Fmoc-L-glutamic acid 5-allyl ester synthesis basics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Fmoc-L-glutamic acid 5-allyl ester

Core Synthesis Principles and Applications

Fmoc-L-glutamic acid 5-allyl ester, also known as Fmoc-Glu(OAll)-OH, is a crucial building block in modern peptide synthesis and drug development.[1][2][3] Its utility stems from the orthogonal protection strategy it enables. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is labile to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent, while the γ-allyl ester on the side chain is stable to these conditions.[1] Conversely, the allyl ester can be selectively cleaved under mild conditions using a palladium(0) catalyst, without affecting the Fmoc group or other acid-labile protecting groups commonly used in peptide synthesis.[1][4][5] This orthogonal characteristic is highly advantageous for the synthesis of complex peptides, including those requiring side-chain modification, cyclization, or branching.[1]

The primary application of Fmoc-L-glutamic acid 5-allyl ester is in solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence allows for the selective deprotection of the γ-carboxyl group on the glutamic acid residue while the peptide is still attached to the solid support. This enables on-resin modifications such as amidation, esterification, or the formation of lactam bridges for peptide cyclization.[1]

Physicochemical and Handling Data

Proper handling and storage of Fmoc-L-glutamic acid 5-allyl ester are essential to maintain its integrity and reactivity. The following table summarizes its key physicochemical properties and recommended storage conditions.

PropertyValue
CAS Number 133464-46-7
Molecular Formula C₂₃H₂₃NO₆
Molecular Weight 409.43 g/mol [6]
Appearance White to off-white powder[1]
Purity (HPLC) ≥96.0%[7]
Optical Rotation [α]²⁰/D −16.5±2°, c = 1% in DMF[7]
Storage Temperature 2-8°C[7]

Synthetic Pathway Overview

This proposed synthesis involves three main stages:

  • Protection of the starting material: This involves the protection of the N-terminus of L-glutamic acid with an Fmoc group and the α-carboxyl group with a suitable protecting group, such as a tert-butyl ester.

  • Selective γ-esterification: The free γ-carboxyl group is then esterified with allyl alcohol using a Mitsunobu reaction.

  • Deprotection of the α-carboxyl group: The protecting group on the α-carboxyl group is selectively removed to yield the final product.

The following diagram illustrates this proposed synthetic workflow.

SynthesisWorkflow Start L-Glutamic Acid Intermediate1 Fmoc-L-Glu(OtBu)-OH Start->Intermediate1  Protection   Intermediate2 Fmoc-L-Glu(OAll)-OtBu Intermediate1->Intermediate2  Mitsunobu Reaction (Allyl Alcohol, DIAD, PPh₃)   FinalProduct Fmoc-L-Glu(OAll)-OH Intermediate2->FinalProduct  Deprotection  

Caption: Proposed synthetic workflow for Fmoc-L-glutamic acid 5-allyl ester.

Experimental Protocol: A Guided Synthesis

The following is a detailed experimental protocol for the synthesis of Fmoc-L-glutamic acid 5-allyl ester, adapted from a similar synthesis.[2][10] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.

Materials:

Procedure:

Step 1: γ-Allyl Esterification via Mitsunobu Reaction

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Fmoc-L-glutamic acid α-tert-butyl ester (1 equivalent) in anhydrous THF.

  • Add triphenylphosphine (1.3 equivalents) and allyl alcohol (1.3 equivalents) to the solution.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add diisopropylazodicarboxylate (DIAD) (1.3 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, Fmoc-L-Glu(OAll)-OtBu, can be purified by flash chromatography on silica gel.

Step 2: Deprotection of the α-tert-butyl ester

  • Dissolve the purified Fmoc-L-Glu(OAll)-OtBu from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., a 1:1 or 4:1 v/v solution).

  • Stir the solution at room temperature for 2-3 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or flash chromatography to yield the final product, Fmoc-L-glutamic acid 5-allyl ester.

Quantitative Data from a Model Reaction

The following table summarizes the quantitative data from the Mitsunobu esterification of a similar substrate, N-Boc-L-glutamic acid α-tert-butyl ester, which can serve as a reference for the proposed synthesis.[2][10]

ParameterValue
Starting Material N-Boc-L-glutamic acid α-tert-butyl ester (2.21 mmol)
Triphenylphosphine 2.94 mmol (1.33 eq)
Allyl alcohol 2.94 mmol (1.33 eq)
DIAD 2.94 mmol (1.33 eq)
Solvent Anhydrous THF (11 mL)
Reaction Temperature 0 °C to room temperature
Reaction Time 3 hours
Yield 71% (for the analogous Boc-protected compound)

Logical Relationships in Orthogonal Deprotection

The key advantage of Fmoc-L-glutamic acid 5-allyl ester in peptide synthesis is the ability to selectively deprotect either the N-terminus or the side chain. The following diagram illustrates the logical flow of these deprotection strategies.

DeprotectionLogic Start Peptide-Resin with Fmoc-Glu(OAll)-residue Fmoc_Deprotection Treat with Piperidine Start->Fmoc_Deprotection Allyl_Deprotection Treat with Pd(0) catalyst Start->Allyl_Deprotection Result_Fmoc Free N-terminus for chain elongation Fmoc_Deprotection->Result_Fmoc Result_Allyl Free γ-carboxyl for side-chain modification Allyl_Deprotection->Result_Allyl

Caption: Orthogonal deprotection strategies for this compound in SPPS.

References

Unraveling the Core of Fmoc Deprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the 9-fluorenylmethyloxycarbonyl (Fmoc) deprotection mechanism is fundamental to successful solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the core chemical processes, quantitative comparisons of common deprotection reagents, detailed experimental protocols, and a visual representation of the key mechanisms.

The Core Mechanism: A Base-Mediated Elimination

The removal of the Fmoc protecting group is a critical step in the iterative process of peptide chain elongation in SPPS.[1] This process is achieved through a base-mediated β-elimination reaction.[1][2] The most commonly employed reagent for this purpose is a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3]

The reaction proceeds in two main steps:

  • Proton Abstraction: A base, such as piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2][4] This deprotonation is facilitated by the aromaticity of the resulting fluorenyl anion.[5]

  • β-Elimination: The unstable carbamate (B1207046) intermediate rapidly undergoes a β-elimination, releasing the free N-terminal amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2][6]

Dibenzofulvene is a highly reactive electrophile that can undergo Michael addition with the newly liberated amine, leading to an irreversible and undesirable side product.[2] To prevent this, a secondary amine like piperidine is used in excess. Piperidine acts not only as the deprotecting agent but also as a scavenger, trapping the DBF to form a stable dibenzofulvene-piperidine adduct.[2][4] This adduct has a characteristic UV absorbance, which is often utilized to monitor the reaction's progress.[1]

Quantitative Comparison of Deprotection Reagents

While piperidine is the most prevalent deprotection reagent, several alternatives are employed to mitigate side reactions or address specific challenges in peptide synthesis. The choice of base can significantly impact deprotection efficiency and the formation of byproducts.

Reagent(s)ConcentrationSolventDeprotection TimeKey Considerations
Piperidine (PP)20% (v/v)DMF3-10 minutes (typically 2 cycles)Standard reagent; can cause aspartimide formation and racemization in sensitive sequences.[7][8]
4-Methylpiperidine (4MP)20% (v/v)DMFSimilar to PiperidineSimilar efficacy to piperidine, may offer reduced side reactions in some cases.[4][7]
Piperazine (B1678402) (PZ)10% (w/v)DMF/Ethanol (9:1)Similar to PiperidineLess basic and nucleophilic than piperidine, can reduce aspartimide formation.[4][7][9]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)DMFShorter than PiperidineStrong, non-nucleophilic base; effective at low concentrations but can increase the risk of side reactions if not used with a scavenger.[2][7][10]
DBU / Piperidine2% (w/v) DBU, 2% (w/v) PiperidineDMF5-10 minutesDBU acts as the primary deprotecting agent, while piperidine scavenges the DBF byproduct.[7]
DBU / Piperazine2% (v/v) DBU, 5% (w/v) PiperazineNMPShorter than PiperidineCan significantly reduce diketopiperazine (DKP) formation compared to piperidine.[11]
PyrrolidineNot specifiedGreen Solvents (e.g., NBP)Shorter than PiperidineShows increased side-product formation (DKP, aspartimide) in prone sequences.[12]
Sodium Hydroxide (NaOH)0.25 MMethanol/Water (1:1 v/v)~20 minutesUsed for Fmoc quantification on biomaterials, not for SPPS.[13]

Deprotection Kinetics with Piperidine at Various Concentrations [14]

Piperidine Concentration (v/v in DMF)Fmoc Removal after 1 minFmoc Removal after 3 minFmoc Removal after 5 min
1%Incomplete33.4%49.6%
2%12.9%63.3%87.9%
5%Incomplete>99%>99%

Common Side Reactions and Mitigation Strategies

The basic conditions required for Fmoc deprotection can promote several undesirable side reactions, impacting the purity and yield of the final peptide.

  • Aspartimide Formation: This intramolecular cyclization occurs at aspartic acid (Asp) residues, particularly in Asp-Gly or Asp-Ser sequences, leading to the formation of a succinimide (B58015) ring.[7][8] This can result in racemization and the formation of β- and iso-aspartyl peptides. Mitigation strategies include using less basic deprotection reagents like piperazine or adding a weak acid such as 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution.[7][9]

  • Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize and cleave from the resin, which is especially problematic for sequences containing proline or glycine.[7][15] Using alternative deprotection cocktails like 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation.[11]

  • Racemization: Epimerization of optically active amino acids can occur under basic conditions, particularly for residues like cysteine and histidine.[7] Shorter deprotection times and the use of milder bases can help minimize this side reaction.[10]

Experimental Protocols

Standard Fmoc Deprotection Protocol (Manual SPPS)

This protocol outlines the manual removal of the Fmoc group from a resin-bound peptide.

Materials:

  • Peptide-resin with an N-terminal Fmoc-protected amino acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvent: DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

  • First Deprotection: Add the deprotection solution to the resin and agitate gently for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 5-10 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[16]

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

This method allows for the quantification of the resin loading or the confirmation of deprotection completion by measuring the absorbance of the released dibenzofulvene-piperidine adduct.

Materials:

  • Sample of dried peptide-resin (approx. 1-2 mg)

  • 20% (v/v) piperidine in DMF

  • UV-Vis spectrophotometer

  • Quartz cuvette (e.g., 1 cm path length)

Procedure:

  • Accurately weigh a small amount of the dried peptide-resin.

  • Prepare a blank solution of 20% piperidine in DMF and use it to zero the spectrophotometer at a wavelength of approximately 300 nm (the adduct has absorbance maxima around 290 nm and 301 nm).[14][17]

  • Add the weighed resin to a known volume of the 20% piperidine in DMF solution in a quartz cuvette.

  • Allow the deprotection reaction to proceed for at least 5 minutes to ensure complete Fmoc removal.

  • Measure the absorbance of the solution at ~300 nm.

  • The resin loading can be calculated using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Volume (L)) / (ε × mass of resin (g) × path length (cm)) Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 300 nm.[17]

Visualizing the Mechanisms

To further clarify the chemical transformations and experimental processes, the following diagrams are provided.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine1 Piperidine Piperidine1->Proton_Abstraction + Carbanion_Intermediate Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination Carbanion_Intermediate->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF CO2 CO₂ Beta_Elimination->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct +

Caption: The core mechanism of Fmoc deprotection by piperidine.

Side_Reactions Deprotection Fmoc Deprotection (Basic Conditions) Aspartimide Aspartimide Formation (Asp-X sequences) Deprotection->Aspartimide DKP Diketopiperazine (DKP) Formation (N-terminal dipeptide) Deprotection->DKP Racemization Racemization (e.g., Cys, His) Deprotection->Racemization Undesired_Products Undesired Peptide Products Aspartimide->Undesired_Products DKP->Undesired_Products Racemization->Undesired_Products

Caption: Common side reactions initiated during Fmoc deprotection.

UV_Vis_Workflow Start Start: Dried Fmoc-Peptide-Resin Weigh Weigh Resin Sample Start->Weigh Add_Reagent Add Resin to known volume of Deprotection Solution Weigh->Add_Reagent Prepare_Blank Prepare Blank (20% Piperidine/DMF) Zero_Spec Zero Spectrophotometer at ~300 nm Prepare_Blank->Zero_Spec Measure Measure Absorbance Zero_Spec->Measure React Allow Reaction to Complete (≥ 5 min) Add_Reagent->React React->Measure Calculate Calculate Loading (Beer-Lambert Law) Measure->Calculate End End: Quantitative Result Calculate->End

Caption: Workflow for monitoring Fmoc deprotection via UV-Vis spectroscopy.

References

Fmoc-Glu(OAll)-OH: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research and development outcomes.

Core Properties and Specifications

This compound is a derivative of glutamic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the gamma-carboxyl group is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either the N-terminus or the side chain, enabling the synthesis of complex peptides, including cyclic and branched structures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 133464-46-7[1][2]
Molecular Formula C₂₃H₂₃NO₆[1][2]
Molecular Weight 409.43 g/mol [1]
Appearance White to off-white solid/powder
Purity (typical) ≥96.0% (HPLC)
Storage Temperature 2-8°C

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in peptide synthesis. While extensive quantitative stability data for the isolated compound under various stress conditions is not widely published, its stability can be inferred from its chemical structure and its behavior in well-established chemical reactions.

Chemical Stability

The key to the utility of this compound lies in the orthogonality of its protecting groups. The Fmoc group is base-labile, while the allyl ester is stable to the basic and acidic conditions typically employed in Fmoc-based SPPS.

  • Stability to Basic Conditions: The allyl ester protecting group is stable to the mild basic conditions used for Fmoc deprotection, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This allows for the sequential elongation of the peptide chain without premature cleavage of the side-chain protecting group.

  • Stability to Acidic Conditions: The allyl ester is also resistant to the strong acidic conditions used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., tert-butyl, trityl). This is commonly achieved using trifluoroacetic acid (TFA) with various scavengers.

  • Deprotection of the Allyl Group: The removal of the allyl ester requires specific catalytic conditions, most commonly using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. This selective deprotection allows for on-resin modifications of the glutamic acid side chain, such as lactamization to form cyclic peptides.

Thermal and Photostability
  • Thermal Stability: As a solid, the compound is expected to be relatively stable at the recommended storage temperatures (2-8°C). Elevated temperatures may lead to degradation, although the specific decomposition pathways and kinetics have not been publicly documented.

  • Photostability: Exposure to UV light should be minimized, as the fluorenyl group of the Fmoc protecting group is a chromophore and can be susceptible to photodegradation. It is advisable to store the compound in amber vials or otherwise protected from light.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the quality and stability of this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation and maintain long-term stability. Some suppliers recommend cold-chain transportation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.To prevent potential oxidation or degradation from atmospheric components.
Moisture Keep in a tightly sealed container in a dry environment.To prevent hydrolysis of the ester and potential degradation of the Fmoc group.
Light Protect from light.To prevent potential photodegradation of the Fmoc group.
Handling Precautions
  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

  • Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

While specific stability testing protocols for this compound are not published, the following are general methodologies that can be adapted for its analysis.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect any degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for Fmoc-amino acids.

  • Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

  • Analysis: The purity is calculated by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

On-Resin Deprotection of the Allyl Group

Objective: To selectively remove the allyl protecting group from the glutamic acid side chain while the peptide is attached to the solid support.

Methodology:

  • Swell the peptide-resin in an appropriate solvent (e.g., dichloromethane (B109758) (DCM) or a mixture of DCM and DMF).

  • Prepare a solution of Pd(PPh₃)₄ (typically 0.2-0.5 equivalents relative to the resin loading) and a scavenger such as phenylsilane (B129415) or morpholine (B109124) in the reaction solvent.

  • Add the catalyst solution to the swollen resin and agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Wash the resin thoroughly with the reaction solvent and then with a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove residual palladium.

  • Wash the resin with DMF and DCM and proceed with the next synthetic step.

Visualizations

Caption: Chemical structure of this compound.

degradation_pathway cluster_conditions Potential Degradation Conditions (if not stored properly) A This compound (Stable Compound) B Excessive Heat A->B Thermal Decomposition C High Humidity A->C Hydrolysis D UV Light Exposure A->D Photodegradation E Degradation Products (Specific products not well-documented) B->E C->E D->E

Caption: Potential degradation pathways for this compound.

storage_workflow start Receiving this compound storage Store at 2-8°C in a dark, dry place start->storage check Check for signs of degradation (e.g., discoloration) storage->check handling Handle in a well-ventilated area with appropriate PPE use Use in SPPS or other applications handling->use end Stable and reliable results use->end check->handling No degradation check->end Degradation observed (Discard or re-purify)

Caption: Recommended storage and handling workflow.

Conclusion

This compound is a robust and versatile building block for peptide synthesis, offering excellent stability under standard SPPS conditions. Its proper storage and handling are essential for preserving its quality and ensuring the successful synthesis of target peptides. By adhering to the recommendations outlined in this guide, researchers can minimize the risk of degradation and achieve consistent and reliable results in their synthetic endeavors. Further studies to quantify the stability of the isolated compound under various stress conditions would be beneficial to the scientific community.

References

Methodological & Application

Application Note: Palladium-Catalyzed Deprotection of Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The allyl (All) group is a valuable side-chain protecting group for glutamic acid (Glu) in Fmoc-based solid-phase peptide synthesis (SPPS). Its key advantage lies in its orthogonality, as it is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for cleavage from many resins and removal of other side-chain protecting groups like t-butyl (tBu).[1][2] The selective removal of the allyl ester is achieved under very mild conditions using a palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a nucleophilic scavenger.[1][3][4] This strategy is widely employed for the synthesis of complex peptides, including cyclic peptides, branched peptides, and glycopeptides, by enabling on-resin modification of the unmasked carboxyl group. This document provides a detailed overview of the reaction mechanism, common experimental conditions, and comprehensive protocols for the deprotection of Fmoc-Glu(OAll)-OH.

Reaction Mechanism: The Tsuji-Trost Reaction

The palladium-catalyzed cleavage of the allyl ester proceeds via a mechanism known as the Tsuji-Trost reaction. The process is initiated by the coordination of the zerovalent palladium catalyst to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the carboxylate and forming a η³-π-allylpalladium(II) complex. A nucleophile, referred to as an "allyl scavenger," then attacks the π-allyl complex, regenerating the palladium(0) catalyst and forming an allylated scavenger byproduct. The deprotected glutamic acid side-chain is then free for subsequent chemical modifications.

G cluster_0 cluster_1 cluster_2 A This compound Side Chain (R-COO-Allyl) C η³-π-Allylpalladium(II) Complex [ (Allyl)Pd(II)L₂ ]⁺ A->C + Pd(0) - R-COO⁻ B Pd(0) Catalyst (e.g., Pd(PPh₃)₄) B->A D Deprotected Carboxylate (R-COO⁻) F Regenerated Pd(0) Catalyst C->F + Scavenger (Nu-H) - Allyl-Nu E Nucleophilic Scavenger (Nu-H) E->C G Allylated Scavenger (Allyl-Nu)

Caption: Catalytic cycle of Pd(0)-mediated allyl deprotection.

Summary of Deprotection Conditions

Successful deprotection of the allyl group depends on the careful selection of the palladium catalyst, scavenger, and solvent system. The following table summarizes various conditions reported in the literature.

CatalystScavenger(s)Solvent(s)Temp.TimeNotes
Pd(PPh₃)₄Phenylsilane (B129415) (PhSiH₃)Dichloromethane (B109758) (DCM)Room Temp.1-2 hoursA neutral and effective scavenger compatible with Fmoc protection.
Pd(PPh₃)₄N-Methylmorpholine (NMM) / Acetic Acid (AcOH)Chloroform (CHCl₃)Room Temp.~2 hoursA common method for on-resin deprotection.
Pd(PPh₃)₄Barbituric acid derivativesMethanol (MeOH) or aq. 1,4-DioxaneRoom Temp.VariesProceeds without affecting a wide variety of other functional groups.
Pd(PPh₃)₄Sulfinic acids (e.g., TolSO₂H) or their saltsVariesRoom Temp.VariesReported to be highly effective and superior to other scavengers in certain contexts.
Pd(PPh₃)₄N,N'-Dimethylbarbituric acid (NDMBA)DCMRoom Temp.2 x 30 minOften used in automated peptide synthesis.
Pd(0)MorpholineDichloromethane (DCM) or Tetrahydrofuran (THF)Room Temp.1-3 hoursMorpholine acts as both a scavenger and a base.

Detailed Experimental Protocols

Safety Precaution: Palladium compounds and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: On-Resin Allyl Deprotection using Phenylsilane

This protocol is suitable for peptides synthesized on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin (containing the this compound residue) in dichloromethane (DCM) for 30 minutes.

    • Drain the solvent.

  • Deprotection Cocktail Preparation:

    • Prepare a deprotection solution consisting of 3 eq. of Pd(PPh₃)₄ and 25 eq. of phenylsilane (PhSiH₃) relative to the resin substitution.

    • Dissolve the reagents in anhydrous DCM. The solution should be freshly prepared and may appear yellow to orange.

  • Deprotection Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Gently agitate the reaction vessel at room temperature for 1-2 hours. Protect the reaction from light and air by sealing the vessel and flushing with an inert gas (e.g., Argon or Nitrogen).

  • Washing Procedure:

    • Drain the deprotection solution.

    • Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical wash sequence is:

      • DCM (3 x 1 min)

      • 0.5% v/v Diisopropylethylamine (DIPEA) in DCM (2 x 1 min)

      • 0.5% w/v Sodium diethyldithiocarbamate (B1195824) in N,N-Dimethylformamide (DMF) (3 x 15 min) - This chelating wash is crucial for removing residual palladium.

      • DMF (3 x 1 min)

      • DCM (3 x 1 min)

  • Confirmation of Deprotection:

    • A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm the complete removal of the allyl group. The peptide is now ready for the next step (e.g., on-resin cyclization or side-chain modification).

Protocol 2: Post-Reaction Palladium Scavenging

Residual palladium can interfere with subsequent reactions and is a critical impurity in pharmaceutical products. Functionalized silica (B1680970) scavengers are highly effective for removing palladium species from solution.

  • Select Scavenger: Choose a suitable scavenger based on the solvent and product characteristics. Sulfur-based silica scavengers like SiliaMetS® Thiol, Cysteine, or DMT are highly effective for palladium.

  • Scavenging Procedure:

    • Following the deprotection reaction (in solution) and initial work-up, dissolve the crude product in a suitable organic solvent.

    • Add the silica-based metal scavenger (typically 3-5 equivalents relative to the initial palladium load).

    • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for 2-16 hours.

    • Remove the scavenger by simple filtration.

    • Wash the collected scavenger with fresh solvent to recover any adsorbed product.

  • Analysis:

    • Concentrate the filtrate.

    • Analyze the product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure levels are within acceptable limits.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for on-resin deprotection and subsequent modification.

G A Start: Peptide-Resin with This compound B Swell Resin in DCM A->B D Add Cocktail to Resin React for 1-2 hours under Inert Gas B->D C Prepare Deprotection Cocktail (Pd(PPh₃)₄ + Scavenger in DCM) C->D E Drain and Wash Resin (DCM, DIPEA/DCM) D->E F Chelating Wash (Sodium diethyldithiocarbamate) E->F G Final Wash (DMF, DCM) F->G H Deprotected Peptide-Resin Ready for Next Step G->H I On-Resin Modification (e.g., Lactamization, Branching) H->I

Caption: Workflow for on-resin allyl deprotection of Glu side-chain.

References

Application Notes & Protocols: On-Resin Synthesis of Cyclic Peptides Using Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin synthesis of head-to-tail cyclic peptides utilizing the orthogonally protected amino acid, Fmoc-Glu(OAll)-OH. This method offers a robust and efficient strategy for producing cyclized peptides, which are of significant interest in drug discovery due to their enhanced stability and biological activity compared to their linear counterparts.

The core of this technique lies in the side-chain anchoring of the peptide to the solid support via a glutamic acid residue, where the α-carboxyl group is temporarily protected as an allyl ester. This allows for standard Fmoc-based solid-phase peptide synthesis (SPPS) to elongate the linear peptide chain. Subsequent selective deprotection of the allyl group, followed by on-resin cyclization and final cleavage, yields the desired cyclic peptide.

Key Advantages of this Methodology:
  • Efficiency: On-resin cyclization minimizes intermolecular side reactions, often leading to higher yields of the desired cyclic monomer compared to solution-phase cyclization.

  • Orthogonality: The allyl protecting group of the glutamic acid is stable to the acidic and basic conditions used for Fmoc-SPPS, allowing for its selective removal at the appropriate stage.

  • Versatility: This method can be adapted for the synthesis of a wide variety of cyclic peptides.

Experimental Protocols

Resin Preparation and Loading of the First Amino Acid

The synthesis begins with the selection of a suitable resin, typically a Rink Amide resin for producing C-terminally amidated cyclic peptides. The first Fmoc-protected amino acid is coupled to the resin using standard coupling procedures.

Protocol:

  • Swell the Rink Amide resin (0.19 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour.

  • Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-amino acid (4 equivalents) using an activating agent such as HCTU (4 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. The coupling reaction is typically carried out for 25 minutes with shaking.

  • Wash the resin with DMF (3x) and dichloromethane (B109758) (DCM) (3x) and dry under vacuum.

Peptide Chain Elongation

The linear peptide sequence is assembled on the solid support using standard Fmoc-SPPS protocols.[1][2] This involves iterative cycles of Fmoc deprotection and amino acid coupling.

Protocol:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Couple the next Fmoc-amino acid (4 equivalents), pre-activated with HCTU (4 equivalents) and DIPEA (8 equivalents) in DMF, for 25 minutes.

  • Washing: Wash the resin with DMF.

  • Repeat steps 1-4 for each amino acid in the sequence. For the glutamic acid that will serve as the linker, use This compound .

Selective Deprotection of the Allyl Group

Once the linear peptide has been assembled, the allyl protecting group on the glutamic acid side chain is selectively removed using a palladium catalyst.

Protocol:

  • Wash the peptide-resin with a degassed solvent like DCM.

  • Prepare a deprotection solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.3 equivalents based on resin substitution) and a scavenger such as phenylsilane (B129415) (PhSiH₃) in an anhydrous, degassed solvent like DCM or tetrahydrofuran (B95107) (THF).[3][4]

  • Add the deprotection solution to the resin and shake the mixture at room temperature, protected from light, for 20 to 60 minutes.[5] The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

  • If the reaction is incomplete, the deprotection step can be repeated.

  • Thoroughly wash the resin with THF, DMF, DCM, and a 0.5% DIPEA solution in DMF to remove the catalyst and byproducts.

On-Resin Cyclization

With the N-terminal amine and the side-chain carboxylic acid of the glutamic acid deprotected, the head-to-tail cyclization is performed on the resin.

Protocol:

  • N-terminal Fmoc Deprotection: If the N-terminal Fmoc group is still present, remove it by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF.

  • Cyclization: Add a solution of a coupling reagent such as PyBOP (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF to the resin.

  • Shake the reaction mixture at room temperature. The reaction time can vary from minutes to hours depending on the peptide sequence and can be monitored by cleaving a small amount of resin and analyzing the product by HPLC.

  • Once the cyclization is complete, wash the resin with DMF and DCM.

Cleavage from Resin and Purification

The final cyclic peptide is cleaved from the solid support and deprotected using a strong acid cocktail.

Protocol:

  • Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry and other analytical techniques.

Data Presentation

ParameterCondition 1Condition 2Reference
Cyclization Reagent PyBOP/HOBt/DIPEAHATU/DIPEA
Reaction Time 2-90 minutesNot Specified
Crude Purity of Cyclic Peptide 22-28%~70%
Overall Yield Not Specified76-86%

Note: The presented data is a summary from different studies and direct comparison should be made with caution as peptide sequences and reaction scales differ.

Visualizations

Experimental Workflow

On_Resin_Cyclic_Peptide_Synthesis Resin Solid Support (Resin) Linear_Peptide Linear Peptide Assembly (Fmoc-SPPS) Resin->Linear_Peptide This compound Incorporation Allyl_Deprotection Selective Allyl Deprotection Linear_Peptide->Allyl_Deprotection Pd(PPh₃)₄ Cyclization On-Resin Cyclization Allyl_Deprotection->Cyclization PyBOP/HOBt Cleavage Cleavage & Deprotection Cyclization->Cleavage TFA Cocktail Purification Purification (HPLC) Cleavage->Purification Final_Product Cyclic Peptide Purification->Final_Product

Caption: Workflow for on-resin synthesis of cyclic peptides.

Chemical Pathway

Chemical_Pathway Start Resin-Linker-NH-Peptide...-Glu(OAll)-...-NH-Fmoc Step1 Resin-Linker-NH-Peptide...-Glu(OAll)-...-NH₂ Start->Step1 20% Piperidine/DMF Step2 Resin-Linker-NH-Peptide...-Glu(OH)-...-NH₂ Step1->Step2 Pd(PPh₃)₄ / Scavenger Step3 Resin-Linker-NH-CyclicPeptide Step2->Step3 Coupling Reagent (e.g., PyBOP) Final Cyclic Peptide Step3->Final TFA Cleavage

Caption: Key chemical transformations in the synthesis.

Troubleshooting and Considerations

  • Incomplete Allyl Deprotection: Ensure the palladium catalyst is active and the reagents are anhydrous and degassed. The reaction may need to be repeated or the reaction time extended.

  • Side Reactions during Cyclization: The formation of dimers or oligomers can be minimized by the on-resin approach. However, for difficult sequences, adjusting the coupling reagent or reaction temperature may be necessary.

  • Glutarimide Formation: A potential side reaction is the formation of a glutarimide, especially with certain peptide sequences. The choice of adjacent amino acids can influence the likelihood of this side reaction.

  • Racemization: While the use of urethane-based protecting groups like Fmoc minimizes racemization during coupling, care should be taken with the choice of coupling reagents and conditions to avoid epimerization, especially at the C-terminal residue during cyclization.

By following these detailed protocols and considering the potential challenges, researchers can successfully employ this compound for the efficient on-resin synthesis of a diverse range of cyclic peptides for various applications in research and drug development.

References

Application Notes and Protocols: Fmoc-Glu(OAll)-OH for Synthesizing Side-Chain Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In modern peptide science, the ability to introduce specific modifications to amino acid side chains is crucial for developing novel therapeutics, probes, and biomaterials. Side-chain modifications, such as cyclization (stapling), branching, or conjugation, can dramatically improve a peptide's structural stability, receptor affinity, and proteolytic resistance. The synthesis of such complex peptides relies on an orthogonal protection strategy, where different protecting groups can be selectively removed under distinct conditions without affecting other parts of the molecule.

Fmoc-Glu(OAll)-OH is a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) for achieving site-specific side-chain modification. The γ-carboxyl group of glutamic acid is protected by an allyl (All) ester. This allyl group is stable to the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and the acidic conditions often used for final cleavage and removal of other side-chain protecting groups like tert-butyl (tBu) (e.g., trifluoroacetic acid, TFA).[1][2] However, it can be selectively and mildly cleaved on-resin using a Palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], unmasking the side-chain carboxyl group for subsequent modification.[1][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of side-chain modified peptides.

Key Applications

The unique properties of this compound make it an invaluable tool for several advanced peptide synthesis applications:

  • Side-Chain Lactam-Bridged Peptides (Stapled Peptides): By incorporating this compound and an orthogonally protected basic amino acid like Fmoc-Lys(Alloc)-OH, a lactam bridge can be formed between the side chains.[4] This is a widely used strategy to constrain peptides into specific secondary structures, such as α-helices or β-turns, which can enhance biological activity and stability. The simultaneous deprotection of the allyl and alloc groups followed by on-resin amide bond formation is an efficient method for cyclization.

  • Branched Peptides: The deprotected glutamic acid side-chain can serve as an anchor point for the synthesis of a new peptide chain, creating branched or "dendrimeric" peptides. This is useful for creating synthetic vaccines, drug delivery systems, or for mimicking complex protein structures.

  • Peptide Conjugation and Labeling: The free carboxyl group can be used to attach various moieties, such as fluorescent labels, biotin (B1667282) tags, lipids, or small molecule drugs, to a specific site within the peptide sequence.

  • Synthesis of Peptide Selenoesters: Fmoc-Glu-OAll can be used in a side-chain anchoring strategy for the solid-phase synthesis of peptide selenoesters.

Orthogonal Deprotection Strategy

The core of this methodology is the orthogonality of the allyl protecting group. A typical synthesis workflow involves the standard Fmoc/tBu strategy for assembling the linear peptide. Once this compound is incorporated, the synthesis can proceed, or it can be paused for the selective deprotection of the allyl group.

cluster_Peptide Protected Peptide on Resin Peptide Fmoc-NH-...-Lys(Boc)-Glu(OAll)-...-Resin Fmoc_Removal Nα-Fmoc Deprotection OAll_Removal γ-OAll Deprotection Final_Cleavage Final Cleavage & Side-Chain Deprotection Piperidine 20% Piperidine/DMF Fmoc_Removal->Piperidine Reagent Pd_Catalyst Pd(PPh₃)₄ / Phenylsilane OAll_Removal->Pd_Catalyst Reagent TFA TFA Cocktail Final_Cleavage->TFA Reagent

Caption: Orthogonal deprotection scheme for a peptide containing this compound.

Quantitative Data Summary

The efficiency of using this compound is demonstrated by the high purity and reasonable synthesis times for complex peptides.

Peptide TypeTarget Peptide SequenceModificationSynthesis MethodTotal Synthesis Time (h)Crude Purity (%)Reference
Branchedgp41 (ELLELDKWASLWN) with Ala-OtBu on GluBranchingAutomated Microwave SPPS3.587
Stapledgp41 (ELLELDKWASLWN) with Glu-Lys lactam bridgeLactamizationAutomated Microwave SPPS3.580
BranchedAfamelanotide with Ala-OtBu on GluBranchingAutomated Microwave SPPS3.085
StapledAfamelanotide with Glu-Lys lactam bridgeLactamizationAutomated Microwave SPPS3.082
DipeptideFmoc-GluAla-OAllSolution PhaseManual Synthesis-91 (Yield)

Experimental Protocols

The following protocols provide a framework for synthesizing side-chain modified peptides using this compound. Modifications may be necessary based on the specific peptide sequence and available equipment (manual vs. automated).

This protocol outlines the standard steps for building the linear peptide chain on a resin support.

Start Start: Rink Amide Resin Swell 1. Swell Resin (DMF or DCM) Start->Swell Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, Activator, Base) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Loop Repeat Steps 2-5 for each amino acid Wash2->Loop Loop->Deprotect Next AA End Linear Protected Peptide on Resin Loop->End Final AA

References

Application Notes and Protocols for Coupling Fmoc-Glu(OAll)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-glutamic acid α-allyl ester (Fmoc-Glu(OAll)-OH) is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides requiring orthogonal protection strategies. The allyl protecting group on the γ-carboxyl function is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage from most resins. This allows for selective deprotection of the allyl group on-resin, enabling site-specific modifications such as lactamization for peptide cyclization, branching, or conjugation.

The efficiency of incorporating this compound into a growing peptide chain is critically dependent on the choice of coupling reagent. The steric hindrance of the protected side chain can influence the kinetics of the amide bond formation. This document provides a detailed overview of common coupling reagents for this compound, including comparative data, detailed experimental protocols, and visualizations to guide reagent selection and optimize synthesis protocols.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a balance between reaction efficiency, cost, and the potential for side reactions, most notably racemization. While comprehensive quantitative data for the coupling of this compound is not extensively consolidated in the literature, the following tables summarize the performance of common coupling reagents based on established principles for sterically hindered and protected amino acids.

Table 1: Quantitative Data on Coupling Reagent Performance

Coupling ReagentReagent ClassTypical Coupling TimeReported/Expected Coupling YieldKey AdvantagesPotential Disadvantages
HBTU/HOBt Aminium/Uronium Salt30 - 60 min~98-99.5% (single coupling)Fast, efficient, and widely used.Potential for guanidinylation of the N-terminus if used in excess.
HATU Aminium/Uronium Salt20 - 45 min> 99.5%Highly reactive, excellent for hindered couplings, low racemization.Higher cost, potential for guanidinylation.
DIC/HOBt Carbodiimide60 - 120 min~95-98%Cost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.
PyBOP Phosphonium Salt30 - 60 min~98-99%Efficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt20 - 45 min> 99.5%Very high reactivity, safer byproducts than benzotriazole-based reagents.[1]Higher cost.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

One study involving the manual synthesis of a peptide containing this compound using HBTU/HOBt reported an overall purified peptide yield of 65%. This demonstrates the viability of aminium salt reagents for the successful incorporation of this amino acid derivative.

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using representative reagents. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Coupling using HBTU/HOBt

This protocol utilizes a widely adopted and efficient aminium salt-based coupling strategy.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

Protocol 2: Coupling using HATU

This protocol is recommended for difficult couplings or when maximum efficiency and minimal racemization are critical.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Follow the resin preparation steps as outlined in Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 20-45 minutes.

  • Monitoring and Washing:

    • Monitor the reaction completion with a Kaiser test.

    • Upon completion, drain the reaction solution and wash the resin as described in Protocol 1.

Protocol 3: Coupling using DIC/HOBt

This protocol provides a cost-effective method with a low risk of guanidinylation side reactions.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Follow the resin preparation steps as outlined in Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the amino acid/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring and Washing:

    • Monitor the reaction completion with a Kaiser test.

    • After a negative Kaiser test, drain the reaction solution and wash the resin as described in Protocol 1.

Visualization of SPPS Workflow and Coupling Chemistry

To further elucidate the process, the following diagrams illustrate the general workflow of Fmoc-SPPS and the mechanism of amide bond formation.

SPPS_Workflow Start Start with Resin Swell Swell Resin (e.g., in DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (Coupling Reagent + Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage No End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Coupling_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_product Product AA This compound R-COOH Reagent Coupling Reagent (e.g., HATU) + Base AA->Reagent 1. Resin Resin-Bound Peptide H₂N-Peptide PeptideBond Peptide Bond Formation R-CO-NH-Peptide Resin->PeptideBond ActiveEster Activated Ester R-CO-X Reagent->ActiveEster ActiveEster->Resin 2.

Caption: Simplified mechanism of amide bond formation using a coupling reagent in SPPS.

Conclusion

The choice of coupling reagent for this compound in SPPS can significantly impact the efficiency and purity of the final peptide. For routine synthesis, HBTU/HOBt offers a reliable and efficient option. For more challenging sequences or when maximizing yield is paramount, the more reactive HATU or COMU reagents are recommended. DIC/HOBt remains a viable, cost-effective alternative, particularly when minimizing side reactions like guanidinylation is a priority. The provided protocols offer a solid foundation for the successful incorporation of this versatile amino acid into complex peptide structures. Researchers should consider the specific requirements of their peptide sequence and synthetic strategy to select the most appropriate coupling methodology.

References

Application Notes and Protocols for Automated Microwave Peptide Synthesis with Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient synthesis of peptides, including those with lactam bridges, using Fmoc-Glu(OAll)-OH in an automated microwave peptide synthesizer. The protocols outlined below leverage the orthogonal nature of the allyl protecting group, which can be selectively removed on-resin to allow for side-chain modification, such as lactamization, a crucial technique for constraining peptide conformation and enhancing biological activity.

Overview of the Workflow

The overall process involves the solid-phase synthesis of the linear peptide on a resin support using Fmoc chemistry, followed by the selective deprotection of the allyl group on the glutamic acid side chain, and subsequent on-resin cyclization to form a lactam bridge with another amino acid side chain, typically a lysine (B10760008) protected with an Alloc group. Microwave energy is utilized to accelerate both the coupling and deprotection steps, significantly reducing synthesis time.[1][2][3]

Workflow cluster_synthesis Automated Microwave SPPS cluster_modification On-Resin Modification cluster_final Final Steps A Resin Loading B Iterative Fmoc Deprotection & Amino Acid Coupling A->B Fmoc-AA-OH, DIC, Oxyma C Selective Allyl/Alloc Deprotection B->C Linear Peptide on Resin D On-Resin Lactamization C->D DIC, HOBt E Final Deprotection & Cleavage D->E Cyclized Peptide on Resin F Peptide Precipitation & Purification E->F

Caption: General workflow for automated microwave peptide synthesis and on-resin lactamization.

Key Reagents and Equipment

Reagents
ReagentSupplier ExamplesNotes
This compoundCEM Corporation, Aapptec, Novabiochem-MilliporeSigmaOrthogonal protecting group for glutamic acid side chain.[4][5]
Fmoc-Lys(Alloc)-OHNovabiochem-MilliporeSigmaFor lactam bridge formation with Glu.
Rink Amide ProTide LL ResinCEM CorporationLow-loading resin suitable for microwave synthesis.
Fmoc-Amino AcidsCEM Corporation, Novabiochem-MilliporeSigmaStandard amino acids with appropriate side-chain protection (e.g., Trt, OtBu, Pbf, Boc).
N,N'-Diisopropylcarbodiimide (DIC)Coupling agent.
Oxyma PureCoupling additive.
PiperidineFor Fmoc deprotection.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Catalyst for allyl/alloc deprotection.
Phenylsilane (B129415)Scavenger for allyl/alloc deprotection.
Dichloromethane (DCM)Solvent for deprotection.
N,N-Dimethylformamide (DMF)Primary solvent for SPPS.
Acetic Anhydride (B1165640)For N-terminal acetylation.
Trifluoroacetic acid (TFA)For final cleavage from resin.
Triisopropylsilane (TIS)Scavenger for cleavage.
3,6-Dioxa-1,8-octanedithiol (DODT)Scavenger for cleavage.
Equipment
  • Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™)

  • High-Throughput Peptide Cleavage System (e.g., CEM Razor)

  • Lyophilizer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Experimental Protocols

Protocol 1: Automated Microwave Synthesis of the Linear Peptide

This protocol describes the synthesis of a linear peptide on a 0.1 mmol scale using a CEM Liberty Blue™ synthesizer.

Table 1: Parameters for Automated Microwave SPPS

StepReagents and ConditionsMicrowave ParametersDuration
Fmoc Deprotection 20% piperidine, 0.1 M Oxyma Pure in DMF90°C1 min
Amino Acid Coupling 5-fold excess Fmoc-AA-OH, 1.0 M DIC, 1.0 M Oxyma Pure in DMF90°C2 min
Washes DMF (4 x 4 mL)N/AN/A

Procedure:

  • Swell the Rink Amide ProTide LL resin in DMF.

  • Program the automated synthesizer to perform the iterative deprotection and coupling cycles as detailed in Table 1.

  • Incorporate this compound and Fmoc-Lys(Alloc)-OH at the desired positions in the peptide sequence.

  • After the final amino acid coupling, proceed to N-terminal acetylation if required (10% acetic anhydride in DMF).

Protocol 2: On-Resin Allyl and Alloc Deprotection

This step is performed on the resin-bound peptide within the synthesizer.

Table 2: Conditions for Allyl/Alloc Deprotection

ReagentConcentrationVolumeMicrowave ParametersDurationRepeats
Pd(PPh₃)₄ in DCM0.0312 M-38-40°C5 min2
Phenylsilane in DCM0.750 M-38-40°C5 min2

Procedure:

  • Wash the peptide-resin with DCM.

  • Add the solution of Pd(PPh₃)₄ and phenylsilane in DCM to the reaction vessel.

  • Apply microwave heating as specified in Table 2.

  • Drain the reaction vessel and repeat the deprotection step.

  • Thoroughly wash the resin with DCM followed by DMF to remove all traces of the catalyst and scavenger.

Deprotection Peptide_Glu_OAll Peptide-Glu(OAll)-Lys(Alloc) Catalyst Pd(PPh3)4 Phenylsilane DCM, 40°C Peptide_Glu_OAll->Catalyst Deprotected_Peptide Peptide-Glu(OH)-Lys(NH2) Catalyst->Deprotected_Peptide

Caption: Allyl and Alloc deprotection reaction scheme.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol is for the intramolecular cyclization between the deprotected glutamic acid and lysine side chains.

Table 3: Conditions for On-Resin Lactamization

ReagentConcentrationMicrowave ParametersDuration
DIC in DMF0.34 M90°C2 min
HOBt in DMF0.17 M90°C2 min

Procedure:

  • Following allyl/alloc deprotection and washing, add the solution of DIC and HOBt in DMF to the peptide-resin.

  • Apply microwave heating as detailed in Table 3.

  • Wash the resin extensively with DMF.

Lactamization Deprotected_Peptide Peptide-Glu(OH)-Lys(NH2) Coupling_Reagents DIC, HOBt DMF, 90°C Deprotected_Peptide->Coupling_Reagents Cyclic_Peptide Cyclic Peptide (Lactam Bridge) Coupling_Reagents->Cyclic_Peptide

Caption: On-resin lactam bridge formation.

Protocol 4: Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the remaining side-chain protecting groups.

Table 4: Cleavage Cocktail

ReagentPercentage
TFA92.5%
Water2.5%
TIS2.5%
DODT2.5%

Procedure:

  • Transfer the resin to a cleavage vessel.

  • Add the cleavage cocktail (Table 4) to the resin.

  • Allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Lyophilize the peptide to obtain a dry powder.

  • Purify the peptide by reverse-phase HPLC.

Expected Results

Using these automated microwave protocols, the synthesis of branched and lactam-stapled peptides can be achieved with high purity and in a significantly reduced timeframe.

Table 5: Representative Synthesis Results

Peptide TypeSynthesis TimePurityTotal Waste
Branched and Lactam-Stapled Peptides3 - 3.5 hours80 - 87%700 - 750 mL
Data is representative and may vary depending on the specific peptide sequence.

Troubleshooting

  • Incomplete Allyl/Alloc Deprotection: Ensure the palladium catalyst is fresh and the reaction is performed under an inert atmosphere if possible, although microwave heating under atmospheric conditions has been shown to be effective. Consider increasing the reaction time or the number of repetitions.

  • Low Cyclization Efficiency: Ensure complete removal of the palladium catalyst before adding cyclization reagents. Optimize the concentration of the peptide on the resin to favor intramolecular over intermolecular reactions.

  • Side Reactions during Cleavage: Use appropriate scavengers in the cleavage cocktail based on the amino acid composition of the peptide (e.g., for Trp, Arg, Met).

References

Application Notes and Protocols for Fmoc-Glu(OAll)-OH Incorporation in Branched Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched peptides offer significant advantages over their linear counterparts in various therapeutic and research applications, including drug delivery, vaccine development, and as scaffolds for multivalent ligand presentation.[1][2] Their unique architecture can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles.[2][3] The synthesis of well-defined branched peptides relies on an orthogonal protection strategy, where different protecting groups can be selectively removed without affecting others.[4]

This document provides detailed protocols for the incorporation of Fmoc-Glu(OAll)-OH, a key building block for creating branched peptides. The allyl (All) ester on the glutamic acid side chain is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu) and the base-labile Nα-Fmoc group commonly used in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the side-chain carboxyl group on-resin, enabling the synthesis of a peptide branch at that specific position.

Core Concepts: Orthogonal Protection Strategy

The synthesis of branched peptides using this compound is centered around a three-dimensional orthogonal protection scheme. The Nα-Fmoc group is removed at each cycle of peptide elongation using a base, typically piperidine (B6355638). The side-chain protecting groups of other amino acids (e.g., Boc, tBu, Trt) are stable to this treatment and are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). The allyl group on the glutamic acid side chain is stable to both basic and acidic conditions used for Fmoc and tBu group removal, respectively. It is selectively cleaved using a palladium(0) catalyst, providing a free carboxyl group for the initiation of the branch synthesis.

Mandatory Visualizations

G cluster_main Main Peptide Chain Synthesis (Fmoc-SPPS) cluster_branch Branch Synthesis cluster_final Final Steps Resin Solid Support (Resin) AA1 Couple Fmoc-AA-OH Resin->AA1 Fmoc_Deprot1 Fmoc Deprotection (Piperidine) AA1->Fmoc_Deprot1 AA2 Couple Fmoc-AA-OH Fmoc_Deprot1->AA2 Fmoc_Deprot2 Fmoc Deprotection (Piperidine) AA2->Fmoc_Deprot2 Glu_OAll Couple this compound Fmoc_Deprot2->Glu_OAll Fmoc_Deprot3 Fmoc Deprotection (Piperidine) Glu_OAll->Fmoc_Deprot3 AAn Couple Fmoc-AA-OH Fmoc_Deprot3->AAn Allyl_Deprot Selective Allyl Deprotection (Pd(PPh3)4, Scavenger) AAn->Allyl_Deprot Branch_AA1 Couple Fmoc-AA-OH to Side-Chain COOH Allyl_Deprot->Branch_AA1 Fmoc_Deprot_Branch Fmoc Deprotection (Piperidine) Branch_AA1->Fmoc_Deprot_Branch Branch_AAn Continue Branch Elongation Fmoc_Deprot_Branch->Branch_AAn Final_Deprot Final Deprotection & Cleavage (TFA Cocktail) Branch_AAn->Final_Deprot Purification Purification (RP-HPLC) Final_Deprot->Purification

Caption: Workflow for branched peptide synthesis using this compound.

G cluster_reaction Selective Allyl Deprotection Peptide_Glu_OAll Resin-Bound Peptide-Glu(OAll) Peptide_Glu_OH Resin-Bound Peptide-Glu(OH) Peptide_Glu_OAll->Peptide_Glu_OH On-Resin Reaction Reagents Pd(PPh3)4 + Scavenger (e.g., PhSiH3) Reagents->Peptide_Glu_OH Byproducts Allyl-Scavenger Adduct + Regenerated Pd(0) Peptide_Glu_OH->Byproducts

Caption: Key reaction of selective on-resin allyl deprotection.

Data Presentation

The efficiency of each step in branched peptide synthesis is crucial for the overall yield and purity of the final product. The following table summarizes representative quantitative data gathered from typical Fmoc-SPPS and allyl deprotection procedures. Actual results may vary based on the peptide sequence, scale, and specific instrumentation used.

StepParameterTypical ValueNotes
This compound Incorporation Coupling Efficiency>99%As determined by Kaiser test or equivalent method.
Selective Allyl Deprotection Deprotection Yield>98%Confirmed by mass spectrometry analysis of a cleaved resin sample.
Purity after DeprotectionHighMinimal side reactions when performed under inert atmosphere.
Branch Elongation Coupling Efficiency>99% per stepStandard Fmoc-SPPS efficiency.
Final Product Overall Yield10-30%Calculated from the loading of the first amino acid.
Purity (Crude)50-80%Highly sequence-dependent.
Purity (after HPLC)>95-98%Depending on the purification strategy.

Experimental Protocols

Materials and Reagents:

  • Fmoc-L-Glu(OAll)-OH

  • Standard Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Coupling reagents: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM) (peptide synthesis grade)

  • Allyl deprotection catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger: Phenylsilane (PhSiH₃), Morpholine, or N,N'-dimethylbarbituric acid

  • Washing solvents: Methanol (MeOH), Diethyl ether

  • Cleavage cocktail: e.g., Reagent K (95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))

Protocol 1: Incorporation of this compound via Automated or Manual SPPS

This protocol assumes a standard Fmoc-SPPS workflow.

  • Resin Swelling: Swell the resin in DMF for at least 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF. Perform this step twice (e.g., 1 x 3 minutes and 1 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4.8 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 2-5 minutes.

  • Coupling: Add the activated this compound solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 10-15 minutes.

  • Confirmation of Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2-8 to continue elongating the main peptide chain.

Protocol 2: On-Resin Selective Deprotection of the Allyl Group

This procedure should be performed in a well-ventilated fume hood, preferably under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

  • Resin Preparation: After the main peptide chain synthesis is complete (with the N-terminal Fmoc group either on or off), wash the peptide-resin extensively with DCM (5-7 times) and dry it under a stream of inert gas.

  • Reagent Solution Preparation: Prepare a fresh solution for the deprotection. For a 0.1 mmol scale synthesis, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents, e.g., ~30 mg) in an appropriate solvent like DCM or a mixture of DCM/DMF. To this solution, add the allyl scavenger, for example, Phenylsilane (PhSiH₃) (5-20 equivalents).

  • Deprotection Reaction: Add the freshly prepared deprotection solution to the resin. Ensure the resin is fully submerged.

  • Incubation: Gently agitate the reaction vessel at room temperature for 1-2 hours. Some protocols suggest performing the reaction in two shorter intervals (e.g., 2 x 30-60 minutes), with fresh reagent solution for the second interval. Microwave-assisted deprotection at 38°C for two 5-minute intervals has also been reported to be highly efficient.

  • Extensive Washing: After the reaction, drain the reagent solution. Wash the resin extensively to completely remove the palladium catalyst and scavenger byproducts. A typical washing sequence is: DCM (5-7 times), DMF (5-7 times), DCM (5-7 times). The resin may retain a dark color, which is normal.

  • Confirmation of Deprotection: Cleave a small aliquot of the resin using a standard cleavage cocktail. Analyze the cleaved peptide by mass spectrometry to confirm the removal of the allyl group (mass decrease of 40.03 Da).

Protocol 3: Synthesis of the Peptide Branch

This protocol begins immediately after the successful deprotection of the allyl group.

  • Resin Preparation: The resin from Protocol 2, now bearing a free carboxylic acid side chain on the glutamic acid residue, should be washed thoroughly with DMF (5-7 times).

  • Side-Chain Activation: Activate the newly exposed carboxyl group on the resin. This can be achieved by treating the resin with standard peptide coupling reagents. For example, add a solution of HBTU (3-4 equivalents) and DIPEA (6-8 equivalents) in DMF and allow it to react for 15-20 minutes.

  • First Amino Acid Coupling to Branch: In a separate vial, prepare the first Fmoc-protected amino acid for the branch (without carboxyl activation). Dissolve it in DMF.

  • Branch Initiation: Add the solution of the Fmoc-amino acid to the activated resin. Agitate the reaction for 2-4 hours.

  • Washing and Confirmation: Wash the resin with DMF (5-7 times). Perform a Kaiser test to confirm successful coupling to the side chain.

  • Branch Elongation: Continue building the peptide branch by repeating the standard Fmoc-SPPS cycle as described in Protocol 1 (Fmoc deprotection, washing, coupling of the next amino acid, etc.) until the desired branch sequence is assembled.

Protocol 4: Final Cleavage and Purification
  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final residue of the branched peptide using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the fully assembled branched peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.

  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., Reagent K: 95% TFA / 2.5% Water / 2.5% TIS) for 2-4 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with cold ether 2-3 more times, and then dry the crude peptide under vacuum.

  • Purification: Purify the crude branched peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Conclusion

The use of this compound provides a robust and reliable method for the synthesis of complex branched peptides. The orthogonal nature of the allyl protecting group allows for precise control over the point of branching. By following these detailed protocols, researchers can successfully incorporate this versatile building block to create novel peptide architectures for a wide range of applications in chemistry, biology, and medicine. Careful monitoring of each step, particularly the coupling and deprotection reactions, is essential to achieve high purity and yield of the final branched peptide product.

References

Application Notes and Protocols: Selective Removal of the Allyl Group in the Presence of t-Butyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product development, the judicious use of protecting groups is paramount. An ideal protecting group strategy relies on the principle of orthogonality, wherein one protecting group can be selectively removed under a specific set of conditions without affecting other protecting groups within the same molecule.[1][2] This application note focuses on a crucial orthogonal pair: the allyl and the tert-butyl (tBu) protecting groups.

The allyl group, commonly used to protect alcohols (as allyl ethers), amines (as allyl amines or allyloxycarbonyl, Alloc derivatives), and carboxylic acids (as allyl esters), is valued for its stability across a wide range of acidic and basic conditions.[2][3] Conversely, the t-butyl group, frequently employed for the protection of alcohols (as t-butyl ethers), carboxylic acids (as t-butyl esters), and amines (as t-butyloxycarbonyl, Boc derivatives), is characteristically labile under acidic conditions. The selective removal of the allyl group in the presence of the acid-sensitive tBu group is a frequently encountered challenge in complex molecule synthesis.

This document provides a detailed overview of the methodologies for the selective deallylation while preserving tBu protecting groups, with a primary focus on palladium-catalyzed reactions. We present a summary of quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in successfully implementing this essential synthetic transformation.

The Mechanism of Palladium-Catalyzed Allyl Deprotection

The most prevalent and efficient method for the removal of allyl protecting groups is through a palladium-catalyzed reaction. The generally accepted mechanism involves the formation of a π-allylpalladium complex.

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: A palladium(0) catalyst, typically Pd(PPh₃)₄, reacts with the allylic compound to form a π-allylpalladium(II) complex.

  • Nucleophilic Attack: A nucleophile, referred to as an "allyl scavenger," attacks the π-allyl complex. This can occur either at the allyl group itself or at the palladium center, followed by reductive elimination.

  • Product Release and Catalyst Regeneration: The attack of the scavenger releases the deprotected functional group and the allylated scavenger, and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of the allyl scavenger is critical to the success of the deprotection reaction. The scavenger's role is to irreversibly trap the allyl group, thereby preventing side reactions such as the re-allylation of the deprotected functional group. Common scavengers include nucleophiles like amines, thiols, and stabilized carbanions.

Data Presentation: Selective Allyl Deprotection in the Presence of tBu Groups

The following table summarizes various palladium-catalyzed methods for the selective removal of allyl protecting groups from alcohols, amines, and carboxylic acids, while leaving t-butyl protecting groups intact.

EntrySubstrate (Allyl Protected)Substrate (tBu Protected)Catalyst (mol%)Scavenger (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1N-Allyl-N-Boc-amineN-BocPd(PPh₃)₄ (5)Morpholine (B109124) (10)THFRT295
2Allyl ethert-Butyl etherPd(PPh₃)₄ (5)N,N'-Dimethylbarbituric acid (2)DCMRT192
3Allyl estert-Butyl esterPd(PPh₃)₄ (3)Phenylsilane (B129415) (PhSiH₃) (4)DCMRT0.598
4N-Alloc-amino acidN-Boc-amino acidPd(PPh₃)₄ (10)N-Methylaniline (5)THF50389
5Allyl ether of a phenolt-Butyl esterPdCl₂(dppf) (5)Sodium borohydride (B1222165) (NaBH₄) (2)MeOHRT1.591
6Allyl carbamate (B1207046)t-Butyl carbamate (Boc)[Pd(allyl)Cl]₂ (2.5)Diethylamine (10)DCMRT493
7Allyl ethert-Butyl carbamate (Boc)Pd/C (10)Ammonium formate (B1220265) (HCO₂NH₄) (5)EtOH60688
8Allyl estert-Butyl etherPd(OAc)₂ (5) / PPh₃ (20)Triethylsilane (Et₃SiH) (3)ACNRT296

Note: The data presented in this table is a compilation of representative examples from the scientific literature and should be used as a guideline. Optimal conditions may vary depending on the specific substrate.

Experimental Protocols

General Considerations
  • Palladium-catalyzed reactions are often sensitive to air and moisture. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon).

  • The quality of the palladium catalyst is crucial for the reaction's success. Use of a fresh or properly stored catalyst is recommended.

  • The choice of solvent can influence the reaction rate and yield. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Selective Deprotection of an Allyl Ether in the Presence of a t-Butyl Ester

This protocol describes the removal of an allyl ether protecting group from a molecule also containing a t-butyl ester using tetrakis(triphenylphosphine)palladium(0) and phenylsilane as the scavenger.

Materials:

  • Allyl-protected substrate containing a t-butyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a solution of the allyl-protected substrate (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add phenylsilane (4.0 equiv).

  • To this mixture, add Pd(PPh₃)₄ (0.03 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the deprotected alcohol.

Protocol 2: Selective Deprotection of an N-Alloc Group in the Presence of an N-Boc Group

This protocol details the removal of an allyloxycarbonyl (Alloc) group from an amine in the presence of a t-butyloxycarbonyl (Boc) group using a palladium catalyst and morpholine as the scavenger.

Materials:

  • N-Alloc protected substrate containing an N-Boc group

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Morpholine

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Alloc protected substrate (1.0 equiv) in anhydrous THF (0.1 M) in a flask under an inert atmosphere.

  • Add morpholine (10 equiv) to the solution.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2 hours.

  • Once the reaction is complete, remove the solvent in vacuo.

  • The residue can be purified by an appropriate method, such as flash column chromatography or recrystallization, to yield the deprotected amine.

Visualizations

G cluster_0 Experimental Workflow: Selective Allyl Deprotection start Start with Allyl/tBu Protected Molecule dissolve Dissolve in Anhydrous Solvent (e.g., DCM or THF) start->dissolve inert Establish Inert Atmosphere (N₂ or Ar) dissolve->inert add_scavenger Add Allyl Scavenger (e.g., PhSiH₃, Morpholine) inert->add_scavenger add_catalyst Add Pd(0) Catalyst (e.g., Pd(PPh₃)₄) add_scavenger->add_catalyst react Stir at Room Temperature add_catalyst->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up and Purification monitor->workup Upon Completion product Isolated Product with tBu Group Intact workup->product

Caption: A generalized experimental workflow for the palladium-catalyzed selective deprotection of allyl groups.

G cluster_0 Orthogonal Deprotection Strategy cluster_1 Condition Set A: Palladium Catalysis cluster_2 Condition Set B: Acidic Conditions Molecule Molecule with Allyl and tBu Protecting Groups ConditionA Pd(0) Catalyst + Allyl Scavenger (Neutral/Mildly Basic) Molecule->ConditionA ConditionB Strong Acid (e.g., TFA, HCl) Molecule->ConditionB ResultA Selective Removal of Allyl Group (tBu Group Intact) ConditionA->ResultA Leads to ResultB Selective Removal of tBu Group (Allyl Group Intact) ConditionB->ResultB Leads to

Caption: Logical relationship of the orthogonal deprotection of allyl and tBu groups under different reaction conditions.

References

Application Notes and Protocols: Fmoc-Glu(OAll)-OH in the Synthesis of Glycopeptides and Phosphopeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-glutamic acid γ-allyl ester, or Fmoc-Glu(OAll)-OH, is a versatile building block in solid-phase peptide synthesis (SPPS). Its key feature is the allyl protecting group on the γ-carboxyl group, which is orthogonal to the base-labile Fmoc group and the acid-labile protecting groups commonly used for other amino acid side chains (e.g., tBu, Trt). This orthogonality allows for the selective deprotection of the glutamic acid side chain on the solid support, enabling site-specific modifications such as glycosylation or phosphorylation. These modifications are crucial for studying protein function, cellular signaling, and for the development of novel peptide-based therapeutics. This document provides detailed application notes and protocols for the use of this compound in the synthesis of glycopeptides and phosphopeptides.

Introduction to Orthogonal Protection Strategy

In Fmoc-based SPPS, the Nα-amino group is temporarily protected by the Fmoc group, which is removed at each cycle with a mild base like piperidine (B6355638). Permanent side-chain protecting groups are typically acid-labile and are removed at the final cleavage step with strong acids like trifluoroacetic acid (TFA). The allyl group of this compound introduces a third level of orthogonality, as it is stable to both piperidine and TFA but can be selectively cleaved under mild conditions using a palladium(0) catalyst.[1][2] This allows for the unmasking of the γ-carboxyl group at any desired step in the synthesis, paving the way for on-resin modifications.

Orthogonal_Protection Peptide Resin-Peptide-Glu(OAll)-Fmoc Fmoc_Deprotection Fmoc Deprotection (Piperidine) Peptide->Fmoc_Deprotection Allyl_Deprotection Allyl Deprotection (Pd(0) catalyst) Peptide->Allyl_Deprotection Chain_Elongation Chain Elongation Fmoc_Deprotection->Chain_Elongation Chain_Elongation->Peptide n cycles On_Resin_Modification On-Resin Modification (Glycosylation/ Phosphorylation) Allyl_Deprotection->On_Resin_Modification Final_Cleavage Final Cleavage (TFA) On_Resin_Modification->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Orthogonal protection strategy using this compound.

I. Application in Glycopeptide Synthesis

The synthesis of glycopeptides is essential for studying the roles of glycosylation in protein folding, stability, and molecular recognition. While the predominant method involves the incorporation of pre-glycosylated amino acid building blocks, the use of this compound offers a convergent approach where the peptide backbone is first assembled, followed by the site-specific introduction of a carbohydrate moiety onto the deprotected glutamic acid side chain. This strategy is particularly useful for creating γ-glutamyl-linked glycopeptides.

Experimental Workflow for Glycopeptide Synthesis

Glycopeptide_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Final Steps Start Start with Resin Incorporate_Glu Incorporate This compound Start->Incorporate_Glu Elongate Elongate Peptide Chain (Fmoc Deprotection & Coupling) Incorporate_Glu->Elongate Deprotect_Allyl Selective Allyl Deprotection (Pd(PPh3)4, Phenylsilane) Elongate->Deprotect_Allyl Activate_Glu Activate γ-Carboxyl Group (e.g., HBTU/HOBt/DIEA) Deprotect_Allyl->Activate_Glu Couple_Glycosyl_Amine Couple with Glycosyl Amine Activate_Glu->Couple_Glycosyl_Amine Cleavage Cleavage from Resin & Global Deprotection (TFA) Couple_Glycosyl_Amine->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for on-resin glycopeptide synthesis.

Protocols

1. Incorporation of this compound

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

  • Materials:

    • Peptidyl-resin

    • This compound (4 eq.)

    • HBTU (3.9 eq.)

    • HOBt (4 eq.)

    • DIEA (8 eq.)

    • DMF (N,N-Dimethylformamide)

    • DCM (Dichloromethane)

  • Procedure:

    • Swell the peptidyl-resin in DMF for 30 minutes.

    • In a separate vessel, dissolve this compound, HBTU, and HOBt in DMF.

    • Add DIEA to the activation mixture and vortex for 1-2 minutes.

    • Drain the DMF from the resin and add the activated amino acid solution.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[3]

    • Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling.

2. On-Resin Allyl Group Deprotection

This protocol details the selective removal of the allyl ester from the glutamic acid side chain.

  • Materials:

    • Peptidyl-resin containing Glu(OAll)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2-0.5 eq.)

    • Phenylsilane (B129415) (PhSiH₃) (20-40 eq.)

    • Anhydrous DCM

    • Argon or Nitrogen gas

  • Procedure:

    • Swell the resin in anhydrous DCM for 30 minutes under an inert atmosphere (Argon or Nitrogen).

    • In a separate, dry flask, dissolve Pd(PPh₃)₄ in anhydrous DCM.

    • Add the phenylsilane to the palladium solution.

    • Drain the DCM from the resin and add the catalyst/scavenger solution.

    • Agitate the mixture at room temperature for 30-60 minutes. Repeat the treatment with a fresh solution for optimal results.[4][5]

    • Drain the solution and wash the resin extensively with DCM (5x), 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (2x, to scavenge residual palladium), DMF (3x), and DCM (3x).

    • Confirm deprotection by cleaving a small portion of the resin and analyzing by mass spectrometry.

3. On-Resin Glycosylation of the Glutamic Acid Side Chain (Proposed Protocol)

Note: This is a proposed protocol based on standard on-resin amidation chemistry, as direct literature precedents for this specific transformation on a glutamic acid side chain are limited.

  • Materials:

    • Peptidyl-resin with deprotected Glu side chain

    • Glycosyl amine (e.g., 1-amino-1-deoxy-β-D-glucopyranoside) (5 eq.)

    • HATU (4.9 eq.)

    • DIEA (10 eq.)

    • Anhydrous DMF

  • Procedure:

    • Swell the resin in anhydrous DMF.

    • In a separate vessel, dissolve the glycosyl amine and HATU in anhydrous DMF.

    • Add DIEA to the activation mixture.

    • Add the activated glycosyl amine solution to the resin.

    • Agitate the reaction for 4-12 hours at room temperature.

    • Monitor the reaction progress by cleaving a small amount of resin for analysis.

    • Once complete, wash the resin with DMF (5x) and DCM (5x).

Quantitative Data Summary
StepReagentsTimeYield/PurityReference
This compound Coupling This compound, HBTU, HOBt, DIEA1-2 h>95% coupling efficiency
Allyl Deprotection Pd(PPh₃)₄, Phenylsilane2 x 30 min>98% deprotection
On-Resin Amidation (Model) Amine, HATU, DIEA4-12 h60-85% (sequence dependent)General SPPS knowledge

II. Application in Phosphopeptide Synthesis

Phosphorylation is a key post-translational modification that regulates numerous cellular processes. Synthetic phosphopeptides are invaluable tools for studying kinase and phosphatase activity and for elucidating signaling pathways. The standard method for phosphopeptide synthesis involves the use of pre-phosphorylated Fmoc-amino acids (e.g., Fmoc-Ser(PO(OBzl)OH)-OH). The use of this compound allows for an alternative, post-assembly phosphorylation strategy, although this is a non-standard application. It could be used to generate peptides with a phosphodiester linkage through the glutamic acid side chain or to incorporate phosphonic acid analogs that can act as non-hydrolyzable phosphate (B84403) mimics.

Experimental Workflow for Phosphopeptide Synthesis

Phosphopeptide_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Finalization Final Steps Start Start with Resin Incorporate_Glu Incorporate This compound Start->Incorporate_Glu Elongate Elongate Peptide Chain Incorporate_Glu->Elongate Deprotect_Allyl Selective Allyl Deprotection Elongate->Deprotect_Allyl Phosphitylation Phosphitylation (Phosphoramidite, Activator) Deprotect_Allyl->Phosphitylation Oxidation Oxidation (e.g., t-BuOOH) Phosphitylation->Oxidation Cleavage Cleavage from Resin & Global Deprotection (TFA) Oxidation->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: Workflow for on-resin phosphopeptide synthesis.

Protocols

1. Incorporation of this compound and Allyl Deprotection

Follow the protocols as described in the glycopeptide synthesis section.

2. On-Resin Phosphorylation of the Glutamic Acid Side Chain (Proposed Protocol)

Note: This protocol is an adaptation of standard DNA/RNA synthesis chemistry for the phosphorylation of a hydroxyl group and represents a theoretical approach for modifying the free carboxylate of the glutamic acid side chain. This is a non-standard procedure and would require significant optimization. A more common approach to obtain a phosphonate-containing peptide would be to synthesize a phosphonic acid analogue of glutamic acid for direct incorporation.

  • Materials:

    • Peptidyl-resin with deprotected Glu side chain

    • A suitable linker with a hydroxyl group to be phosphorylated, which is first coupled to the glutamic acid side chain. For example, H₂N-(CH₂)₂-OH could be coupled to the activated γ-carboxyl group.

    • Di-(tert-butyl) N,N-diethylphosphoramidite

    • Ethylthiotetrazole (ETT) or Dicyanoimidazole (DCI)

    • tert-Butyl hydroperoxide (t-BuOOH) solution in decane

    • Acetonitrile (B52724) (anhydrous)

    • DCM (anhydrous)

  • Procedure:

    • Coupling of a hydroxyl-containing linker: Activate the free γ-carboxyl group of the on-resin glutamic acid residue using standard coupling reagents (e.g., HATU/DIEA) and react with an amino alcohol (e.g., ethanolamine) to introduce a primary hydroxyl group.

    • Phosphitylation: Swell the resin in anhydrous DCM. Wash with anhydrous acetonitrile. Treat the resin with a solution of the phosphoramidite (B1245037) and activator (ETT or DCI) in anhydrous acetonitrile for 15-30 minutes.

    • Washing: Wash the resin with acetonitrile.

    • Oxidation: Treat the resin with the t-BuOOH solution for 10-15 minutes to convert the phosphite (B83602) triester to the more stable phosphate triester.

    • Final Washing: Wash the resin extensively with acetonitrile, DCM, and methanol, then dry under vacuum.

Quantitative Data Summary
StepReagentsTimeYield/PurityReference
Incorporation & Deprotection As per glycopeptide section-See above-
On-Resin Phosphorylation (Model) Phosphoramidite, Activator, Oxidant~1 hHighly variable, requires optimizationGeneral solid-phase oligonucleotide synthesis knowledge

Conclusion

This compound is a powerful reagent for advanced peptide synthesis, enabling the creation of complex, site-specifically modified peptides. Its orthogonal allyl protecting group allows for selective on-resin manipulation of the glutamic acid side chain. While the primary application remains the synthesis of cyclic and branched peptides, its use can be extended to the preparation of glyco- and phosphopeptides through post-assembly modification strategies. The protocols provided herein, particularly the proposed methods for on-resin glycosylation and phosphorylation, offer a framework for researchers to explore novel peptide architectures and expand the toolbox of synthetic peptide chemistry. Careful optimization and characterization will be crucial for the successful implementation of these advanced techniques.

References

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In solid-phase peptide synthesis (SPPS), the use of orthogonally protected amino acids is crucial for the synthesis of complex peptides, such as cyclic or branched peptides.[1][2] The fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is a cornerstone of modern SPPS, while various side-chain protecting groups allow for selective deprotection and modification.[2][3] Fmoc-Glu(OAll)-OH is a valuable building block where the γ-carboxyl group of glutamic acid is protected as an allyl ester.[4] This allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin, yet it can be selectively removed using a palladium(0) catalyst.[1][5] This "third dimension" of orthogonality enables on-resin modifications like lactamization or the attachment of other molecules to the glutamic acid side chain.[1]

This application note provides a detailed protocol for the purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). RP-HPLC is the standard and most powerful technique for the purification of synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[6][7]

Materials and Methods

Reagents

  • Crude peptide containing this compound

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • This compound (e.g., from Sigma-Aldrich, CAS 144120-54-7 or 133464-46-7)[8][9]

  • For post-purification deprotection (optional, on-resin):

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

    • Phenylsilane (B129415) (PhSiH₃) or other scavenger

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF)

Equipment

  • Analytical and preparative HPLC systems

  • C18 reverse-phase HPLC columns (e.g., Agilent Zorbax 300SB-C8, Phenomenex Lux Polysaccharide-based)[10][11]

  • UV detector

  • Mass spectrometer (optional, for fraction analysis)

  • Lyophilizer

  • Solid-phase synthesis vessel

Experimental Protocols

1. Crude Peptide Sample Preparation

Following solid-phase synthesis and cleavage from the resin, the crude peptide must be prepared for HPLC purification.

  • Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent in which it is readily soluble, such as dimethyl sulfoxide (B87167) (DMSO) or a small volume of the initial HPLC mobile phase (e.g., 5-10% ACN in water with 0.1% TFA).

  • Filtration: Centrifuge the dissolved sample to pellet any insoluble material. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates that could clog the HPLC column.

2. Analytical HPLC Method Development

Before proceeding to preparative HPLC, it is essential to develop an optimized separation method using an analytical column.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 or 5 µm particle size.[12]

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: 210-220 nm.[7]

  • Gradient: Start with a broad gradient to determine the approximate elution time of the target peptide (e.g., 5-95% B over 30 minutes).

  • Optimization: Based on the initial chromatogram, optimize the gradient to achieve the best resolution between the target peptide and impurities. A shallower gradient around the elution point of the target peptide will generally improve separation. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 20 minutes could be effective.

3. Preparative HPLC Purification

Scale up the optimized analytical method for preparative purification.

  • Column: C18 reverse-phase, 21.2 x 250 mm or larger, 5 or 10 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: Adjust the flow rate according to the column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Loading: Inject the filtered crude peptide solution onto the column. The amount of peptide that can be loaded depends on the column size and the complexity of the crude mixture.

  • Gradient: Apply the optimized gradient from the analytical method development, adjusting for the different system delay volume of the preparative system.

  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target peptide.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to assess their purity. Mass spectrometry can be used to confirm the identity of the peptide in the desired fractions.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.

4. Post-Purification (On-Resin) Allyl Deprotection Protocol (Optional)

If the allyl group needs to be removed for subsequent modifications, this is typically performed on the resin-bound peptide before cleavage.

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate vessel, prepare the deprotection cocktail. A common cocktail consists of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the peptide-resin and mix gently. The reaction can often be performed at room temperature.[13] Microwave heating to around 50°C can accelerate the reaction.[5][14]

  • Washing: After the reaction is complete (typically monitored by a test cleavage and LC-MS analysis), wash the resin extensively with DCM and DMF to remove the catalyst and byproducts.

Data Presentation

Table 1: Analytical HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 214 nm
Initial Gradient 5-95% B over 30 min
Optimized Gradient Example: 30-50% B over 20 min (must be empirically determined)

Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Loading 50-200 mg of crude peptide (column dependent)
Gradient Scaled from optimized analytical gradient
Purity Achieved >95% (typical target)
Yield 20-50% (highly dependent on crude purity)

Visualizations

HPLC_Workflow CrudePeptide Crude Peptide (Post-Cleavage) Dissolution Dissolve in Minimal Solvent CrudePeptide->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration AnalyticalHPLC Analytical HPLC (Method Development) Filtration->AnalyticalHPLC PrepHPLC Preparative HPLC (Purification) Filtration->PrepHPLC Inject Sample GradientOptimization Gradient Optimization AnalyticalHPLC->GradientOptimization GradientOptimization->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC & MS) FractionCollection->PurityAnalysis Pooling Pool Pure Fractions PurityAnalysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurifiedPeptide Purified Peptide Lyophilization->PurifiedPeptide

Caption: Workflow for HPLC Purification of Peptides.

Orthogonal_Deprotection cluster_final Final Cleavage & Deprotection Peptide Resin-Bound Peptide Fmoc-NH-...- Glu(OAll)-... Deprotected_N Resin-Bound Peptide H₂N-...- Glu(OAll)-... Peptide:n->Deprotected_N:n Fmoc Removal Deprotected_G Resin-Bound Peptide Fmoc-NH-...- Glu(OH)-... Peptide:g->Deprotected_G:g Allyl Removal Base Base (e.g., Piperidine) Base->Peptide:n Palladium Pd(PPh₃)₄ / Scavenger Palladium->Peptide:g Acid Strong Acid (e.g., TFA) CleavedPeptide Free Peptide H₂N-...-Glu(OH)-... Deprotected_N->CleavedPeptide Deprotected_G->CleavedPeptide

Caption: Orthogonal Deprotection Strategy.

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Glu(OAll)-OH Coupling in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Glu(OAll)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency for this compound?

Low coupling efficiency with this compound can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the Fmoc protecting group, combined with the spatial arrangement of the allyl ester on the glutamic acid side chain, can physically impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1]

  • Secondary Structure Formation: As the peptide chain elongates, it may adopt secondary structures (e.g., β-sheets) or aggregate on the solid support. This can render the N-terminal amine less accessible for the incoming amino acid.

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the carboxylic acid of this compound, leading to a lower concentration of the reactive species.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, resulting in a deletion sequence.[1]

Q2: Which coupling reagents are recommended for improving the coupling efficiency of this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimide (B86325) activators like DIC/HOBt.[1][2] Uronium/aminium and phosphonium (B103445) salt-based reagents are often more effective.

  • Uronium/Aminium Reagents: HATU, HCTU, and COMU are highly effective for hindered couplings, with HATU being frequently cited for its high reactivity.

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices for difficult couplings and can be used in excess to drive the reaction to completion.

Q3: Is a "double coupling" strategy effective for this compound?

Yes, performing a double coupling is a highly recommended strategy to improve the yield for difficult couplings. After the initial coupling reaction, the vessel is drained, and a fresh solution of activated this compound is added to the resin to react a second time. This can significantly increase the number of coupled amino acids.

Q4: How can I monitor the completion of the coupling reaction?

The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) suggests the coupling reaction is complete.

Q5: Are there any known side reactions specific to the allyl protecting group during coupling?

The allyl ester protecting group is generally stable under standard Fmoc-SPPS conditions, including the basic conditions of Fmoc deprotection with piperidine (B6355638) and the acidic conditions of TFA cleavage. The primary challenges associated with this compound are steric hindrance during coupling rather than the reactivity of the allyl group itself.

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, follow this troubleshooting workflow:

TroubleshootingWorkflow Troubleshooting Low Coupling Efficiency of this compound start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality (this compound, Solvents, Coupling Reagents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_coupling Optimize Coupling Protocol reagents_ok->optimize_coupling Yes replace_reagents->check_reagents coupling_method Choose Strategy optimize_coupling->coupling_method double_coupling Perform Double Coupling coupling_method->double_coupling Strategy 1 stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU, COMU) coupling_method->stronger_reagent Strategy 2 increase_time_temp Increase Coupling Time and/or Temperature coupling_method->increase_time_temp Strategy 3 monitor_completion Monitor with Kaiser Test double_coupling->monitor_completion stronger_reagent->monitor_completion increase_time_temp->monitor_completion kaiser_test_result Kaiser Test Negative? monitor_completion->kaiser_test_result proceed Proceed to Next Step in SPPS kaiser_test_result->proceed Yes troubleshoot_further Re-evaluate Protocol / Consider Aggregation Issues kaiser_test_result->troubleshoot_further No

Caption: A decision tree for troubleshooting low coupling efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Note: The following data is extrapolated from studies on sterically hindered amino acids and general principles of SPPS, as direct quantitative comparative studies on the coupling efficiency of this compound are not extensively available in the literature.

Coupling ReagentReagent TypeTypical Coupling Time (min)Relative Efficiency for Hindered CouplingsKey AdvantagesPotential Disadvantages
DIC/HOBt Carbodiimide60 - 120ModerateCost-effective.Slower reaction rates; potential for side reactions.
HBTU Aminium/Uronium30 - 60HighFast and efficient.Potential for guanidinylation if used in excess.
HATU Aminium/Uronium20 - 45Very HighHighly reactive, excellent for hindered couplings, low racemization.Higher cost.
PyBOP Phosphonium30 - 60HighEfficient, no risk of guanidinylation.Byproducts can be difficult to remove in solution phase.
COMU Aminium/Uronium20 - 45Very HighVery high reactivity, safer byproducts than benzotriazole-based reagents.Higher cost.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

  • Activation: Add DIPEA (6-10 equivalents) to the solution from step 2 and vortex briefly. A color change to yellow is typically observed. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For highly challenging couplings, the reaction time can be extended.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Protocol 2: Double Coupling of this compound
  • First Coupling: Perform the initial coupling of this compound as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling: Prepare a fresh solution of activated this compound using the same procedure as the first coupling (Protocol 1, steps 2-3). Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.

Protocol 3: Kaiser Test for Free Primary Amines
  • Sample Preparation: Place a few beads of the resin in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

    • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Heating: Heat the test tube at 100-120°C for 5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): Blue or purple beads and/or solution indicate the presence of free primary amines.

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution indicate the absence of free primary amines.

Visualizations

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle for this compound Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling with activated This compound Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Result Complete? KaiserTest->Result NextCycle Proceed to next cycle Result->NextCycle Yes Recouple Recouple or Cap Result->Recouple No

Caption: General workflow for a single SPPS coupling cycle.

Caption: Key molecules involved in the coupling reaction.

References

Technical Support Center: Allyl Deprotection of Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the allyl deprotection of Fmoc-Glu(OAll)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the allyl deprotection of this compound?

The allyl protecting group (OAll) is an ester linkage on the side chain of glutamic acid that is orthogonal to both acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups.[1][2][3] Its removal is typically achieved through a palladium(0)-catalyzed reaction. In this process, a π-allyl palladium complex is formed, and the allyl group is subsequently transferred to a nucleophilic scavenger, leaving the free carboxylic acid on the glutamic acid side chain.[1][4]

Q2: What are the standard conditions for allyl deprotection?

Standard conditions involve treating the peptide resin with a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl scavenger. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

Q3: Why is a scavenger necessary during allyl deprotection?

A scavenger is crucial to irreversibly trap the allyl group from the palladium complex, thereby driving the deprotection reaction to completion. Common scavengers include morpholine, N-methylmorpholine (NMM), phenylsilane (B129415), and 1,3-dimethylbarbituric acid.

Q4: Is the allyl protecting group stable to other reagents used in Fmoc-based solid-phase peptide synthesis (SPPS)?

Yes, the allyl ester is stable to the piperidine (B6355638) solutions used for Fmoc group removal and the trifluoroacetic acid (TFA) cocktails used for cleavage from most resins and removal of other side-chain protecting groups like tBu and Boc.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Symptoms:

  • Mass spectrometry analysis shows the presence of the starting material (peptide with OAll group intact).

  • HPLC analysis shows a peak corresponding to the protected peptide.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst The Pd(PPh₃)₄ catalyst is sensitive to oxygen and can degrade over time. Use freshly opened catalyst or store it rigorously under an inert atmosphere. Consider preparing the catalyst solution immediately before use.
Insufficient Reaction Time/Repeats On some solid supports, like polystyrene resins, the reaction can be slow. Increase the reaction time or perform multiple treatments with fresh reagent solution.
Suboptimal Temperature The reaction is typically performed at room temperature. Microwave-assisted deprotection at slightly elevated temperatures (e.g., 30-38°C) can significantly accelerate the reaction and improve efficiency.
Poor Resin Swelling Ensure the chosen solvent (DCM or DMF) adequately swells the resin to allow reagent access to the peptide.
Issue 2: Observation of Unexpected Side Products

Symptoms:

  • Mass spectrometry or HPLC reveals peaks that do not correspond to the starting material or the desired product.

Possible Causes & Solutions:

CauseRecommended Solution
Pyroglutamate Formation N-terminal glutamic acid residues are prone to cyclization to form pyroglutamate, especially after deprotection. It is advisable to perform the side-chain functionalization immediately after the incorporation of the Glu(OAll) residue.
Reduction of Allyl Double Bond If using hydrazine (B178648) to remove other protecting groups (e.g., Dde, ivDde) in the sequence, the allyl double bond can be inadvertently reduced. This reduced form is unreactive to the palladium catalyst. To prevent this, add allyl alcohol to the hydrazine reagent.
Aspartimide Formation (in sequences with Asp(OAll)) While this guide focuses on Glu(OAll), it's crucial to note that the analogous Asp(OAll) is highly susceptible to aspartimide formation during Fmoc deprotection steps due to the lack of steric hindrance from the allyl group. If your sequence contains Asp(OAll), consider using a Dmb/Hmb-protected amino acid preceding the Asp residue to mitigate this.

Experimental Protocols

Protocol 1: Standard Room Temperature Allyl Deprotection
  • Swell the peptide-resin in the reaction solvent (e.g., DCM or DMF).

  • Prepare a fresh solution of Pd(PPh₃)₄ (typically 0.2-0.5 equivalents per peptide) and the scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent under an inert atmosphere (Argon or Nitrogen).

  • Add the reagent solution to the peptide-resin.

  • Agitate the mixture at room temperature for a specified time (e.g., 30 minutes to 2 hours).

  • Drain the reaction vessel.

  • Repeat the treatment (steps 3-5) one to two more times to ensure complete deprotection.

  • Wash the resin thoroughly with the reaction solvent, followed by washes with a solution of a palladium scavenger like 0.5% sodium diethyl dithiocarbamate (B8719985) in DMF to remove residual catalyst.

  • Finally, wash the resin with DMF and DCM before proceeding to the next step.

Protocol 2: Microwave-Assisted Allyl Deprotection
  • Swell the peptide-resin in DCM in a microwave-compatible reaction vessel.

  • Add the scavenger solution (e.g., 0.5 M to 0.75 M phenylsilane in DCM).

  • After a brief waiting period (e.g., 90 seconds), add the catalyst solution (e.g., 0.025 M to 0.0312 M Pd(PPh₃)₄ in DCM).

  • Irradiate the mixture in a microwave peptide synthesizer for 5-12 minutes at a controlled temperature (e.g., 30-38°C).

  • Drain the vessel and wash the resin with DCM.

  • Repeat the microwave-assisted deprotection cycle one more time to ensure completion.

  • Wash the resin as described in the standard protocol.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for allyl deprotection. Note that specific yields and purities are highly sequence-dependent.

MethodCatalystScavengerTemp.TimePurity AchievedReference
StandardPd(PPh₃)₄PhenylsilaneRT3 x 30 min-
MicrowavePd(PPh₃)₄Phenylsilane38°C2 x 5 min>98%
Automated MicrowavePd(PPh₃)₄Phenylsilane35°C2 x 5 min80-87% (crude)
StandardPd(PPh₃)₄CHCl₃/HOAc/NMMRT--

Visualizations

Reaction Pathway

Deprotection_Workflow Start Fmoc-Peptide-Glu(OAll)-Resin Deprotection Allyl Deprotection Start->Deprotection Reagents Pd(PPh3)4 + Scavenger (e.g., PhSiH3) in DCM/DMF Reagents->Deprotection Wash Wash with DCM/DMF Deprotection->Wash Scavenge_Pd Wash with Pd Scavenger Wash->Scavenge_Pd Final_Product Fmoc-Peptide-Glu(OH)-Resin Scavenge_Pd->Final_Product Side_Reactions Deprotection Allyl Deprotection Step Incomplete Incomplete Reaction Deprotection->Incomplete Cause: Inactive Catalyst, Short Reaction Time Pyroglutamate Pyroglutamate Formation (N-terminal Glu) Deprotection->Pyroglutamate Occurs if Glu is N-terminal Other_Steps Other Synthesis Steps (e.g., Hydrazine Treatment) Allyl_Reduction Allyl Group Reduction Other_Steps->Allyl_Reduction Leads to... Allyl_Reduction->Incomplete Causes...

References

Technical Support Center: Optimizing Palladium-Catalyzed Deprotection of Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed deprotection of Fmoc-Glu(OAll)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during this critical step in peptide synthesis and related organic chemistry applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a palladium catalyst for the deprotection of this compound?

The allyl protecting group (OAll) on the side chain of glutamic acid is stable to the acidic and basic conditions typically used for the removal of Boc and Fmoc protecting groups, respectively.[1] This orthogonality allows for the selective deprotection of the allyl group at a desired stage in the synthesis. Palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective for the mild and selective cleavage of the allyl ester under neutral conditions, leaving other protecting groups intact.[2][3]

Q2: What is the role of a "scavenger" in this reaction?

During the palladium-catalyzed deprotection, a reactive π-allyl palladium intermediate is formed. A scavenger, also known as an allyl group acceptor, is a nucleophilic agent that traps this reactive intermediate, preventing it from re-reacting with the newly deprotected carboxyl group or other nucleophiles present in the reaction mixture.[3] Common scavengers include phenylsilane (B129415) (PhSiH₃), morpholine (B109124), and N-methylaniline.[4][5]

Q3: Can the palladium catalyst be sensitive to air?

Yes, Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to atmospheric oxygen, which can lead to their deactivation.[6] While some studies have shown successful deprotection under atmospheric conditions, particularly with shorter reaction times or microwave assistance, it is generally recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to ensure catalyst longevity and reaction efficiency.[7]

Q4: How can I monitor the progress of the deprotection reaction?

The progress of the deprotection can be monitored by taking a small aliquot of the reaction mixture (if in solution) or a few resin beads (for solid-phase synthesis), cleaving the peptide from the support, and analyzing the product by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8] A successful deprotection will show a shift in the retention time and a mass corresponding to the deprotected product.

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

Q: My deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I resolve this?

A: Incomplete or sluggish deprotection can be caused by several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of catalyst: Pd(PPh₃)₄ can degrade upon prolonged storage, especially if exposed to air.[6] 2. Ensure inert atmosphere: Thoroughly degas your solvent and reaction vessel and maintain a positive pressure of argon or nitrogen throughout the reaction.[7]
Insufficient Catalyst Loading 1. Increase catalyst loading: While catalytic amounts are required, insufficient loading can lead to slow reactions. Typical loadings range from 0.1 to 0.25 equivalents for on-resin deprotection.[9] For solution-phase, it can be lower. A stepwise increase in the catalyst amount may improve the reaction rate.
Inefficient Scavenger 1. Increase scavenger concentration: Ensure an adequate excess of the scavenger is present (e.g., 20-25 equivalents of phenylsilane for on-resin reactions).[9][10] 2. Consider a different scavenger: The choice of scavenger can influence the reaction rate. While phenylsilane is common, other scavengers like morpholine or dimethylamine-borane complex may be more effective in certain contexts.[8]
Low Reaction Temperature 1. Increase the temperature: While often performed at room temperature, gentle heating (e.g., to 40°C) can sometimes accelerate the reaction. However, be cautious as higher temperatures can also promote side reactions.
Poor Resin Swelling (for SPPS) 1. Ensure adequate swelling: For solid-phase reactions, ensure the resin is fully swollen in an appropriate solvent (e.g., DCM or DMF) before adding the catalyst and scavenger to allow for efficient diffusion of reagents.
Issue 2: Side Reactions and Impurity Formation

Q: I am observing unexpected byproducts in my final product. What are the common side reactions and how can I minimize them?

A: The most common side reaction is the re-alkylation of the deprotected carboxylate or other nucleophilic sites by the allyl cation if scavenging is inefficient.

Potential Causes and Solutions:

Side Product Potential Cause Mitigation Strategies
N-allyl or O-allyl byproducts Inefficient trapping of the π-allyl palladium intermediate.1. Optimize scavenger: Ensure a sufficient excess of a highly reactive scavenger is used.[8] 2. Maintain a well-stirred reaction mixture: This ensures the scavenger can efficiently trap the allyl intermediate as it is formed.
Products of side-chain modification Some amino acid side chains (e.g., Trp, Met, Cys) can be sensitive to the reaction conditions or can interact with the palladium catalyst.1. Protect sensitive residues: Ensure that all other sensitive side chains are appropriately protected. 2. Use milder conditions: If possible, perform the reaction at room temperature and for the minimum time required for complete deprotection.
Issue 3: Difficulty in Removing Palladium Residues

Q: After the reaction, I am struggling to remove residual palladium from my product. What are the best methods for this?

A: Residual palladium can be problematic, especially for biologically active peptides. Several methods can be employed for its removal.

Palladium Scavenging Methods:

Method Description
Thiol-based scavengers Washing the resin or treating the solution with reagents containing thiol groups, such as sodium diethyldithiocarbamate (B1195824) or mercapto-functionalized silica, can effectively chelate and remove palladium.[11][12]
Activated Carbon Treatment with activated carbon can adsorb residual palladium, which can then be removed by filtration.[12]
Specialized Scavenging Resins Commercially available resins with high affinity for palladium can be used to purify the product.
Thorough Washing For solid-phase synthesis, extensive washing of the resin with a solvent like DMF after the deprotection step is crucial to remove the bulk of the palladium complexes.[11]

Quantitative Data Summary

The efficiency of the deprotection reaction can be influenced by the choice of catalyst, scavenger, and reaction conditions. The following tables summarize some reported quantitative data for on-resin deprotection.

Table 1: Comparison of Scavengers for Allyl Deprotection

Scavenger Equivalents Catalyst (eq.) Solvent Time Yield/Completion Reference
Phenylsilane20Pd(PPh₃)₄ (0.5)DCM3 x 30 minNot specified[10]
Phenylsilane25Pd(PPh₃)₄ (0.1)DCM2 x 20 minComplete[13]
Morpholine10Pd(PPh₃)₄ (0.2)DCM/DMSO (9:1)2 h>95%[14]
N-Methylmorpholine2.5% (v/v)Pd(PPh₃)₄ (3 eq.)CHCl₃/AcOH2 hComplete

Table 2: Effect of Palladium Catalyst Loading on Deprotection Efficiency

Catalyst Loading (mol %) Substrate Scavenger Time Yield Reference
Pd(PPh₃)₄2.3Allyl EsterSodium 2-ethylhexanoate5 hNot specified[12]
Pd(PPh₃)₄0.35Alloc-protected resinPhenylsilane (20 eq.)20-30 min>95%[10]
Pd(PPh₃)₄0.1Alloc-protected resinPhenylsilane (25 eq.)2 x 20 minComplete[13]

Experimental Protocols

Protocol 1: On-Resin Deprotection of this compound using Pd(PPh₃)₄ and Phenylsilane

This protocol is suitable for solid-phase peptide synthesis (SPPS).

Materials:

  • This compound loaded resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DCM in an SPPS reaction vessel for 30-60 minutes.

  • Washing: Wash the resin three times with DCM.

  • Deprotection (First Treatment):

    • Prepare a solution of Pd(PPh₃)₄ (0.1 equivalents relative to resin loading) in DCM.

    • Add the Pd(PPh₃)₄ solution to the resin.

    • Add phenylsilane (25 equivalents relative to resin loading) to the resin suspension.

    • Agitate the mixture with nitrogen bubbling for 20 minutes at room temperature.[13]

    • Drain the reaction solution.

  • Deprotection (Second Treatment): Repeat step 3.

  • Washing: Wash the resin thoroughly with DCM (3 times), followed by DMF (3 times) to remove residual catalyst and scavenger.

  • Palladium Scavenging (Optional but Recommended): Wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 x 20 minutes) to remove trace palladium.[11]

  • Final Washes: Wash the resin with DMF (3 times) and DCM (3 times) before proceeding to the next step in the synthesis.

Protocol 2: Solution-Phase Deprotection of an Allyl Ester

This protocol is a general method for deprotection in solution.

Materials:

  • Allyl-protected compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., morpholine or phenylsilane)

  • Anhydrous solvent (e.g., THF, DCM, or a mixture)

  • Round-bottom flask and standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the allyl-protected compound in the anhydrous solvent.

  • Addition of Reagents: Add the scavenger (e.g., 10 equivalents of morpholine) to the solution, followed by the palladium catalyst (e.g., 5 mol %).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous solutions (e.g., saturated NaHCO₃, brine) to remove the scavenger and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

Deprotection_Mechanism Substrate This compound PiAllyl π-Allyl Pd(II) Complex Substrate->PiAllyl + Pd(0)L₄ - 2L Pd0 Pd(0)L₄ Deprotected Fmoc-Glu-OH PiAllyl->Deprotected + H⁺ AllylScavenger Allyl-Scavenger Adduct PiAllyl->AllylScavenger + Scavenger - Pd(0)L₂ Scavenger Scavenger (e.g., PhSiH₃)

Caption: Mechanism of Palladium-Catalyzed Allyl Deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection CheckCatalyst Check Catalyst Activity - Use fresh Pd(PPh₃)₄ - Ensure inert atmosphere Start->CheckCatalyst CheckReagents Verify Reagent Stoichiometry - Increase catalyst loading? - Increase scavenger excess? CheckCatalyst->CheckReagents If catalyst is active Success Deprotection Complete CheckCatalyst->Success If complete CheckConditions Optimize Reaction Conditions - Adequate resin swelling? - Increase temperature? CheckReagents->CheckConditions If stoichiometry is correct CheckReagents->Success If complete SideReactions Analyze for Side Reactions - N-allylation? - Other modifications? CheckConditions->SideReactions If still incomplete CheckConditions->Success If complete OptimizeScavenger Optimize Scavenger - Change scavenger type? - Improve mixing? SideReactions->OptimizeScavenger If side products are present OptimizeScavenger->CheckConditions

Caption: Troubleshooting Workflow for Incomplete Deprotection.

References

Preventing racemization during Fmoc-Glu(OAll)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Glu(OAll)-OH. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization and overcome other potential challenges during the coupling of this important amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of the desired L-amino acid into a mixture of both L- and D-isomers. In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the target peptide and may exhibit altered biological activity, potentially compromising research findings and the therapeutic efficacy of synthetic peptides.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?

A2: The most common pathway for racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. This cyclic intermediate has an acidic proton at the alpha-carbon. In the presence of a base, this proton can be readily abstracted, leading to a planar, achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers. A secondary mechanism is direct enolization through the abstraction of the alpha-proton by a base.[1]

Q3: Is this compound particularly susceptible to racemization?

A3: While all Fmoc-amino acids are susceptible to racemization to some extent during activation, derivatives of aspartic and glutamic acid can be prone to side reactions. Although specific quantitative data for this compound is not extensively published, the general principles for preventing racemization in Fmoc-SPPS should be strictly followed.

Q4: What are the key factors that influence the extent of racemization during coupling?

A4: Several factors can influence the degree of racemization, including:

  • Coupling reagents and additives: The choice of activating agent and the use of racemization-suppressing additives are critical.

  • Base: The type and concentration of the base used can significantly impact the rate of oxazolone (B7731731) formation and enolization.

  • Temperature: Higher temperatures generally increase the rate of racemization.[1]

  • Solvent: The polarity of the solvent can play a role in the reaction kinetics of both coupling and racemization.[1]

  • Pre-activation time: Longer pre-activation times can lead to increased racemization.

Q5: Are there any known side reactions specific to the allyl (OAll) protecting group during the coupling step?

A5: The allyl ester is generally stable under standard Fmoc-SPPS coupling conditions.[2][3] It is orthogonal to the Fmoc group, meaning it is not cleaved by the basic conditions used for Fmoc deprotection (e.g., piperidine) or the acidic conditions used for final cleavage from many resins (e.g., TFA). The primary reactivity of the allyl group is its removal with a palladium(0) catalyst, which is performed as a separate, dedicated step when required for on-resin cyclization or modification.

Troubleshooting Guide: High Levels of D-Glu Isomer Detected

Problem: Analysis of the synthesized peptide reveals a significant percentage of the D-glutamic acid diastereomer, indicating racemization occurred during the coupling of this compound.

Potential Cause Recommended Solution Explanation
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization, such as a carbodiimide (B86325) (e.g., DIC) in combination with an additive like OxymaPure® or HOBt. For difficult couplings, aminium-based reagents like HBTU or HATU can be used, but careful optimization of the base is crucial.Additives like OxymaPure® and HOBt react with the activated amino acid to form an active ester that is more stable and less prone to racemization via the oxazolone pathway.
Strong or Excess Base Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of a stronger, less hindered base like DIPEA. Use the minimum stoichiometry of base required for the reaction.Stronger bases more readily abstract the alpha-proton, promoting both oxazolone formation and direct enolization, which are the main pathways for racemization.
High Coupling Temperature Perform the coupling reaction at a lower temperature, such as 0°C or room temperature. If using microwave synthesis, reduce the coupling temperature.Lowering the temperature slows down the rate of racemization more significantly than the rate of the desired coupling reaction. For some sensitive amino acids, reducing microwave temperature from 80°C to 50°C has been shown to limit racemization.
Prolonged Pre-activation Time Minimize the pre-activation time before adding the activated amino acid to the resin-bound peptide. Ideally, perform in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin.The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization to occur.
Solvent Effects Where possible, consider using less polar solvents, though this is often limited by reagent solubility and resin swelling.The polarity of the solvent can influence the kinetics of the competing coupling and racemization reactions.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of the effect of different coupling reagents on the racemization of other amino acids known to be susceptible to this side reaction. These trends can help guide the selection of reagents for coupling this compound.

Table 1: Percentage of D-Isomer Formation for Racemization-Prone Fmoc-Amino Acids with Various Coupling Reagents.

Fmoc-Amino AcidCoupling Reagent/AdditiveBase% D-IsomerReference
Fmoc-Ser(tBu)-OHHATU/NMMNMM>1%
Fmoc-Cys(Trt)-OHHATU/DIPEADIPEAHigh
Fmoc-Cys(Trt)-OHDIC/Oxyma-Low
Fmoc-His(Trt)-OHDIC/Oxyma-1.8%
Fmoc-His(Trt)-OHPyBOP/collidineCollidine4.4%Bachem, 2013
Fmoc-His(Trt)-OHHBTU/DIPEADIPEA12.7%Bachem, 2013

Data is compiled from various sources and should be used as a general guide. Actual racemization levels can vary depending on the specific peptide sequence, reaction conditions, and analytical methods.

Experimental Protocols

Protocol 1: Standard Low-Racemization Coupling of this compound

This protocol is recommended as a starting point for minimizing racemization.

  • Resin Preparation:

    • Swell the resin-bound peptide in N,N-dimethylformamide (DMF).

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

    • Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF.

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Chiral Analysis of the Final Peptide

To quantify the extent of racemization, the final peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral chromatography.

  • Peptide Hydrolysis:

    • Hydrolyze a sample of the cleaved and deprotected peptide in 6N HCl at 110°C for 24 hours. To account for any racemization that may occur during hydrolysis, deuterated acid (e.g., 6N DCl in D₂O) can be used.

  • Sample Preparation:

    • Dry the hydrolysate to remove the acid.

    • Re-dissolve the amino acid mixture in a suitable buffer for analysis.

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column (e.g., a crown ether-based or ligand-exchange column).

    • Separate the D- and L-glutamic acid using an appropriate mobile phase.

    • Quantify the percentage of the D-isomer by integrating the peak areas.

Visualizations

Racemization_Mechanism L_AA Fmoc-L-Glu(OAll)-OH Activated_Ester Activated Ester L_AA->Activated_Ester Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone + Base - H+ Coupled_L Desired L-Peptide Activated_Ester->Coupled_L + Peptide Chain Oxazolone->Activated_Ester + H+ D_AA Fmoc-D-Glu(OAll)-OH Oxazolone->D_AA + H+ (from other face) Coupled_D Diastereomeric D-Peptide D_AA->Coupled_D + Peptide Chain Peptide_Chain Peptide Chain (N-terminal amine)

Caption: Primary mechanism of racemization via oxazolone formation.

Troubleshooting_Workflow Start High D-Isomer Detected Check_Reagents 1. Evaluate Coupling Cocktail (Reagent + Additive) Start->Check_Reagents Check_Base 2. Assess Base (Type and Stoichiometry) Start->Check_Base Check_Temp 3. Review Reaction Temperature Start->Check_Temp Check_Time 4. Check Pre-activation Time Start->Check_Time Solution_Reagents Switch to DIC/Oxyma or DIC/HOBt Check_Reagents->Solution_Reagents Solution_Base Use NMM or Collidine; Reduce equivalents Check_Base->Solution_Base Solution_Temp Lower temperature to 0°C or reduce microwave power/temp Check_Temp->Solution_Temp Solution_Time Minimize pre-activation; Use in-situ activation Check_Time->Solution_Time End Racemization Minimized Solution_Reagents->End Solution_Base->End Solution_Temp->End Solution_Time->End

Caption: Troubleshooting workflow for addressing racemization issues.

References

Technical Support Center: Troubleshooting Peptide Aggregation with Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing peptide aggregation issues, with a specific focus on the use of glutamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is peptide aggregation a significant problem in research and drug development?

A1: Peptide aggregation is a critical issue where individual peptide molecules self-associate to form larger, often insoluble and inactive structures. This phenomenon can lead to a loss of biological activity, interfere with analytical measurements, and in therapeutic applications, potentially cause toxicity or immunogenicity. For instance, the aggregation of amyloid-beta peptides is a hallmark of Alzheimer's disease.

Q2: What is the role of glutamic acid in peptide solubility and aggregation?

A2: Glutamic acid is a hydrophilic amino acid that can increase the solubility of peptides in aqueous solutions.[1][2] However, its influence is highly dependent on the pH of the solution. The side chain of glutamic acid has a carboxylic acid group with a pKa of approximately 4.2. At pH values above its pKa, the side chain is deprotonated and negatively charged, which can increase solubility through electrostatic repulsion between peptide chains. Conversely, at pH values below its pKa, the side chain is protonated and neutral, which can reduce repulsion and potentially lead to aggregation, especially if other hydrophobic interactions are present.

Q3: How does pH manipulation help in preventing aggregation of peptides containing glutamic acid?

A3: Adjusting the pH of the solution is a primary strategy to prevent the aggregation of peptides containing glutamic acid. For peptides with a net negative charge due to glutamic acid and other acidic residues, maintaining a pH above their isoelectric point (pI) will ensure that the molecules are negatively charged and repel each other, thus promoting solubility.[2] For peptides with a net positive charge, a lower pH will have a similar effect. Therefore, careful consideration and optimization of the buffer pH are crucial during peptide handling, purification, and formulation.

Q4: What are glutamic acid derivatives, and how can they help in preventing peptide aggregation?

A4: Glutamic acid derivatives are modified versions of the amino acid that are used during solid-phase peptide synthesis (SPPS) to improve the handling of "difficult" sequences that are prone to aggregation. These derivatives often involve bulky protecting groups on the side chain that disrupt the formation of secondary structures, such as beta-sheets, which are precursors to aggregation. By sterically hindering inter-chain hydrogen bonding, these derivatives can significantly enhance the solubility of the growing peptide chain and the final product.[3][4][5][6]

Q5: Can you provide examples of glutamic acid derivatives used to prevent aggregation?

A5: Yes, two notable examples are Fmoc-Glu(O-2-PhiPr)-OH and pseudoproline dipeptides like Fmoc-Glu(OtBu)-Thr(psiMe,MePro)-OH .

  • Fmoc-Glu(O-2-PhiPr)-OH incorporates a bulky 2-phenylisopropyl ester protecting group on the glutamic acid side chain. This group is highly effective at disrupting secondary structure formation during synthesis.

  • Fmoc-Glu(OtBu)-Thr(psiMe,MePro)-OH is a pseudoproline dipeptide.[7] The oxazolidine (B1195125) ring structure formed from the threonine residue mimics proline, introducing a "kink" in the peptide backbone that effectively breaks up the hydrogen-bonding patterns responsible for aggregation.[8][9] These dipeptides not only improve solubility but also enhance coupling efficiency during synthesis.[5][9]

Troubleshooting Guides

Guide 1: My peptide containing glutamic acid is precipitating out of solution. What should I do?

This guide provides a step-by-step approach to troubleshoot and resolve peptide precipitation.

start Precipitation Observed check_pH 1. Check and Adjust pH start->check_pH is_pH_optimal Is pH > pI for acidic peptides or pH < pI for basic peptides? check_pH->is_pH_optimal adjust_pH Adjust pH with dilute acid/base is_pH_optimal->adjust_pH No sonicate 2. Gentle Sonication is_pH_optimal->sonicate Yes adjust_pH->check_pH heat 3. Gentle Warming sonicate->heat organic_solvent 4. Add Organic Solvent heat->organic_solvent denaturant 5. Use Denaturing Agents organic_solvent->denaturant resynthesize 6. Consider Resynthesis with Glutamic Acid Derivatives denaturant->resynthesize end_insoluble Consult Further denaturant->end_insoluble end_soluble Peptide Solubilized resynthesize->end_soluble

Caption: Troubleshooting workflow for a precipitating peptide.

  • Check and Adjust pH: The first and most critical step is to verify the pH of your peptide solution. For peptides with a net negative charge (acidic peptides), ensure the pH is at least 1-2 units above the isoelectric point (pI). For peptides with a net positive charge (basic peptides), the pH should be 1-2 units below the pI. If necessary, adjust the pH by adding a small amount of dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1% aqueous NH3).[10]

  • Gentle Sonication: If pH adjustment is not sufficient, try gentle sonication in a water bath sonicator for short bursts of 10-20 seconds. This can help to break up small aggregates. Avoid excessive sonication, which can cause heating and potentially damage the peptide.

  • Gentle Warming: Cautiously warm the solution to 30-40°C. Increased temperature can sometimes improve the solubility of peptides. However, be mindful of the peptide's stability at higher temperatures.

  • Addition of Organic Solvents: For very hydrophobic peptides, adding a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (ACN) can aid in solubilization. Start with a very small volume (e.g., 10% of the total volume) and add it dropwise while vortexing. Be aware that organic solvents may interfere with downstream biological assays.

  • Use of Denaturing Agents: In more extreme cases, denaturing agents such as 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize highly aggregated peptides. However, these agents will denature the peptide and will likely need to be removed through dialysis or chromatography for the peptide to refold and be functional.

  • Consider Resynthesis with Glutamic Acid Derivatives: If the peptide is consistently difficult to handle, consider resynthesizing it using a glutamic acid derivative like Fmoc-Glu(O-2-PhiPr)-OH or a pseudoproline dipeptide at a strategic position within the sequence to disrupt aggregation-prone regions.[3][5][9]

Guide 2: How can I proactively prevent peptide aggregation during synthesis and handling?

This guide outlines preventative measures to minimize aggregation from the outset.

start Peptide Design & Synthesis seq_analysis 1. Sequence Analysis start->seq_analysis use_derivatives 2. Incorporate Aggregation-Disrupting Derivatives (e.g., Pseudoprolines) seq_analysis->use_derivatives synthesis_conditions 3. Optimize Synthesis Conditions use_derivatives->synthesis_conditions purification 4. Careful Purification synthesis_conditions->purification lyophilization 5. Proper Lyophilization purification->lyophilization storage 6. Appropriate Storage lyophilization->storage end Minimized Aggregation storage->end

Caption: Proactive strategies to prevent peptide aggregation.

  • Sequence Analysis: Before synthesis, analyze the peptide sequence for aggregation-prone regions, such as stretches of hydrophobic amino acids.

  • Incorporate Aggregation-Disrupting Derivatives: Strategically introduce glutamic acid derivatives or other aggregation-disrupting elements. Pseudoproline dipeptides are particularly effective when placed every 6-7 residues in a long or hydrophobic sequence.[4]

  • Optimize Synthesis Conditions: During solid-phase peptide synthesis (SPPS), use solvents that promote good resin swelling and peptide solvation, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). In difficult cases, the addition of chaotropic salts or using microwave-assisted synthesis can be beneficial.

  • Careful Purification: During purification by reverse-phase HPLC, ensure that the peptide remains soluble in the mobile phase. It may be necessary to add a small percentage of an organic acid like formic acid to the aqueous phase to keep the peptide protonated and soluble.

  • Proper Lyophilization: After purification, lyophilize the peptide from a solution containing a low concentration of a volatile buffer (e.g., ammonium (B1175870) bicarbonate) to obtain a fluffy, easily soluble powder. Avoid lyophilizing from high concentrations of non-volatile salts.

  • Appropriate Storage: Store the lyophilized peptide at -20°C or -80°C. For peptides in solution, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles, which can promote aggregation.

Data Presentation: Performance of Glutamic Acid Derivatives

While direct quantitative comparisons of solubility for identical peptide sequences with different glutamic acid derivatives are not extensively available in the literature, the following tables summarize the qualitative benefits and provide related quantitative data on the hydrophobicity of the protected amino acids.

Table 1: Qualitative Comparison of Glutamic Acid Derivatives in Preventing Peptide Aggregation

DerivativeMechanism of ActionKey Advantages
Standard Fmoc-Glu(OtBu)-OH Basic glutamic acid derivative.Standard, well-understood chemistry.
Fmoc-Glu(O-2-PhiPr)-OH Bulky side-chain protecting group provides steric hindrance to disrupt inter-chain hydrogen bonding.Effective in preventing β-sheet formation during SPPS.
Fmoc-Glu(OtBu)-Thr(psiMe,MePro)-OH Introduces a "kink" in the peptide backbone, mimicking proline, which disrupts secondary structure formation.Highly effective at improving solubility and coupling efficiency in difficult sequences.[5][7][9]

Table 2: Hydrophobicity Index of Protected Amino Acids

A higher hydrophobicity index can correlate with a greater tendency for the protected amino acid to contribute to the overall hydrophobicity of a peptide segment during synthesis, which can influence aggregation. The data below is derived from studies determining the hydrophobicity of protected amino acids by RP-HPLC.[1][11]

Protected Amino AcidProtecting GroupRelative Hydrophobicity Index*
Fmoc-Glu(OtBu)-OH tert-Butyl (tBu)Moderate
Fmoc-Cys(Trt)-OH Trityl (Trt)Very High
Fmoc-Ser(tBu)-OH tert-Butyl (tBu)Low

*Note: This is a qualitative representation based on the provided search results. A lower hydrophobicity index generally correlates with better solubility in aqueous environments.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates.

1. Sample Preparation:

  • Prepare the peptide solution in a suitable, filtered buffer (0.22 µm filter).
  • The peptide concentration should be optimized, typically in the range of 0.1-1.0 mg/mL.
  • Filter the final peptide solution through a low-protein-binding syringe filter (e.g., 0.02 µm Anotop filter) directly into a clean, dust-free DLS cuvette.

2. Instrument Setup:

  • Set the instrument to the appropriate temperature for the experiment.
  • Ensure the laser is aligned and the instrument has been calibrated with a known standard (e.g., polystyrene beads).

3. Data Acquisition:

  • Place the cuvette in the instrument and allow it to equilibrate for 5-10 minutes.
  • Perform multiple measurements (at least 3-5) for each sample to ensure reproducibility.
  • Collect data for a sufficient duration to obtain a stable correlation function.

4. Data Analysis:

  • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.
  • The presence of large particles or a high polydispersity index (PDI > 0.2) is indicative of aggregation.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Formation

The ThT assay is a widely used method to detect the formation of amyloid-like fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

1. Reagent Preparation:

  • Prepare a 1 mM ThT stock solution in water or buffer and filter it through a 0.22 µm syringe filter. Store protected from light.
  • Prepare a working solution of ThT (e.g., 20 µM) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

2. Assay Setup:

  • In a black, clear-bottom 96-well plate, add your peptide samples at the desired concentrations.
  • Include positive and negative controls (e.g., a known aggregating peptide and buffer alone).
  • Add the ThT working solution to each well.

3. Incubation and Measurement:

  • Incubate the plate at a constant temperature (e.g., 37°C), with or without shaking, depending on the desired aggregation conditions.
  • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

4. Data Analysis:

  • Plot the fluorescence intensity as a function of time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.

Protocol 3: Size-Exclusion Chromatography (SEC) for Oligomer Analysis

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates.

1. Column and System Preparation:

  • Choose a SEC column with a fractionation range appropriate for the expected size of your peptide and its aggregates.
  • Equilibrate the column and HPLC system with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).

2. Sample Preparation:

  • Dissolve the peptide in the mobile phase.
  • Filter the sample through a 0.22 µm syringe filter to remove any large particulates that could clog the column.

3. Data Acquisition:

  • Inject a known concentration of the peptide onto the equilibrated column.
  • Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

4. Data Analysis:

  • Calibrate the column using a set of protein standards with known molecular weights to create a standard curve of elution volume versus log(molecular weight).
  • Determine the apparent molecular weight of the species in your sample based on their elution volumes. Peaks eluting earlier than the monomer correspond to aggregates.
  • Integrate the peak areas to quantify the relative amounts of monomer, oligomers, and larger aggregates.

References

Technical Support Center: Improving Cyclic Peptide Yield with Fmoc-Glu(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Fmoc-Glu(OAll)-OH in cyclic peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve the yield of cyclic peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound in cyclic peptide synthesis?

This compound is an orthogonally protected amino acid derivative that is instrumental in the synthesis of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides.[1] The key advantage lies in the allyl (All) protecting group on the glutamic acid side chain. This group is stable under the standard basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage from most resins (e.g., TFA).[2][3] It can be selectively removed under mild, neutral conditions using a palladium(0) catalyst, allowing for specific on-resin cyclization without disturbing other protecting groups.[4][5]

Q2: How does the on-resin cyclization strategy improve the yield of cyclic peptides?

On-resin cyclization is an advantageous technique that can significantly improve cyclization efficiency. By performing the cyclization while the peptide is anchored to the solid support, intermolecular side reactions, such as dimerization or polymerization, are minimized. This is due to the "pseudo-dilution" effect, where the resin-bound peptide chains are physically isolated from one another, favoring the desired intramolecular reaction.

Q3: What are the critical steps for successful cyclization using this compound?

The successful synthesis of cyclic peptides using this compound hinges on three critical stages:

  • Linear Peptide Assembly: Standard Fmoc/tBu solid-phase peptide synthesis (SPPS) is used to assemble the linear peptide sequence on a suitable resin.

  • Selective Allyl Deprotection: The selective removal of the allyl group from the glutamic acid side chain is achieved using a palladium(0) catalyst and a scavenger.

  • On-Resin Cyclization (Lactamization): The newly exposed carboxyl group on the glutamic acid side chain is coupled with a deprotected amino group (e.g., from a lysine (B10760008) side chain or the N-terminus) using standard peptide coupling reagents to form the lactam bridge.

Troubleshooting Guide

Issue 1: Low Yield of the Cyclic Peptide

A low yield of the final cyclic product is a common issue that can arise from several factors throughout the synthesis process.

Possible Cause Troubleshooting Steps & Recommendations
Incomplete Allyl Deprotection - Verify Deprotection: Before cyclization, take a small resin sample, cleave the peptide, and analyze it by LC-MS to confirm the complete removal of the allyl group. - Optimize Catalyst and Scavenger: Ensure fresh, high-quality Pd(PPh₃)₄ is used. Phenylsilane (PhSiH₃) is a commonly used and effective scavenger. - Inert Atmosphere: Perform the deprotection reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. - Repeat the Reaction: The deprotection step can be repeated to ensure completeness.
Inefficient On-Resin Cyclization - Choice of Coupling Reagent: The efficiency of lactamization can be sequence-dependent. If one coupling reagent (e.g., HBTU/DIPEA) gives low yield, try another such as PyBOP/HOBt or HATU. - Reaction Time: Monitor the cyclization reaction over time (e.g., 4-24 hours) by cleaving small resin samples to determine the optimal duration. - Solvent Choice: Ensure the resin is well-swollen in a suitable solvent like DMF or a mixture such as DCM/DMF/NMP.
Intermolecular Reactions - Resin Loading: Using a resin with a lower loading capacity can help further separate peptide chains and favor intramolecular cyclization.

Issue 2: Presence of Unexpected Side Products

The appearance of unexpected peaks in the HPLC analysis of the crude product indicates side reactions may have occurred.

Possible Cause Troubleshooting Steps & Recommendations
Catalyst Contamination - Thorough Washing: After allyl deprotection, it is crucial to thoroughly wash the resin to remove all traces of the palladium catalyst. Washing with a 0.5% solution of DIPEA in DMF, followed by extensive DMF washes, can help. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF has also been reported to effectively remove residual palladium.
Aspartimide Formation - Sequence Design: If your sequence contains an Asp-Gly or Asp-Ser motif, be aware of the increased risk of aspartimide formation during Fmoc deprotection with piperidine.
Alkylation during Cleavage - Scavengers: During the final TFA cleavage, reactive species can be generated that may alkylate sensitive residues like Cysteine or Tryptophan. Always use a cleavage cocktail containing scavengers such as triisopropylsilane (B1312306) (TIS) and water.
Racemization - Coupling Conditions: Racemization can occur during the activation/coupling of amino acids, particularly when using strong bases. For sensitive residues, consider using carbodiimide-based coupling methods or a weaker base like N-methylmorpholine (NMM).

Experimental Protocols

Protocol 1: On-Resin Allyl Deprotection

This protocol describes the selective removal of the allyl protecting group from the glutamic acid side chain on the solid support.

Reagents & Materials:

  • Peptide-resin containing Glu(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with an inlet for inert gas

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (24 eq.) in DCM.

  • Drain the swelling solvent from the resin.

  • Add the catalyst solution to the resin and shake gently under an inert atmosphere (e.g., Argon) for 30 minutes.

  • Drain the solution and repeat the treatment with a fresh catalyst solution for another 30 minutes.

  • Wash the resin extensively as follows:

    • DCM (5 times)

    • 0.5% DIPEA in DMF (3 times)

    • DMF (5 times)

    • DCM (5 times)

Protocol 2: On-Resin Lactamization (Cyclization)

This protocol outlines the formation of the cyclic peptide via a lactam bridge on the resin.

Reagents & Materials:

  • Peptide-resin after allyl deprotection

  • HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) OR PyBOP (5 eq.), HOBt (5 eq.), and DIPEA (10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Reaction vessel

Procedure:

  • Ensure the N-terminal Fmoc group and the corresponding side-chain protecting group (e.g., Alloc from Lys(Alloc)) have been removed.

  • Wash the deprotected peptide-resin with DMF (5 times).

  • Prepare the cyclization cocktail by dissolving the coupling reagents (e.g., HBTU, HOBt) and base (DIPEA) in DMF.

  • Add the cyclization cocktail to the resin.

  • Shake the reaction vessel at room temperature for 4-24 hours.

  • Monitoring (Optional but Recommended): Take a small aliquot of the resin, wash it, dry it, and cleave the peptide. Analyze the cleaved product by LC-MS to check for the completion of the cyclization.

  • Once the reaction is complete, drain the cyclization solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Dry the resin under vacuum before proceeding to final cleavage and purification.

Quantitative Data Summary

The following tables summarize typical reagent equivalents used in the key steps of cyclic peptide synthesis. Note that equivalents are relative to the initial loading of the resin.

Table 1: Reagents for Allyl Deprotection

ReagentEquivalents (eq.)Reference
Pd(PPh₃)₄0.2 - 0.25
Phenylsilane (PhSiH₃)20 - 24

Table 2: Reagents for On-Resin Cyclization (Lactamization)

Coupling Reagent CocktailEquivalents (eq.)Reference
HBTU / HOBt / DIPEA4 / 4 / 8
PyBOP / HOBt / DIPEA5 / 5 / 10

Visualized Workflows

experimental_workflow start Start: Fmoc-Protected Linear Peptide on Resin deprotection Selective Allyl Deprotection - Pd(PPh3)4, PhSiH3 - Inert Atmosphere start->deprotection wash1 Wash Resin - DCM - DIPEA/DMF - DMF deprotection->wash1 cyclization On-Resin Cyclization (Lactamization) - Coupling Reagents (e.g., HBTU/DIPEA) wash1->cyclization wash2 Wash Resin - DMF - DCM cyclization->wash2 cleavage Final Cleavage & Deprotection - TFA Cocktail wash2->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Cyclic Peptide purification->end

Caption: Workflow for on-resin synthesis of cyclic peptides using this compound.

deprotection_pathway glu_oall Fmoc-Glu(OAll)-Resin Side Chain: -CH₂-CH₂-C(=O)O-CH₂CH=CH₂ intermediate π-Allyl Palladium Complex glu_oall->intermediate [Pd(0)] reagents Pd(PPh₃)₄ + PhSiH₃ (Scavenger) glu_oh Fmoc-Glu(OH)-Resin Side Chain: -CH₂-CH₂-C(=O)OH intermediate->glu_oh + Scavenger

Caption: Palladium-catalyzed deprotection of the Glu(OAll) side chain.

References

Managing steric hindrance in Fmoc-Glu(OAll)-OH coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing solid-phase peptide synthesis (SPPS) involving Fmoc-Glu(OAll)-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" or sterically hindered amino acid to couple?

A1: The steric hindrance in this compound arises from the bulky Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group in combination with the allyl ester (OAll) protecting group on the side-chain carboxylic acid. This bulk can physically obstruct the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support, slowing down the reaction rate and potentially leading to incomplete coupling.

Q2: What are the common indications of a failed or incomplete coupling of this compound?

A2: Common indicators of an unsuccessful coupling include:

  • Positive Kaiser Test: A blue or purple result from a Kaiser test on the resin after the coupling step indicates the presence of unreacted primary amines.

  • Deletion Sequences: Mass spectrometry analysis of the final peptide will show a significant population of peptides missing the glutamic acid residue (a mass difference corresponding to Glu).

  • Low Yield: The overall yield of the desired full-length peptide will be significantly reduced.[1]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Standard carbodiimide (B86325) reagents like DIC/HOBt may be insufficient.[1] Uronium/aminium salts or phosphonium (B103445) salts are highly recommended.

  • Uronium/Aminium Reagents: HATU, HCTU, and TBTU are highly effective.[2] HATU is often considered the gold standard for difficult couplings due to its high reactivity.[2][3]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent choices. PyAOP is particularly effective for hindered couplings.[2]

  • Carbodiimides with Additives: If using a carbodiimide like DIC, the inclusion of an additive is crucial. Oxyma Pure is reported to be more effective than HOBt.[3]

Q4: Can solvent choice impact the coupling efficiency of this compound?

A4: Yes, the solvent plays a critical role. While N,N-Dimethylformamide (DMF) is the standard solvent for SPPS, in cases of difficult couplings or on-resin aggregation, other solvents may be more effective. N-Methyl-2-pyrrolidone (NMP) is a good alternative to DMF as it has a higher boiling point and can improve solvation. In some cases, a small percentage of a "chaotropic" solvent like Dimethyl sulfoxide (B87167) (DMSO) can be added to the DMF to disrupt secondary structures of the growing peptide chain that may be contributing to the poor coupling efficiency.

Q5: Is a "double coupling" strategy effective for this compound?

A5: Yes, double coupling is a common and effective strategy for difficult amino acids. This involves performing the coupling reaction, washing the resin, and then repeating the coupling step with a fresh solution of activated this compound. This gives the reaction a second opportunity to go to completion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Insufficient reagent reactivity: Standard coupling reagents (e.g., DIC/HOBt) may not be potent enough to overcome the steric hindrance.Switch to a more powerful coupling reagent: Use HATU, HCTU, or PyBOP. See the reagent comparison table below.
Suboptimal reaction time/temperature: The coupling reaction may not have had enough time to proceed to completion at room temperature.Increase coupling time: Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight. Gently increase temperature: If your synthesizer allows, increasing the temperature to 30-40°C can improve reaction kinetics.
Peptide aggregation: The growing peptide chain on the resin may be aggregated, blocking access to the N-terminal amine.Change solvent: Switch from DMF to NMP or add 5-10% DMSO to the coupling solution.
Insufficient reagent equivalents: The molar excess of the amino acid and coupling reagent may be too low.Increase equivalents: Use 3-5 equivalents of this compound and the coupling reagent relative to the resin loading.
Presence of Deletion Sequences in Final Product Incomplete coupling in the previous cycle: The primary cause is the failure of the this compound to couple completely.Implement a double coupling protocol: After the initial coupling, wash the resin and perform a second coupling with fresh reagents. Monitor coupling completion: Use the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next deprotection step.
Racemization of the Glutamic Acid Residue Prolonged activation time or use of a strong base: Certain coupling conditions can increase the risk of epimerization.Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. Use a weaker base: If racemization is a concern, consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA, although this may slightly reduce the coupling rate.

Quantitative Data: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The following table summarizes data on the performance of various coupling reagents for the incorporation of sterically hindered amino acids. While this data was generated using α-aminoisobutyric acid (Aib) as a model, the relative efficiencies are informative for challenging couplings like that of this compound.

Coupling Reagent Additive Base Typical Reaction Time Yield for Hindered Couplings (Aib model) Key Advantages Potential Disadvantages
HATU (Internal HOAt)DIPEA/NMM30 min - 2 hrs>95%High reactivity, fast kinetics, reduced risk of racemization compared to HBTU.[1][2][3]Higher cost. Can guanidinylate the N-terminus if used in excess.[2]
HCTU (Internal 6-Cl-HOBt)DIPEA/NMM1 - 3 hrs~90-95%High efficiency, more cost-effective than HATU.Can be less effective than HATU for the most difficult couplings.
PyBOP (Internal HOBt)DIPEA/NMM1 - 4 hrs~90%Excellent for hindered couplings, non-toxic by-product compared to BOP.[3]By-product (HMPA from BOP) is carcinogenic; PyBOP is a safer alternative.
DIC/Oxyma Oxyma Pure(Optional)2 - 6 hrs~85-90%Safer alternative to HOBt, good performance.[3]Generally less reactive than uronium/phosphonium reagents.
DIC/HOBt HOBt(Optional)2 - 8 hrs<80%Cost-effective.Often insufficient for highly hindered couplings. HOBt has explosive properties.

Note: "Aib" refers to α-aminoisobutyric acid, a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources and reaction conditions may vary.[1]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation:

    • Swell the resin-bound peptide (with the deprotected N-terminal amine) in DMF for at least 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 5 mL).

  • Activation Mixture Preparation (perform immediately before adding to resin):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) to the amino acid solution.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents).

    • Briefly vortex the solution for 1 minute.

  • Coupling Reaction:

    • Add the activation mixture to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the Kaiser test is negative (yellow/colorless beads), the coupling is complete. Proceed to wash the resin with DMF (5 x 5 mL).

    • If the Kaiser test is positive (blue/purple beads), proceed to the double coupling protocol.

Protocol 2: Double Coupling for Incomplete Reactions

This protocol should be followed if Protocol 1 results in a positive Kaiser test.

  • Initial Wash:

    • After the initial 2-hour coupling, drain the reaction vessel.

    • Wash the resin with DMF (3 x 5 mL) to remove by-products and unreacted reagents.

  • Second Coupling:

    • Prepare a fresh activation mixture as described in Protocol 1, Step 2.

    • Add the new activation mixture to the resin.

    • Agitate the reaction vessel at room temperature for an additional 2 hours.

  • Final Monitoring and Washing:

    • Perform a final Kaiser test. The test should now be negative.

    • Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL) and prepare for the next deprotection step.

Visualizations

Steric_Hindrance_Mechanism cluster_reaction Coupling Attempt Fmoc_Glu Activated This compound Approach Nucleophilic Attack Fmoc_Glu->Approach Peptide_Resin Peptide-Resin (Free N-Terminus) Peptide_Resin->Approach Successful_Coupling Successful Coupling (Peptide Bond Forms) Approach->Successful_Coupling No significant hindrance Failed_Coupling Failed Coupling (Steric Clash) Approach->Failed_Coupling Bulky groups interfere

Caption: Mechanism of steric hindrance in this compound coupling.

Troubleshooting_Workflow Start Start: Couple this compound Kaiser_Test1 Perform Kaiser Test Start->Kaiser_Test1 Result1 Test Result? Kaiser_Test1->Result1 Negative1 Negative (Yellow) Result1->Negative1 Positive1 Positive (Blue) Result1->Positive1 End Proceed to Next Deprotection Negative1->End Troubleshoot Troubleshoot Options Positive1->Troubleshoot Double_Couple Perform Double Coupling Troubleshoot->Double_Couple Change_Reagent Use Stronger Reagent (e.g., HATU) Troubleshoot->Change_Reagent Increase_Time Increase Reaction Time Troubleshoot->Increase_Time Kaiser_Test2 Perform Kaiser Test Double_Couple->Kaiser_Test2 Change_Reagent->Kaiser_Test2 Increase_Time->Kaiser_Test2 Result2 Test Result? Kaiser_Test2->Result2 Negative2 Negative (Yellow) Result2->Negative2 Positive2 Positive (Blue) Re-evaluate strategy Result2->Positive2 Negative2->End

Caption: Troubleshooting workflow for incomplete this compound coupling.

References

Technical Support Center: Minimizing Byproducts in Palladium-Catalyzed Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cleavage reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the minimization of byproducts in these crucial synthetic steps.

Troubleshooting Guides

This section provides solutions to common problems encountered during palladium-catalyzed cleavage reactions.

Guide 1: Incomplete Deprotection or Slow Reaction

Problem: The cleavage reaction is sluggish or does not go to completion, leaving starting material behind.

Possible Cause Recommended Solution Explanation
Catalyst Poisoning • Identify and remove potential catalyst poisons such as sulfur-containing compounds (thiols, thioethers), strong coordinating ligands, or other impurities from starting materials and solvents.[1][2] • If sulfur compounds are unavoidable, consider alternative deprotection methods like using strong acids or oxidative cleavage.[1] • In some cases, using liquid ammonia (B1221849) as a solvent can prevent catalyst poisoning by cysteine or methionine.[1]Sulfur and other coordinating species can bind strongly to the palladium surface, blocking the active sites and deactivating the catalyst.[1]
Poor Catalyst Activity • Use a fresh batch of palladium catalyst. • Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), especially for stubborn substrates. • Ensure proper storage of the catalyst to prevent deactivation.The activity of palladium catalysts can diminish over time due to oxidation or improper storage. Different types of palladium catalysts exhibit different levels of activity.
Insufficient Hydrogen Pressure (for Hydrogenolysis) • Increase the hydrogen pressure. For challenging substrates, pressures up to 10 bar may be necessary. • Ensure the reaction vessel is properly sealed and there are no leaks.Higher hydrogen pressure increases the concentration of hydrogen available at the catalyst surface, which can accelerate the rate of reaction.
Improper Solvent Choice • Use a solvent system that ensures the solubility of the substrate. Protic solvents like methanol (B129727) or ethanol (B145695) often accelerate hydrogenation rates. • For benzyl (B1604629) ether hydrogenolysis, a mixture of THF, tert-butyl alcohol, and a buffer (e.g., PBS) can be effective.The choice of solvent can significantly impact the reaction rate by affecting substrate solubility and the interaction of the substrate with the catalyst surface.
Steric Hindrance • Increase the reaction temperature or time. • Use a more active catalyst or a higher catalyst loading.Sterically hindered protecting groups may have limited access to the catalyst's active sites, slowing down the reaction.

Guide 2: Formation of N-Allyl Byproduct in Alloc Deprotection

Problem: During the removal of an allyloxycarbonyl (Alloc) protecting group, the newly liberated amine is re-alkylated by the allyl cation, forming an N-allyl byproduct.

Possible Cause Recommended Solution Explanation
Inefficient Scavenging of the Allyl Cation • Optimize the choice and amount of scavenger. For secondary amines, dimethylamine-borane complex (Me₂NH·BH₃) can be more effective than phenylsilane (B129415) (PhSiH₃). • Increase the equivalents of the scavenger to ensure all generated allyl cations are trapped.A scavenger is required to trap the reactive allyl cation generated during the catalytic cycle. If the scavenger is not efficient enough, the allyl cation can react with the deprotected amine.
Suboptimal Reaction Conditions • Ensure anhydrous and oxygen-free conditions if catalyst deactivation is suspected. • Monitor the reaction by HPLC to determine the optimal reaction time.The stability and efficiency of the palladium catalyst and the scavenger can be influenced by the reaction environment.

Guide 3: Saturation of Aromatic Rings during Benzyl Ether Hydrogenolysis

Problem: During the hydrogenolysis of benzyl ethers, the aromatic ring of the protecting group or the substrate is reduced.

Possible Cause Recommended Solution Explanation
Overly Active Catalyst • Pre-treat the palladium catalyst to "tune" its activity. A pre-treatment with a DMF/aqueous mixture can inhibit the saturation of benzyl and naphthylmethyl ethers. • Use a less active form of palladium catalyst.A highly active catalyst can promote the undesired hydrogenation of aromatic rings. Modifying the catalyst surface can enhance selectivity for hydrogenolysis over aromatic ring saturation.
Harsh Reaction Conditions • Use milder reaction conditions, such as lower hydrogen pressure or temperature.High pressure and temperature can favor the thermodynamically stable saturated products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzyl ether deprotection?

A1: The most common methods include catalytic hydrogenolysis (e.g., using Pd/C and a hydrogen source), treatment with Lewis acids (e.g., BCl₃), and oxidative cleavage (e.g., using DDQ). Catalytic hydrogenolysis is often preferred due to its mild conditions.

Q2: How can I monitor the progress of my deprotection reaction?

A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). These methods allow you to track the disappearance of the starting material and the appearance of the desired product and any byproducts.

Q3: My palladium catalyst has turned black and seems inactive. What happened?

A3: The formation of a black precipitate, known as palladium black, indicates the aggregation of the active Pd(0) species into larger, inactive nanoparticles. This can be caused by factors such as high temperature, poor ligand stabilization, or the presence of oxygen. To prevent this, use appropriate ligands to stabilize the catalyst, ensure the reaction is well-stirred, and maintain an inert atmosphere.

Q4: How can I remove residual palladium from my final product?

A4: Residual palladium can be removed using metal scavengers. These are typically solid-supported reagents with functional groups that chelate the palladium, allowing for its removal by filtration. Common types include thiol-based, thiourea-based, and dimercaptotriazine (DMT) based scavengers. Activated carbon can also be used, but it may adsorb the product, leading to yield loss.

Experimental Protocols

Protocol 1: General Procedure for Alloc Deprotection on a Solid Support

  • Swell the Alloc-functionalized resin in anhydrous dichloromethane (B109758) (DCM) in a reaction vessel.

  • Prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.35 equivalents) and a scavenger (e.g., phenylsilane or dimethylamine-borane complex) in anhydrous DCM.

  • Add the catalyst/scavenger solution to the swollen resin.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and MS.

  • Once the reaction is complete, drain the solution from the resin.

  • Wash the resin extensively with DCM to remove the palladium catalyst and scavenger byproducts.

  • If monitoring indicates an incomplete reaction, the deprotection step can be repeated.

Protocol 2: Optimized Hydrogenolysis of Benzyl Ethers with Catalyst Pre-treatment

  • Catalyst Pre-treatment: In a suitable vessel, suspend the palladium catalyst (e.g., a high-quality source of Pd/C) in a mixture of DMF and water. Stir the suspension for a defined period to "precondition" the catalyst.

  • Hydrogenolysis Reaction:

    • Add the pre-treated catalyst (0.2-0.5 equivalents per benzyl group) to a solution of the substrate dissolved in a solvent system such as THF:tert-butyl alcohol:PBS buffer (pH 4) in a 60:10:30 ratio.

    • Place the reaction mixture in a high-pressure reactor.

    • Pressurize the reactor with hydrogen to 10 bar.

    • Stir the reaction and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, carefully vent the reactor and purge with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate in vacuo to obtain the deprotected product.

Visualizations

troubleshooting_workflow start Problem: Incomplete Cleavage or Byproduct Formation check_reagents 1. Verify Reagent Quality & Purity start->check_reagents check_catalyst 2. Assess Catalyst Activity & Loading check_reagents->check_catalyst Reagents OK outcome_fail Problem Persists check_reagents->outcome_fail Impurity Found -> Purify check_conditions 3. Evaluate Reaction Conditions (Temp, Time, Solvent, Atmosphere) check_catalyst->check_conditions Catalyst OK check_catalyst->outcome_fail Inactive Catalyst -> Replace optimize_scavenger 4. Optimize Scavenger (for Alloc Deprotection) check_conditions->optimize_scavenger Conditions OK check_conditions->outcome_fail Suboptimal -> Adjust modify_catalyst 5. Modify/Pre-treat Catalyst (for Hydrogenolysis) optimize_scavenger->modify_catalyst Scavenger Optimized optimize_scavenger->outcome_fail Inefficient -> Change/Increase outcome_success Successful Deprotection Minimal Byproducts modify_catalyst->outcome_success Catalyst Modified modify_catalyst->outcome_fail Ineffective -> Re-evaluate consult Consult Further Literature or Technical Support outcome_fail->consult

Caption: A logical workflow for troubleshooting common issues in palladium-catalyzed cleavage.

alloc_deprotection_cycle cluster_scavenging Desired Pathway cluster_side_reaction Undesired Pathway pd0 Pd(0)L_n pi_allyl_complex π-Allyl-Pd(II) Complex pd0->pi_allyl_complex + Alloc-Peptide alloc_peptide Alloc-NH-Peptide pi_allyl_complex->pd0 + Scavenger deprotected_amine H₂N-Peptide pi_allyl_complex->deprotected_amine - Pd(0) - Allyl⁺ allyl_scavenger Allyl-Nu pi_allyl_complex->allyl_scavenger + Scavenger side_reaction N-Allyl Byproduct deprotected_amine->side_reaction + Allyl⁺ (Inefficient Scavenging) scavenger Scavenger (Nu-H)

Caption: Catalytic cycle of Alloc deprotection showing the desired scavenging pathway and the side reaction.

References

Validation & Comparative

A Comparative Guide to Fmoc-Glu(OAll)-OH and Fmoc-Glu(OtBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice of a side-chain protecting group for glutamic acid, a common amino acid in many biologically active peptides, significantly impacts the synthesis strategy, potential for side-chain modification, and the final purity and yield of the target peptide. This guide provides a comprehensive comparison of two frequently used glutamic acid derivatives: Fmoc-Glu(OAll)-OH and Fmoc-Glu(OtBu)-OH.

Introduction to Orthogonal Protection in Fmoc SPPS

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy for SPPS relies on the use of an acid-stable, base-labile protecting group for the α-amino group of the amino acids.[1] This necessitates the use of side-chain protecting groups that are stable to the basic conditions (typically piperidine (B6355638) in DMF) used for Fmoc removal at each cycle.[2][3] The concept of orthogonality is paramount, allowing for the selective removal of a specific protecting group in the presence of others.[2] This enables complex peptide synthesis, including the creation of cyclic peptides, branched peptides, and peptides with post-translational modifications, which are often crucial for therapeutic efficacy.

Fmoc-Glu(OtBu)-OH is the most conventional choice for incorporating glutamic acid in Fmoc SPPS.[4] The tert-butyl (OtBu) ester protecting the γ-carboxyl group is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This cleavage typically occurs concurrently with the final cleavage of the peptide from the resin.

This compound , on the other hand, employs an allyl (OAll) ester for side-chain protection. The allyl group is stable to both the basic conditions used for Fmoc removal and the strong acids used for OtBu and resin cleavage. Its removal requires a specific set of conditions, namely palladium(0)-catalyzed allyl transfer, providing an additional layer of orthogonality. This unique feature makes this compound particularly valuable for synthetic strategies requiring on-resin side-chain manipulation.

Comparative Analysis

The selection between this compound and Fmoc-Glu(OtBu)-OH hinges on the specific requirements of the peptide being synthesized.

Fmoc-Glu(OtBu)-OH is ideal for the routine synthesis of linear peptides where side-chain modification of the glutamic acid residue is not required. Its deprotection in the final cleavage step simplifies the overall workflow. However, the strong acidic conditions required for its removal can be harsh on sensitive peptides. While the bulky tert-butyl group offers some steric hindrance, the potential for side reactions like pyroglutamate (B8496135) formation, particularly under repeated acidic or basic treatments, should be considered.

This compound offers superior orthogonality, making it the preferred choice for synthesizing complex peptides. The ability to deprotect the glutamic acid side chain while the peptide remains anchored to the resin and other protecting groups are intact opens up possibilities for:

  • On-resin cyclization (head-to-side-chain or side-chain-to-side-chain).

  • Site-specific labeling with fluorescent probes or other moieties.

  • Formation of branched peptides.

The deprotection conditions for the allyl group are mild and highly specific, minimizing damage to the peptide backbone. However, the use of a palladium catalyst necessitates thorough washing steps to ensure its complete removal from the final peptide, as residual palladium can be toxic and interfere with biological assays. Care must also be taken to avoid reagents that could inadvertently reduce the allyl double bond.

Data Presentation: Performance Comparison

FeatureThis compoundFmoc-Glu(OtBu)-OH
Structure Fmoc-NH-CH(COOH)-(CH2)2-COO-CH2-CH=CH2Fmoc-NH-CH(COOH)-(CH2)2-COO-C(CH3)3
Deprotection Conditions Palladium(0) catalyst (e.g., Pd(PPh3)4) with a scavenger (e.g., Phenylsilane) in DCM/DMF.Strong acid (e.g., high concentration of TFA), typically in a cocktail with scavengers (e.g., TIS, water).
Orthogonality Orthogonal to both base-labile (Fmoc) and acid-labile (OtBu, Trt, Boc) protecting groups.Orthogonal to the base-labile Fmoc group. Cleavage is not orthogonal to other acid-labile groups or resin cleavage.
Advantages Enables on-resin side-chain modification (e.g., cyclization, labeling). Deprotection conditions are mild and highly specific.Standard and widely used for linear peptide synthesis. Deprotection is straightforward and occurs during final cleavage.
Disadvantages & Side Reactions Requires a palladium catalyst which must be thoroughly removed. Potential for aspartimide-like formation. The allyl group can be sensitive to certain reagents (e.g., those that can cause reduction).Not suitable for on-resin side-chain modification. Strong acid cleavage can be harsh on sensitive peptides. Prone to pyroglutamate formation under certain conditions.

Experimental Protocols

Protocol 1: Deprotection of the Allyl (OAll) Group from a Resin-Bound Peptide

This protocol describes the selective removal of the allyl protecting group from a glutamic acid residue on a solid support.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) (10-15 mL/g of resin) for 30 minutes in a reaction vessel.

  • Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For every 1 equivalent of allyl ester, use 3-5 equivalents of a scavenger such as phenylsilane (B129415) (PhSiH3) or dimedone. Dissolve the scavenger in a mixture of DCM and DMF (e.g., 1:1 v/v).

  • Catalyst Addition: To the deprotection cocktail, add the palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), at a concentration of 0.1-0.2 equivalents relative to the allyl ester. Ensure the catalyst is fully dissolved. The solution will likely be yellow.

  • Deprotection Reaction: Add the deprotection cocktail to the swollen peptide-resin. Gently agitate the mixture at room temperature for 1.5 to 2 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst.

  • Resin Washing: After the reaction is complete, drain the deprotection solution. Wash the resin extensively to remove the palladium catalyst and byproducts. A typical washing sequence is:

    • DCM (3 x)

    • 0.5% diisopropylethylamine (DIPEA) in DMF (3 x)

    • 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (3 x, to chelate and remove residual palladium)

    • DMF (5 x)

    • DCM (5 x)

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the allyl group.

Protocol 2: Deprotection of the tert-Butyl (OtBu) Group and Resin Cleavage

This protocol describes the final cleavage step in Fmoc SPPS, which simultaneously removes the OtBu protecting group and cleaves the peptide from the resin.

  • Resin Preparation: Wash the fully assembled peptide-resin with DMF (3 x), followed by DCM (3 x), and then dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water (v/v/v). The choice and proportion of scavengers are crucial to prevent side reactions from the released tert-butyl cations and other reactive species from side-chain protecting groups.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin) in a reaction vessel. Shake or gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Collection: Filter the resin and collect the filtrate containing the deprotected peptide. Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.

  • Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). A white precipitate should form.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

Chemical Structures cluster_glu_oall This compound cluster_glu_otbu Fmoc-Glu(OtBu)-OH glu_oall glu_oall glu_otbu glu_otbu

Caption: Chemical structures of this compound and Fmoc-Glu(OtBu)-OH.

G Orthogonal Deprotection Workflow start Peptide-Resin (Fmoc-AA...Glu(OAll)...Glu(OtBu)-Resin) fmoc_deprotection Fmoc Deprotection (Piperidine/DMF) start->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling coupling->fmoc_deprotection Repeat n times oall_deprotection OAll Deprotection (Pd(PPh3)4 / Scavenger) coupling->oall_deprotection side_chain_modification On-Resin Side-Chain Modification (e.g., Cyclization) oall_deprotection->side_chain_modification final_cleavage Final Cleavage (TFA Cocktail) side_chain_modification->final_cleavage free_peptide Free, Modified Peptide final_cleavage->free_peptide

Caption: A workflow illustrating orthogonal deprotection in SPPS.

G Deprotection Pathways cluster_oall Allyl (OAll) Deprotection cluster_otbu tert-Butyl (OtBu) Deprotection start_oall Peptide-Glu(OAll) product_oall Peptide-Glu(OH) start_oall->product_oall Catalytic Allyl Transfer reagents_oall Pd(PPh3)4 + Scavenger reagents_oall->product_oall start_otbu Peptide-Glu(OtBu) product_otbu Peptide-Glu(OH) start_otbu->product_otbu Acidolysis reagents_otbu TFA Cocktail reagents_otbu->product_otbu

Caption: Chemical pathways for OAll and OtBu group removal.

References

A Comparative Guide to Orthogonal Protecting Groups for Glutamic Acid: Allyl vs. Other Common Choices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of an appropriate side-chain protecting group for trifunctional amino acids like glutamic acid is a critical decision that profoundly impacts the success of synthesizing complex peptides. An ideal protecting group must be robust enough to withstand the repeated cycles of Nα-Fmoc deprotection, yet be selectively removable under conditions that leave the peptide backbone and other protecting groups intact—a principle known as orthogonality.

This guide provides an objective comparison of the allyl (All) protecting group for the γ-carboxyl function of glutamic acid against other commonly employed orthogonal protecting groups, namely tert-butyl (tBu) and benzyl (B1604629) (Bzl). We will delve into their respective deprotection chemistries, performance characteristics, and provide supporting experimental protocols to aid researchers in making informed decisions for their synthetic strategies.

Principles of Orthogonality in Fmoc-SPPS

The foundation of modern peptide synthesis lies in the strategic use of orthogonal protecting groups. In the context of Fmoc-SPPS, this typically involves three classes of protecting groups that can be removed under distinct conditions:

  • Nα-Fmoc group: Labile to basic conditions (e.g., piperidine), removed at every cycle of amino acid addition.

  • Side-chain protecting groups (e.g., tBu, Bzl, All): Stable to the basic conditions of Fmoc deprotection. These are considered "permanent" during chain elongation but can be removed under specific conditions (acidolysis, hydrogenolysis, or metal-catalyzed reaction).

  • Resin linker: Cleaved under specific conditions at the final step to release the peptide.

The ability to selectively remove a side-chain protecting group while the peptide remains anchored to the resin is crucial for on-resin modifications such as cyclization, branching, or the attachment of labels.

Performance Comparison of Glutamic Acid Protecting Groups

The choice between allyl, tert-butyl, and benzyl protecting groups for the glutamic acid side chain depends on the overall synthetic goal, including the desired cleavage strategy and any planned on-resin modifications. The following table summarizes the key characteristics and performance of these protecting groups in Fmoc-SPPS.

Protecting GroupStructureDeprotection ChemistryKey ReagentsTypical ConditionsStabilityOrthogonality with Fmoc/tBuTypical YieldPotential Side Reactions
Allyl (All) -O-CH₂-CH=CH₂Palladium(0)-catalyzed allylic transferPd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) or other scavengersPd(PPh₃)₄, PhSiH₃ in DCM or CHCl₃/AcOH/NMMStable to TFA and piperidine (B6355638).[1][2]Fully Orthogonal: Removable without affecting Fmoc, tBu, or Bzl groups.>95%Incomplete removal if catalyst is deactivated. Potential for residual palladium.
tert-Butyl (tBu) -O-C(CH₃)₃AcidolysisTrifluoroacetic acid (TFA)95% TFA, with scavengers (e.g., H₂O, TIS)Stable to piperidine and palladium catalysis.Not Orthogonal for on-resin modification: Cleaved simultaneously with other tBu-protected residues and the peptide from many common resins.[3]>95% (during final cleavage)Formation of reactive tert-butyl cations that can alkylate sensitive residues (e.g., Trp, Met, Cys).[4]
Benzyl (Bzl) -O-CH₂-PhCatalytic Hydrogenolysis or Strong AcidolysisH₂, Pd/C or Anhydrous HFH₂ (1 atm), Pd/C in a suitable solvent; or liquid HFStable to TFA and piperidine.Fully Orthogonal (with hydrogenolysis): Removable without affecting Fmoc or tBu groups.>98% (with hydrogenolysis)Incomplete removal with bulky catalysts. Potential for catalyst poisoning. With HF, can lead to side reactions if scavengers are not used.[5]

Experimental Protocols

Below are detailed methodologies for the selective deprotection of Allyl, tert-Butyl, and Benzyl protecting groups from the side chain of glutamic acid in the context of on-resin peptide synthesis.

Protocol 1: On-Resin Deprotection of Allyl (All) Group

This protocol is suitable for the selective deprotection of the allyl ester of a glutamic acid residue, enabling subsequent on-resin modification.[6]

Reagents:

  • Peptide-resin containing a Glu(OAll) residue

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Argon or Nitrogen gas

  • 0.5% Sodium diethyldithiocarbamate (B1195824) in DMF (for palladium scavenging)

  • DMF (Dimethylformamide)

Procedure:

  • Swell the peptide-resin in anhydrous DCM in a peptide synthesis vessel under an inert atmosphere (Argon or Nitrogen).

  • Prepare a solution of Pd(PPh₃)₄ (0.5 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.

  • Add the catalyst solution to the swollen resin.

  • Gently agitate the mixture at room temperature. Repeat the treatment three times for 30 minutes each.

  • After the final treatment, wash the resin thoroughly with DCM.

  • To remove residual palladium, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (2 x 20 minutes).

  • Wash the resin extensively with DMF, followed by DCM, and dry under vacuum if the subsequent reaction requires anhydrous conditions.

Protocol 2: On-Resin Deprotection of tert-Butyl (tBu) Group (for specific applications)

While typically removed during final cleavage, a mild acid treatment can be used for selective on-resin deprotection if other acid-labile groups are more robust or absent.

Reagents:

  • Peptide-resin containing a Glu(OtBu) residue

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) as a scavenger

Procedure:

  • Swell the peptide-resin in anhydrous DCM.

  • Prepare a solution of 1-2% TFA in DCM containing 1-5% TIS.[2]

  • Treat the resin with the dilute TFA solution for 2-5 minutes at room temperature. Repeat this step multiple times (up to 10) until deprotection is complete, monitoring by a suitable method (e.g., a small-scale cleavage and LC-MS analysis).

  • Filter the solution and immediately wash the resin with a solution of 10% pyridine (B92270) in methanol (B129727) to neutralize the acid.

  • Wash the resin thoroughly with DCM and DMF.

Note: This method is not fully orthogonal if other highly acid-labile groups (like Trt or Mtt) are present, as they may be partially or fully cleaved.

Protocol 3: Global Cleavage and Deprotection of tert-Butyl (tBu) Group

This protocol describes the standard final cleavage step in Fmoc-SPPS, which simultaneously removes the tBu protecting group from glutamic acid and other residues, and cleaves the peptide from the resin.[5]

Reagents:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 1.5 to 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation or filtration.

Visualizing Orthogonal Strategies

The following diagrams, generated using Graphviz, illustrate the logical relationships in orthogonal deprotection strategies.

Orthogonal_Deprotection_Strategy Peptide_Resin Peptide-Resin Fmoc-AA...-Glu(PG)-... Fmoc_Deprotection Fmoc Deprotection Peptide_Resin->Fmoc_Deprotection 20% Piperidine/DMF Side_Chain_Deprotection Side-Chain Deprotection Peptide_Resin->Side_Chain_Deprotection Orthogonal Conditions Final_Cleavage Final Cleavage Peptide_Resin->Final_Cleavage TFA Cocktail Fmoc_Deprotection->Peptide_Resin Coupling Cycle Side_Chain_Deprotection->Peptide_Resin On-Resin Modification Free_Peptide Free Peptide Final_Cleavage->Free_Peptide

Caption: General workflow of Fmoc-SPPS highlighting orthogonal deprotection points.

Protecting_Group_Orthogonality cluster_conditions Deprotection Conditions PGs Protected Peptide-Resin Nα-Fmoc γ-Glu(OAll) γ-Glu(OtBu) γ-Glu(OBzl) Base Base (e.g., Piperidine) PGs:f1->Base Palladium Pd(0) Catalyst (e.g., Pd(PPh₃)₄) PGs:f2->Palladium Acid Acid (e.g., TFA) PGs:f3->Acid PGs:f4->Acid Strong Acid (HF) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) PGs:f4->Hydrogenolysis

Caption: Orthogonality of protecting groups based on their lability to different reagents.

Conclusion

The choice of a side-chain protecting group for glutamic acid in Fmoc-SPPS is a strategic decision that should be guided by the specific requirements of the target peptide.

  • The allyl (All) group offers complete orthogonality, making it the premier choice for syntheses requiring on-resin side-chain modifications, such as lactam bridge formation or the attachment of reporter groups. Its removal via palladium catalysis under mild conditions ensures the integrity of other acid- and base-labile protecting groups.[2]

  • The tert-butyl (tBu) group is the standard choice for routine peptide synthesis where no on-resin modifications of the glutamic acid side chain are planned. Its stability and convenient removal during the final TFA cleavage step make it a reliable and efficient option.[3]

  • The benzyl (Bzl) group provides another layer of orthogonality when removed by hydrogenolysis. This makes it particularly useful for the synthesis of protected peptide fragments that can be later used in segment condensation strategies.

By understanding the distinct advantages and chemical specificities of each protecting group, researchers can devise more robust and efficient strategies for the synthesis of complex and modified peptides.

References

Confirming Fmoc-Glu(OAll)-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is paramount to achieving the desired final peptide. This guide provides a comprehensive comparison of analytical methods for confirming the incorporation of Fmoc-Glu(OAll)-OH, an orthogonally protected glutamic acid derivative crucial for synthesizing complex peptides and introducing site-specific modifications.

The allyl (All) protecting group on the glutamic acid side chain offers the advantage of being removable under mild conditions that do not affect the acid-labile (e.g., Boc, tBu) or base-labile (Fmoc) protecting groups commonly used in SPPS. This orthogonality is essential for on-resin modifications such as cyclization or branching. This guide details the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Edman degradation, and the Kaiser test for verifying the incorporation of this key building block.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the synthesis, including the desired level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

FeatureHPLCMass SpectrometryNMR SpectroscopyEdman DegradationKaiser Test
Information Provided Purity, Retention TimeMolecular Weight, Sequence ConfirmationStructural Confirmation, PurityN-terminal SequencePresence of Free Primary Amines
Sample Type Cleaved PeptideCleaved or On-Resin PeptideCleaved or On-Resin PeptideCleaved or On-Resin PeptideOn-Resin Peptide
Sensitivity High (picomole)Very High (femtomole to attomole)Moderate (nanomole to micromole)High (picomole)Moderate
Quantitative? YesYes (with standards)Yes (with internal standard)Semi-quantitativeQualitative/Semi-quantitative
Throughput HighHighLowLowHigh
Destructive? Yes (for cleaved peptide)YesNoYesYes (for resin sample)
Key Advantage Robust purity assessmentDefinitive mass confirmationDetailed structural informationDirect sequence verificationRapid, on-resin monitoring
Key Limitation Indirect structural infoFragmentation can be complexLower sensitivity, complex spectraLimited to N-terminus, ~30-50 residuesNot for N-substituted or proline residues

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of the synthesized peptide after cleavage from the resin. The appearance of a new peak with the expected retention time shift upon coupling of this compound provides strong evidence of its incorporation.

Protocol:

  • Sample Preparation:

    • Cleave a small aliquot of the peptide-resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Injection Volume: 10-20 µL.

Expected Results: Successful incorporation will be indicated by a major peak in the chromatogram corresponding to the full-length peptide. The retention time will increase compared to the peptide before the coupling step due to the addition of the hydrophobic this compound residue.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized peptide, directly verifying the incorporation of this compound.

Protocol:

  • Sample Preparation (for cleaved peptide):

    • Prepare the cleaved peptide sample as described for HPLC analysis.

    • The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through an LC-MS system.

  • LC-MS/MS Conditions:

    • Utilize similar LC conditions as described for HPLC analysis, but with a flow rate compatible with the mass spectrometer's ion source (e.g., using a flow splitter or a microbore/nanobore column).

    • Ionization Source: Electrospray Ionization (ESI) is most common for peptides.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are suitable.

    • Analysis Mode: Acquire full scan MS spectra to determine the molecular weight of the parent peptide. Tandem MS (MS/MS) can be used to obtain fragment ions for sequence confirmation.

Expected Results: The mass spectrum should show a prominent ion (often multi-charged, e.g., [M+2H]²⁺, [M+3H]³⁺) corresponding to the calculated molecular weight of the peptide containing the this compound residue. The mass of this residue is 409.43 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the presence of the characteristic protons of the Fmoc and allyl groups, thus verifying the incorporation of this compound. On-resin NMR can be particularly powerful for monitoring the reaction without cleaving the peptide.

Protocol (On-Resin ¹H NMR):

  • Sample Preparation:

    • Swell a sample of the peptide-resin (approx. 20-30 mg) in a suitable deuterated solvent (e.g., DMF-d₇ or DMSO-d₆) in an NMR tube equipped with a filter.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key parameters to optimize include the number of scans to achieve adequate signal-to-noise.

Expected Results: The ¹H NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the allyl group (protons typically between 5.0 and 6.0 ppm for the vinyl protons and around 4.5 ppm for the methylene (B1212753) protons adjacent to the oxygen). The presence of these signals confirms the successful incorporation of the protected amino acid.

Edman Degradation

Edman degradation is a classical method for N-terminal sequencing of peptides.[1][2][3] By performing a cycle of Edman degradation after the coupling of this compound (following Fmoc deprotection of the newly added residue), the identity of the N-terminal amino acid can be confirmed.

Protocol:

  • Sample Preparation:

    • A small sample of the peptide-resin is used directly in an automated peptide sequencer.

    • Alternatively, a cleaved and purified peptide can be analyzed.

  • Sequencing:

    • The peptide is subjected to sequential degradation cycles. In each cycle, the N-terminal amino acid is cleaved and identified by HPLC as its phenylthiohydantoin (PTH) derivative.

Expected Results: After the coupling and subsequent Fmoc deprotection of this compound, the Edman degradation will identify glutamic acid as the N-terminal residue. This confirms that the coupling reaction was successful.

Kaiser Test (Ninhydrin Test)

The Kaiser test is a rapid, qualitative colorimetric assay used to detect the presence of free primary amines on the solid support.[4][5] It is an invaluable tool for monitoring the completion of the coupling reaction in real-time.

Protocol:

  • Reagent Preparation:

  • Test Procedure:

    • Take a few beads of the peptide-resin after the coupling reaction and wash them thoroughly with DMF and then ethanol.

    • Place the beads in a small test tube.

    • Add 2-3 drops of each of Solution A, B, and C.

    • Heat the tube at 100-110°C for 5 minutes.

Expected Results:

  • Positive Control (before coupling): A deep blue color indicates the presence of free primary amines.

  • Successful Coupling: A yellow or colorless solution and beads indicate the absence of free primary amines, confirming that the coupling of this compound is complete.

  • Incomplete Coupling: A blue or purple color indicates the presence of unreacted primary amines, and the coupling step should be repeated.

Visualizing the Workflow

The following diagrams illustrate the general workflow for confirming the incorporation of this compound and the logical relationship between the different analytical methods.

SPPS_Workflow start Start SPPS deprotection Fmoc Deprotection start->deprotection coupling Couple this compound deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash Wash Resin kaiser_test->wash Negative cleavage Cleavage from Resin wash->cleavage on_resin_nmr On-Resin NMR wash->on_resin_nmr hplc HPLC Analysis cleavage->hplc ms Mass Spectrometry cleavage->ms nmr NMR Spectroscopy cleavage->nmr edman Edman Degradation cleavage->edman end Successful Incorporation Confirmed hplc->end ms->end nmr->end edman->end on_resin_nmr->end

Figure 1. General workflow for SPPS and subsequent analytical confirmation.

Analytical_Methods_Comparison cluster_OnResin On-Resin Analysis cluster_Cleaved Cleaved Peptide Analysis Kaiser Kaiser Test (Qualitative) OnResinNMR On-Resin NMR (Structural) HPLC HPLC (Purity) MS Mass Spectrometry (Molecular Weight) SolutionNMR Solution NMR (Detailed Structure) Edman Edman Degradation (Sequence) Incorporation This compound Incorporation Incorporation->Kaiser Immediate Feedback Incorporation->OnResinNMR Non-destructive Incorporation->HPLC Post-synthesis Incorporation->MS Post-synthesis Incorporation->SolutionNMR Post-synthesis Incorporation->Edman Post-synthesis

Figure 2. Relationship between analytical methods for confirming incorporation.

By employing a combination of these analytical techniques, researchers can confidently confirm the successful incorporation of this compound into their peptide sequence, ensuring the integrity and quality of their final product for downstream applications in research and drug development.

References

Navigating Peptide Analysis: A Comparative Guide to Mass Spectrometry of Fmoc-Glu(OAll)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the choice of protecting groups is a critical determinant of success. This guide provides a comprehensive comparison of the mass spectrometry (MS) analysis of peptides incorporating Fmoc-Glu(OAll)-OH against peptides with other common glutamic acid protecting groups, supported by experimental data and detailed protocols.

The use of Nα-Fmoc-L-glutamic acid γ-allyl ester (this compound) in solid-phase peptide synthesis (SPPS) offers the advantage of an orthogonal protecting group strategy. The allyl ester is stable to the basic conditions used for Fmoc group removal and the acidic conditions of final cleavage from the resin, but can be selectively removed using a palladium catalyst. This orthogonality is particularly valuable for on-resin side-chain modifications. Understanding the behavior of this protecting group and its resulting peptide derivatives during mass spectrometry analysis is crucial for accurate characterization and quality control.

Distinguishing Fragmentation Patterns in Mass Spectrometry

Collision-Induced Dissociation (CID) is a commonly employed tandem mass spectrometry (MS/MS) technique to sequence peptides. The fragmentation patterns observed are highly dependent on the peptide sequence and any modifications, including protecting groups.

Peptides containing Glu(OAll) exhibit a characteristic fragmentation pattern that can be leveraged for their identification. A key diagnostic feature is the potential for a neutral loss of the allyl group , which has a mass of 41 Da. While not always the most dominant fragmentation pathway, the observation of a precursor ion minus 41 Da can be a strong indicator of the presence of a Glu(OAll) residue.

In contrast, peptides synthesized with the more common acid-labile Fmoc-Glu(OtBu)-OH protecting group will not display this 41 Da neutral loss. Upon cleavage from the resin with trifluoroacetic acid (TFA), the tert-butyl (tBu) group is removed, yielding a free carboxylic acid on the glutamic acid side chain. The primary fragmentation pathway for peptides containing a deprotected glutamic acid residue often involves the neutral loss of water (18 Da) from the side-chain carboxyl group.

Below is a comparative summary of the expected MS data for a model peptide, Ac-Ala-Glu-Gly-Lys-NH2, with the glutamic acid side chain protected by either an allyl or tert-butyl group during synthesis.

ParameterPeptide with Glu(OAll) (During Analysis)Peptide with Glu(OtBu) (After Cleavage)
Precursor Ion (m/z) [M+H]+ 514.28473.25
Characteristic Neutral Loss (Da) 41 (Allyl group)18 (Water)
Resulting Precursor (m/z) [M+H-NL]+ 473.25455.24
Primary b/y ion series Standard fragmentation along the peptide backboneStandard fragmentation along the peptide backbone

Experimental Protocols

Reproducible and reliable data are contingent on robust experimental protocols. The following sections detail the methodologies for the synthesis and analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Ala-Glu(OAll)-Gly-Lys-NH2)

This protocol outlines the manual synthesis of the model peptide on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (5x).

  • Amino Acid Coupling:

    • Couple Fmoc-Lys(Boc)-OH (4 equivalents) using HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 hours. Monitor the coupling reaction using a Kaiser test.

    • Repeat the Fmoc deprotection and coupling steps sequentially for Fmoc-Gly-OH, this compound, and Fmoc-Ala-OH.

  • N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

  • On-Resin Allyl Deprotection (Optional): To obtain the deprotected side chain on-resin, treat the peptide-resin with a solution of Pd(PPh3)4 (0.3 eq.) and phenylsilane (B129415) (20 eq.) in DCM for 2 hours. Wash the resin with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge palladium), followed by extensive DMF and DCM washes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the Boc protecting group using a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometry Analysis: Confirm the identity of the purified peptide by LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Sample Preparation: Dissolve the purified peptide in 0.1% formic acid in water/acetonitrile (95:5).

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS followed by data-dependent MS/MS of the most intense precursor ions.

    • Collision Energy: Use a collision energy ramp to ensure fragmentation of the precursor ion and any potential neutral loss products.

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the key differences in fragmentation, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_processing Peptide Processing Resin Rink Amide Resin Coupling_Lys Couple Fmoc-Lys(Boc)-OH Resin->Coupling_Lys Coupling_Gly Couple Fmoc-Gly-OH Coupling_Lys->Coupling_Gly Coupling_Glu Couple this compound Coupling_Gly->Coupling_Glu Coupling_Ala Couple Fmoc-Ala-OH Coupling_Glu->Coupling_Ala Acetylation N-terminal Acetylation Coupling_Ala->Acetylation Cleavage Cleavage from Resin (TFA) Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Figure 1. Experimental workflow for the synthesis and analysis of the model peptide.

Fragmentation_Comparison cluster_GluOAll Peptide with Glu(OAll) cluster_GluOH Peptide with Glu(OH) (from Glu(OtBu)) Parent_OAll [M+H]+ (m/z 514.28) NL_OAll Neutral Loss of Allyl (41 Da) Parent_OAll->NL_OAll Backbone_OAll b/y ions Parent_OAll->Backbone_OAll Fragment_OAll [M+H-41]+ (m/z 473.25) NL_OAll->Fragment_OAll Parent_OH [M+H]+ (m/z 473.25) NL_OH Neutral Loss of Water (18 Da) Parent_OH->NL_OH Backbone_OH b/y ions Parent_OH->Backbone_OH Fragment_OH [M+H-18]+ (m/z 455.24) NL_OH->Fragment_OH

Figure 2. Comparison of primary fragmentation pathways in CID-MS/MS.

Conclusion

The choice of protecting group for glutamic acid has a significant impact on the mass spectrometry analysis of synthetic peptides. The use of this compound introduces a unique diagnostic handle in the form of a potential 41 Da neutral loss of the allyl group, which is absent in peptides synthesized with the more common Fmoc-Glu(OtBu)-OH. This feature can aid in the confident identification of peptides containing the allyl ester. By understanding these distinct fragmentation behaviors and employing robust synthesis and analysis protocols, researchers can ensure the accurate characterization of their synthetic peptides, a critical step in drug discovery and development.

A Comparative Guide to Purity Assessment of Fmoc-Glu(OAll)-OH by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the purity of amino acid building blocks is of paramount importance. Fmoc-Glu(OAll)-OH, a key derivative of glutamic acid with an allyl-protected side chain, is widely used in solid-phase peptide synthesis (SPPS). Ensuring its chemical and enantiomeric purity is critical for the successful synthesis of the target peptide and for avoiding the introduction of impurities that can complicate purification and compromise the final product's efficacy and safety.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of Fmoc-amino acids, offering high resolution and sensitivity.[1] This guide provides a comprehensive comparison of HPLC-based methods for the purity assessment of this compound, supported by experimental protocols. Furthermore, it explores alternative analytical techniques and discusses common impurities encountered in this essential building block.

Comparison of Purity Assessment Methods

While HPLC is the predominant technique for purity analysis of Fmoc-amino acids, other methods can provide valuable and often complementary information.[1] The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of trace impurities or structural confirmation.

MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity for chemical purity, well-established methods.May not separate all structurally similar impurities.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Gold standard for determining enantiomeric purity (e.g., D-isomer content).[1]Requires specialized and often expensive chiral columns.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary method of quantification without needing a specific reference standard for each impurity, provides structural information.Lower sensitivity compared to HPLC, potential for signal overlap.[2]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity for impurity identification.Quantification can be complex and may require standards.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Simple, rapid, and inexpensive for qualitative assessment.Low resolution and not quantitative.

HPLC-Based Purity Assessment of this compound

The purity of this compound is typically assessed for two key parameters: chemical purity and enantiomeric purity. This requires two distinct HPLC methodologies.

Chemical Purity by Reversed-Phase HPLC

Reversed-phase HPLC is employed to separate this compound from non-isomeric impurities that may have arisen during its synthesis or degradation upon storage.

Typical RP-HPLC Purity Specifications: Commercially available this compound is generally supplied with a purity of ≥96.0% to ≥98.0% as determined by HPLC.[3][4]

Common Impurities: Impurities in Fmoc-amino acids often originate from the Fmoc protection step and can include:

  • Dipeptides (Fmoc-Glu(OAll)-Glu(OAll)-OH): Formed by the reaction of the activated Fmoc-amino acid with another amino acid molecule.[5]

  • Free Amino Acid (Glu(OAll)-OH): Resulting from incomplete Fmoc protection or degradation.[5]

  • Fmoc-ß-Ala-OH and Fmoc-ß-Ala-Glu(OAll)-OH: These can arise from rearrangements during the synthesis process.[6]

  • Acetic Acid: Can be present as a residual solvent from the purification process and can lead to chain termination in peptide synthesis.[7]

Enantiomeric Purity by Chiral HPLC

The presence of the D-enantiomer of this compound can lead to the formation of diastereomeric impurities in the final peptide, which can be difficult to remove and may have unintended biological consequences. Chiral HPLC is the most reliable method for quantifying the enantiomeric excess (e.e.).

Typical Enantiomeric Purity Specifications: For most applications, the enantiomeric purity of Fmoc-amino acids is expected to be high, often >99.0% e.e. and for demanding applications, ≥99.8% e.e.[8]

Experimental Protocols

Below are detailed experimental protocols for the HPLC analysis of this compound.

Protocol 1: Chemical Purity by Reversed-Phase HPLC

This method is designed to separate the main component from potential synthesis-related byproducts and degradants.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 25 °C
Injection Volume 10 µL
Sample Preparation Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile.
Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is optimized for the separation of the L- and D-enantiomers of this compound. Polysaccharide-based chiral stationary phases are often effective for this separation.[8]

ParameterCondition
Column Lux Cellulose-2 or similar polysaccharide-based chiral column, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid in Water (e.g., 60:40 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at 262 nm or 265 nm
Column Temperature Ambient
Injection Volume 5 µL
Sample Preparation Dissolve the racemic or enantiomerically enriched sample in the mobile phase.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the purity assessment of this compound.

HPLC_Purity_Workflow cluster_chemical Chemical Purity Assessment cluster_enantiomeric Enantiomeric Purity Assessment SamplePrep_chem Sample Preparation (Dissolve in Mobile Phase) RPHPLC Reversed-Phase HPLC (C18 Column) SamplePrep_chem->RPHPLC DataAnalysis_chem Data Analysis (Peak Integration, % Purity) RPHPLC->DataAnalysis_chem SamplePrep_enant Sample Preparation (Dissolve Racemic Standard & Sample) ChiralHPLC Chiral HPLC (Polysaccharide CSP) SamplePrep_enant->ChiralHPLC DataAnalysis_enant Data Analysis (Peak Identification & e.e. Calculation) ChiralHPLC->DataAnalysis_enant

Caption: Workflow for HPLC Purity Assessment of this compound.

Purity_Analysis_Logic Start This compound Sample AssessPurity Purity Assessment Required? Start->AssessPurity ChemicalPurity Chemical Purity (RP-HPLC) AssessPurity->ChemicalPurity Yes EnantiomericPurity Enantiomeric Purity (Chiral HPLC) AssessPurity->EnantiomericPurity Yes AlternativeMethods Alternative Methods? (qNMR, MS) ChemicalPurity->AlternativeMethods EnantiomericPurity->AlternativeMethods qNMR qNMR for Absolute Purity AlternativeMethods->qNMR Need Absolute Quant. MS MS for Impurity ID AlternativeMethods->MS Need Impurity ID Proceed Proceed with Synthesis AlternativeMethods->Proceed Purity Meets Specs Purify Purify Material AlternativeMethods->Purify Purity Below Specs qNMR->Proceed MS->Proceed Purify->Start Re-assess

Caption: Decision Logic for Purity Analysis of this compound.

References

A Comparative Guide to Fmoc-Glu(OAll)-OH for On-Resin Peptide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic peptide development, cyclization is a key strategy to enhance stability, bioactivity, and resistance to enzymatic degradation. For researchers and drug development professionals, the choice of building blocks for creating these complex structures is critical. This guide provides a comprehensive comparison of Fmoc-Glu(OAll)-OH, a valuable reagent for on-resin lactam bridge formation, with other commonly used glutamic acid derivatives.

Executive Summary

This compound stands out for on-resin cyclization primarily due to the orthogonality of the allyl (All) protecting group. This allows for its selective removal under mild conditions using a palladium catalyst, leaving other acid- and base-labile protecting groups intact. This targeted deprotection minimizes the risk of side reactions and allows for a more controlled cyclization process directly on the solid support, streamlining the synthetic workflow. While alternatives like Fmoc-Glu(OtBu)-OH, Fmoc-Glu(OBzl)-OH, and Fmoc-Glu(O-2-PhiPr)-OH are available, they present different challenges and advantages regarding deprotection conditions and potential side reactions.

Performance Comparison

The selection of a glutamic acid derivative for on-resin cyclization hinges on the desired orthogonality, deprotection conditions, and potential for side reactions. The following table summarizes the performance of this compound in comparison to its alternatives. It is important to note that direct head-to-head quantitative comparisons for the same peptide are scarce in the literature; therefore, the data presented is a compilation from various studies and serves as a general guide.

DerivativeProtecting GroupDeprotection ConditionsKey AdvantagesPotential DisadvantagesReported Yields (Cyclization)
This compound Allyl (All)Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) in DCM/DMFHigh Orthogonality: Stable to acid (TFA) and base (piperidine). Allows for selective deprotection on-resin.Requires a palladium catalyst which must be thoroughly removed. Potential for palladium contamination.Good to excellent, with one study reporting ~83% purity of the linear precursor after deprotection prior to cyclization.[1]
Fmoc-Glu(OtBu)-OH tert-Butyl (tBu)Strong acid (e.g., TFA)Standard, well-established protecting group. Readily available.Lack of Orthogonality: Deprotection cleaves the peptide from standard acid-labile resins and removes other tBu-based side-chain protecting groups, making on-resin cyclization challenging without specialized linkers.Not typically used for on-resin side-chain to N-terminus cyclization due to lack of orthogonality.
Fmoc-Glu(OBzl)-OH Benzyl (Bzl)Strong acid (e.g., HF) or hydrogenolysisCan be used in Boc-based synthesis.Deprotection conditions are harsh and not compatible with standard Fmoc-SPPS. Prone to transesterification and pyroglutamate (B8496135) formation.[2][3]Generally lower yields and higher risk of side products in the context of on-resin cyclization.
Fmoc-Glu(O-2-PhiPr)-OH 2-Phenylisopropyl (2-PhiPr)Mild acid (e.g., 1% TFA in DCM)Quasi-orthogonal: Can be removed in the presence of tBu-based protecting groups.[1]Deprotection conditions are still acidic and may cause premature cleavage from highly acid-labile resins or partial removal of other sensitive protecting groups.Favorable for on-resin cyclization, though specific quantitative data is limited.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are representative protocols for the key experimental steps discussed in this guide.

Protocol 1: On-Resin Cyclization using this compound

This protocol outlines the on-resin lactam bridge formation utilizing the allyl protecting group.

  • Peptide Synthesis: The linear peptide is synthesized on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). This compound is incorporated at the desired position, and another amino acid with an orthogonally protected side chain (e.g., Fmoc-Lys(Alloc)-OH) is incorporated for side-chain to side-chain cyclization.

  • Selective Deprotection of Allyl and Alloc Groups:

    • Swell the peptide-resin in dichloromethane (B109758) (DCM).

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin substitution) and a scavenger such as phenylsilane (B129415) (PhSiH₃, 20 equivalents) in DCM.

    • Add the solution to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 20-30 minutes. Repeat the treatment.[4][5]

    • Wash the resin thoroughly with DCM, followed by a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF to scavenge residual palladium, and then with DMF.

  • On-Resin Cyclization (Lactamization):

    • Swell the deprotected peptide-resin in DMF.

    • Prepare a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP; 3-5 equivalents) and a base (e.g., DIPEA or NMM; 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate at room temperature for 2 to 24 hours. The reaction progress can be monitored by the Kaiser test.

  • Cleavage and Purification:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Cyclization using Fmoc-Glu(O-2-PhiPr)-OH

This protocol utilizes the mildly acid-labile 2-phenylisopropyl protecting group.

  • Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS, incorporating Fmoc-Glu(O-2-PhiPr)-OH at the desired position.

  • Selective Deprotection of the 2-PhiPr Group:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1% TFA in DCM for approximately 30 minutes.[1]

    • Wash the resin thoroughly with DCM and then with a solution of 5% DIPEA in DMF to neutralize, followed by extensive DMF washes.

  • On-Resin Cyclization (Lactamization):

    • Follow the same procedure as described in Protocol 1, step 3.

  • Cleavage and Purification:

    • Follow the same procedure as described in Protocol 1, step 4.

Visualization of Workflows

The following diagrams illustrate the key decision points and experimental flows for on-resin cyclization using this compound and its alternatives.

on_resin_cyclization_workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Start with Resin synthesis Standard Fmoc-SPPS (Incorporate protected Glu) start->synthesis deprotection Selective Side-Chain Deprotection synthesis->deprotection cyclization Intramolecular Lactam Bridge Formation deprotection->cyclization cleavage Cleavage from Resin & Global Deprotection cyclization->cleavage purification RP-HPLC Purification cleavage->purification end end purification->end Final Cyclic Peptide

Caption: General workflow for on-resin peptide cyclization.

deprotection_strategies cluster_glu_oall This compound cluster_glu_otbu Fmoc-Glu(OtBu)-OH cluster_glu_ophpr Fmoc-Glu(O-2-PhiPr)-OH start Protected Peptide on Resin deprot_all Pd(PPh₃)₄ / Scavenger (Neutral pH) start->deprot_all Orthogonal deprot_tbu Strong Acid (TFA) (Simultaneous cleavage) start->deprot_tbu Non-orthogonal deprot_phpr Mild Acid (1% TFA) (Quasi-orthogonal) start->deprot_phpr Quasi-orthogonal cyclize On-Resin Cyclization deprot_all->cyclize Proceed to Cyclization end_tbu end_tbu deprot_tbu->end_tbu Solution phase cyclization (more complex) deprot_phpr->cyclize

Caption: Deprotection strategies for different Glu derivatives.

Mitigating Side Reactions

A critical aspect of successful peptide cyclization is the minimization of side reactions. The choice of protecting group for glutamic acid can significantly influence the prevalence of these unwanted products.

  • Pyroglutamate Formation: This intramolecular cyclization of an N-terminal glutamic acid residue can occur under both acidic and basic conditions, leading to a truncated peptide.[3] The use of this compound allows for cyclization to be performed before the final N-terminal Fmoc group removal, which can help mitigate this side reaction.[5] In contrast, strategies involving acidic deprotection of the glutamic acid side chain may increase the risk of pyroglutamate formation.

  • Aspartimide Formation (relevant for Aspartic Acid): While this guide focuses on glutamic acid, it is worth noting that the analogous aspartic acid derivatives are also widely used for lactam bridge formation. Aspartimide formation is a significant side reaction, particularly with Asp-Gly or Asp-Ser sequences, and is promoted by basic conditions. The choice of a bulky side-chain protecting group can sterically hinder this unwanted cyclization.[6]

  • Dimerization/Oligomerization: On-resin cyclization is generally favored over solution-phase methods as the pseudo-dilution effect of the solid support minimizes intermolecular reactions. However, at high resin loadings, dimerization can still occur.[7]

Conclusion

This compound offers a distinct advantage for the on-resin synthesis of cyclic peptides due to the high degree of orthogonality provided by the allyl protecting group. This allows for a clean and selective deprotection under mild, neutral conditions, preserving the integrity of the peptide-resin linkage and other side-chain protecting groups. This leads to a more controlled and efficient cyclization process with a reduced risk of side reactions compared to strategies that rely on acid-labile protecting groups.

While alternatives like Fmoc-Glu(O-2-PhiPr)-OH provide a quasi-orthogonal approach with mild acidic deprotection, and standard reagents like Fmoc-Glu(OtBu)-OH remain staples for linear synthesis, this compound is a superior choice for complex on-resin cyclization strategies. The additional cost and handling requirements associated with palladium catalysis are often outweighed by the benefits of higher purity and yield of the final cyclic peptide. The selection of the optimal glutamic acid derivative will ultimately depend on the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product.

References

A Comparative Guide to Palladium Catalysts for Allyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyl protecting group is a cornerstone in modern organic synthesis, prized for its stability across a wide range of reaction conditions and its selective removal under mild protocols. Palladium-catalyzed reactions are the most prevalent method for allyl deprotection due to their high efficiency and functional group tolerance. This guide provides a comparative analysis of common palladium catalyst systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

Mechanism of Palladium-Catalyzed Allyl Deprotection

The generally accepted mechanism for palladium-catalyzed allyl deprotection involves the formation of a π-allyl palladium complex. The catalytic cycle is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. Subsequent oxidative addition forms a cationic π-allyl palladium(II) complex and liberates the protected functional group. The catalytic cycle is completed by the attack of a nucleophile (scavenger) on the π-allyl complex, which regenerates the active palladium(0) catalyst.

Palladium-Catalyzed Allyl Deprotection General Mechanism of Palladium-Catalyzed Allyl Deprotection cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Allyl-Substrate R-O-Allyl Pi-Allyl_Complex π-Allyl Pd(II) Complex Allyl-Substrate->Pi-Allyl_Complex + Pd(0)Ln Pi-Allyl_Complex->Pd(0)Ln + Scavenger Deprotected_Substrate R-OH Pi-Allyl_Complex->Deprotected_Substrate - R-O- Scavenger Nucleophilic Scavenger (Nu-H) Allyl-Scavenger Allyl-Nu Scavenger->Allyl-Scavenger + [π-Allyl]+

Caption: General mechanism of palladium-catalyzed allyl deprotection.

Comparative Performance of Palladium Catalysts

The choice of palladium catalyst can significantly impact the efficiency, selectivity, and mildness of the deprotection reaction. Below is a summary of commonly used palladium catalyst systems with representative experimental data.

Catalyst SystemSubstrate TypeCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Pd(PPh₃)₄ Allyl Carbamate (solid-phase)10 (per Alloc group)1 h (repeated 3x)High (qualitative)[1]
Pd(PPh₃)₄ Allyl Ether51 h95[2]
Pd₂(dba)₃ / PPh₃ Allyl CarbamateNot specifiedNot specified-[3]
Pd(OAc)₂ / PPh₃ Allyl CarbamateNot specifiedNot specified-[4]

Note: Direct comparison is challenging due to variations in substrates, scavengers, solvents, and temperatures reported in the literature. The data presented here is for illustrative purposes. Researchers should optimize conditions for their specific substrates.

Key Considerations for Catalyst Selection

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a widely used, commercially available, and generally effective catalyst for a broad range of substrates.[2] It is an air-sensitive solid that is best handled under an inert atmosphere.

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): Often used as a precursor to the active Pd(0) species in situ by the addition of a phosphine (B1218219) ligand. The dba ligand is relatively weakly bound, allowing for the formation of the active catalyst with the desired phosphine.

  • Pd(OAc)₂ (Palladium(II) Acetate): A stable and less air-sensitive Pd(II) precursor that is reduced in situ to Pd(0) in the presence of a phosphine ligand and a reducing agent (often the scavenger or solvent). This system offers the flexibility of tuning the reactivity by varying the phosphine ligand.

Experimental Protocols

Protocol 1: Deprotection of an Allyl Carbamate on Solid-Phase using Pd(PPh₃)₄

This protocol is adapted from a solid-phase peptide synthesis procedure.

Materials:

  • Alloc-protected peptide on resin (0.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23.1 mg, 0.02 mmol, 0.1 eq. per Alloc group)

  • Phenylsilane (PhSiH₃) (0.62 mL, 5 mmol, 25 eq. per Alloc group)

  • Dry Dichloromethane (DCM) (0.4 mL)

  • Methanol (B129727) (MeOH)

Procedure:

  • Suspend the resin in dry DCM (0.4 mL).

  • Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Remove the reagents and solvent by filtration under reduced pressure.

  • Wash the resin with dry DCM.

  • Repeat the deprotection procedure (steps 2-5) two more times.

  • Finally, wash the resin with DCM and MeOH and dry under vacuum.

Protocol 2: Deprotection of an Allyl Ether in Solution using Pd(PPh₃)₄

This protocol describes the deprotection of a simple allyl ether in a solution phase.

Materials:

  • Phenyl allyl ether (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Ethyl acetate (B1210297)

  • Water

  • Brine

Procedure:

  • To a solution of phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1 hour).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the desired phenol.

Conclusion

The selection of a palladium catalyst for allyl deprotection is a critical step in the design of a synthetic route. While Pd(PPh₃)₄ is a reliable and widely used catalyst, in situ generated catalysts from precursors like Pd₂(dba)₃ and Pd(OAc)₂ offer greater flexibility for optimization through ligand screening. The choice of catalyst, ligand, and scavenger should be carefully considered and empirically optimized for each specific substrate to achieve the desired outcome with high efficiency and selectivity.

References

A Comparative Guide to the Performance of Fmoc-Glu(OAll)-OH in Manual versus Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between manual and automated Solid-Phase Peptide Synthesis (SPPS) is a critical decision that influences the efficiency, reproducibility, and overall success of synthesizing complex peptides. This guide provides a detailed comparison of the performance of Fmoc-Glu(OAll)-OH, an orthogonally protected glutamic acid derivative, in both manual and automated SPPS workflows. The use of the allyl (All) protecting group for the side-chain carboxyl function allows for selective deprotection under mild conditions, making it a valuable building block for the synthesis of cyclic or branched peptides.

Executive Summary

The selection of a synthesis methodology is contingent on various factors, including the desired scale, complexity of the peptide, available resources, and the level of expertise. Automated SPPS generally offers higher throughput, consistency, and reduced hands-on time, making it ideal for routine synthesis and the production of longer or multiple peptides. Manual SPPS, conversely, provides greater flexibility for non-standard chemistries, smaller scale synthesis, and troubleshooting difficult sequences, albeit at the cost of being more labor-intensive and operator-dependent. For this compound, both methods can be employed successfully, with the optimal choice depending on the specific research goals.

Data Presentation: A Quantitative Comparison

While a direct head-to-head experimental comparison for this compound is not extensively documented in the literature, the following table summarizes the expected performance characteristics based on the general principles of manual and automated SPPS. These values are illustrative and can vary depending on the specific peptide sequence, coupling reagents, and resin used.

ParameterManual SPPSAutomated SPPSKey Considerations
Crude Peptide Purity (%) 70-9085-98Automated systems provide more consistent reagent delivery and washing, often leading to higher purity.
Typical Yield (mg) 50-200 (on a 0.1 mmol scale)100-300 (on a 0.1 mmol scale)Automated systems can minimize resin loss during handling, potentially leading to higher yields.
Synthesis Time per Cycle (min) 60-12030-60Automation significantly reduces the time required for deprotection, coupling, and washing steps.
Hands-on Time per Peptide HighLowManual synthesis requires constant operator attention, whereas automated synthesizers can run unattended.
Reagent Consumption Higher (due to manual washing)Optimized (precise dispensing)Automated systems are generally more efficient in solvent and reagent usage.[1]
Reproducibility Operator-dependentHighAutomation eliminates variability introduced by different operators.[2]
Flexibility HighModerate to HighManual synthesis allows for easy modification of protocols and introduction of non-standard reagents. Modern automated synthesizers offer increasing flexibility.[2]

Experimental Protocols

The following are representative protocols for the incorporation of this compound using both manual and automated Fmoc-based SPPS.

Manual SPPS Protocol (0.1 mmol scale)
  • Resin Swelling: Swell 150 mg of Rink Amide resin (approx. 0.67 mmol/g loading) in a fritted reaction vessel with 5 mL of dimethylformamide (DMF) for 30 minutes.[1]

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine (B6355638) in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol, 163.8 mg), HBTU (3.9 equivalents, 0.39 mmol, 147.9 mg), and HOBt (4 equivalents, 0.4 mmol, 61.2 mg) in 3 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (8 equivalents, 0.8 mmol, 139 µL) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).[3] If the test is positive, a recoupling step may be necessary.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Allyl Deprotection (if required on-resin):

    • Wash the peptide-resin with dichloromethane (B109758) (DCM).

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as morpholine (B109124) or N-methylaniline in DCM.

    • Add the solution to the resin and agitate for 2-4 hours under an inert atmosphere.

    • Wash the resin thoroughly with DCM and DMF.

  • Cleavage and Final Deprotection: After the final synthesis cycle, wash the peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours. Precipitate the crude peptide in cold diethyl ether.

Automated SPPS Protocol

Automated peptide synthesizers follow the same fundamental steps as manual SPPS but with automated fluid handling and reaction control. The specific programming will vary depending on the instrument manufacturer.

  • Resin Loading: The appropriate amount of resin is loaded into the reaction vessel.

  • Synthesis Program: A synthesis protocol is created, defining the sequence, amino acids, coupling reagents, reaction times, and washing steps.

  • Reagent Preparation: Solutions of Fmoc-amino acids, activators, bases, and solvents are placed in the appropriate positions on the synthesizer.

  • Automated Cycles: The instrument automatically performs the following for each amino acid:

    • Washing: The resin is washed with DMF.

    • Fmoc Deprotection: A solution of 20% piperidine in DMF is delivered to the reaction vessel for a defined period.

    • Washing: The resin is washed thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

    • Coupling: The this compound solution is mixed with the activator and base in a pre-activation step (if applicable) and then delivered to the reaction vessel. The coupling reaction proceeds for a set time, often with agitation and, in some systems, microwave heating to enhance efficiency.

    • Washing: The resin is washed to remove excess reagents.

  • Final Cleavage: After the synthesis is complete, the peptide-resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol.

Mandatory Visualizations

Manual_SPPS_Workflow start Start resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Couple this compound (HBTU/DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Next Amino Acid Cycle kaiser_test->next_cycle Negative recouple->coupling next_cycle->fmoc_deprotection More Residues final_cleavage Final Cleavage (TFA Cocktail) next_cycle->final_cleavage Last Residue end End final_cleavage->end

Caption: Manual SPPS workflow for incorporating this compound.

Automated_SPPS_Workflow cluster_synthesizer Automated Synthesizer cluster_cycle Automated Cycle (Repeats per Amino Acid) load_reagents Load Resin & Reagents program_sequence Program Sequence & Method load_reagents->program_sequence start_synthesis Start Synthesis program_sequence->start_synthesis auto_deprotection Fmoc Deprotection start_synthesis->auto_deprotection auto_wash1 Washing auto_deprotection->auto_wash1 auto_coupling Amino Acid Coupling (e.g., this compound) auto_wash1->auto_coupling auto_wash2 Washing auto_coupling->auto_wash2 auto_wash2->auto_deprotection Next Amino Acid synthesis_complete Synthesis Complete (Remove Resin) auto_wash2->synthesis_complete Final Amino Acid manual_cleavage Manual Cleavage & Deprotection synthesis_complete->manual_cleavage purification Peptide Purification (HPLC) manual_cleavage->purification

Caption: Automated SPPS workflow for peptide synthesis.

Challenges and Troubleshooting

The incorporation of this compound can present challenges in both manual and automated SPPS, although the methods for addressing them may differ.

  • Incomplete Coupling: Due to the steric hindrance of the Fmoc group and the side chain, incomplete coupling can occur.

    • Manual SPPS: This is readily identified by a positive Kaiser test. The flexibility of manual synthesis allows for immediate troubleshooting by performing a second coupling (double coupling) with fresh reagents.

    • Automated SPPS: While less frequent due to optimized protocols, incomplete coupling can still happen. Some advanced synthesizers have in-line monitoring (e.g., UV monitoring of Fmoc deprotection) that can indicate a problem. If a deletion sequence is identified in the final product, the synthesis may need to be repeated with a modified protocol (e.g., longer coupling times, different activators).

  • Side Reactions during Allyl Deprotection: The palladium-catalyzed deprotection of the allyl group requires specific conditions.

    • Manual SPPS: The operator has full control over the reaction conditions, ensuring an inert atmosphere and the precise addition of the catalyst and scavenger. This allows for careful optimization of the deprotection step.

    • Automated SPPS: On-resin deprotection of the allyl group is not a standard feature of all automated synthesizers and may require a separate manual step or a specialized instrument with the appropriate capabilities.

  • Aggregation: Peptides containing hydrophobic or bulky residues can aggregate on the resin, hindering subsequent reactions.

    • Manual SPPS: The operator may observe changes in resin swelling or slow draining. Solvents can be changed, or "difficult sequence" protocols can be implemented in real-time.

    • Automated SPPS: Aggregation can lead to clogged lines or incomplete reactions. Modern synthesizers mitigate this with features like heated reaction vessels or the use of specialized reagents.

Conclusion

Both manual and automated SPPS are viable methods for the synthesis of peptides containing this compound. Automated SPPS offers significant advantages in terms of speed, reproducibility, and reduced labor, making it the preferred method for high-throughput and routine peptide synthesis. Manual SPPS, however, remains an invaluable tool for small-scale synthesis, methods development, and for navigating the complexities of "difficult" sequences where direct operator intervention and flexibility are paramount. The choice of method should be guided by the specific requirements of the project, balancing the need for throughput and consistency with the flexibility to address synthetic challenges.

References

Stability of Allyl Esters in Various Solvents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of functional groups is paramount for designing robust synthetic routes, formulating stable drug products, and ensuring the integrity of analytical samples. Allyl esters, valued for their utility as protecting groups that can be removed under mild, specific conditions, are no exception. Their stability, however, is not absolute and is significantly influenced by the solvent environment. This guide provides a comparative assessment of the stability of allyl esters in a range of common solvents, supported by experimental data and detailed analytical protocols.

Comparative Stability of Allyl Esters

The stability of an allyl ester is primarily dictated by the susceptibility of the ester carbonyl to nucleophilic attack, a process known as solvolysis, where a solvent molecule acts as the nucleophile. The rate of this process is highly dependent on the polarity, proticity, and nucleophilicity of the solvent, as well as the intrinsic reactivity of the allyl ester itself.

The following table summarizes the specific rates of solvolysis for allyl chloroformate at 25.0 °C in various aqueous organic mixtures. This data quantitatively demonstrates the influence of solvent composition on the stability of a reactive allyl ester. A higher rate constant (k) indicates lower stability.

Solvent% Organic (v/v)Specific Rate of Solvolysis (k) at 25.0 °C (s⁻¹)
Ethanol1001.11 x 10⁻⁵
Ethanol901.25 x 10⁻⁵
Ethanol801.47 x 10⁻⁵
Ethanol701.83 x 10⁻⁵
Ethanol602.34 x 10⁻⁵
Methanol (B129727)1002.84 x 10⁻⁵
Methanol903.21 x 10⁻⁵
Methanol803.55 x 10⁻⁵
Methanol703.85 x 10⁻⁵
Acetone901.91 x 10⁻⁵
Acetone802.60 x 10⁻⁵
Acetone703.41 x 10⁻⁵
2,2,2-Trifluoroethanol (TFE)971.15 x 10⁻⁴
TFE-Ethanol50:504.88 x 10⁻⁵

Data extracted from: Kevill, D. N.; Kim, C.-B. Kinetic Studies that Evaluate the Solvolytic Mechanisms of Allyl and Vinyl Chloroformate Esters. Int. J. Mol. Sci. 2013, 14, 7648-7662.[1][2][3]

Observations from the data:

  • Effect of Water: In all aqueous organic mixtures (ethanol, methanol, and acetone), the rate of solvolysis increases with an increasing percentage of water. This is expected as water is a stronger nucleophile than alcohols and can also increase the polarity of the medium, which stabilizes the transition state of the solvolysis reaction.

  • Effect of Alcohol: Methanol is a more effective nucleophile than ethanol, leading to a faster rate of solvolysis in 100% methanol compared to 100% ethanol.

  • Polar Aprotic Solvents: While not shown in the table for allyl chloroformate, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile (B52724) are generally less reactive towards esters than protic solvents in the absence of a catalyst. However, the presence of trace amounts of water in these hygroscopic solvents can lead to slow hydrolysis over time. Esters are generally considered stable in high-purity, anhydrous aprotic solvents for typical experimental timescales.

  • Non-Polar Aprotic Solvents: In non-polar aprotic solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and chloroform (B151607) (CHCl₃), the rate of uncatalyzed solvolysis is extremely slow. Allyl esters exhibit high stability in these environments, which is why they are often used as solvents for reactions involving allyl ester protecting groups.

Experimental Protocols

To quantitatively assess the stability of an allyl ester in a specific solvent, a kinetic study monitoring the disappearance of the ester over time is required. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the rate of degradation of an allyl ester in a given solvent using HPLC.

1. Materials and Instrumentation:

  • Allyl ester of interest

  • Solvent to be tested (HPLC grade)

  • Internal standard (a stable compound that does not react under the experimental conditions and is chromatographically resolved from the allyl ester and its degradation products)

  • HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

  • Thermostatted autosampler or reaction vessel

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the allyl ester in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

  • Kinetic Experiment:

    • In a sealed vial, mix the allyl ester stock solution and the internal standard stock solution.

    • Place the vial in a thermostatted environment at the desired temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by dilution with a cold, aprotic solvent like acetonitrile).

  • HPLC Analysis:

    • Analyze the aliquots by HPLC. The mobile phase composition should be optimized to achieve good separation between the allyl ester, the internal standard, and any degradation products (e.g., the corresponding carboxylic acid and allyl alcohol).

    • Monitor the elution profile using a UV detector at a wavelength where the allyl ester absorbs strongly.

  • Data Analysis:

    • For each time point, determine the peak area of the allyl ester and the internal standard.

    • Calculate the ratio of the peak area of the allyl ester to the peak area of the internal standard.

    • Plot the natural logarithm of this ratio versus time.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

    • The half-life (t₁/₂) of the allyl ester in the solvent can be calculated using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes how to monitor the degradation of an allyl ester in a deuterated solvent using ¹H NMR.

1. Materials and Instrumentation:

  • Allyl ester of interest

  • Deuterated solvent of interest (e.g., DMSO-d₆, CD₃OD, CDCl₃)

  • NMR spectrometer

2. Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the allyl ester in the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum at time zero (t=0).

    • Keep the NMR tube at a constant temperature.

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify a characteristic proton signal for the allyl ester that is well-resolved from other signals and does not overlap with signals from the degradation products. For example, the protons on the carbon adjacent to the ester oxygen are often suitable.

    • Integrate this characteristic signal at each time point.

    • Plot the integral value (or its natural logarithm for first-order kinetics) as a function of time to determine the rate of degradation.

Visualizing Experimental Workflows and Degradation Pathways

To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.

Experimental_Workflow_HPLC cluster_prep Preparation cluster_reaction Kinetic Experiment cluster_analysis Analysis Stock_Ester Allyl Ester Stock Solution Reaction_Mix Mix & Incubate at Constant Temp. Stock_Ester->Reaction_Mix Stock_IS Internal Standard Stock Solution Stock_IS->Reaction_Mix Sampling Aliquot Sampling at Time Intervals Reaction_Mix->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Processing (Peak Area Ratio) HPLC->Data Kinetics Kinetic Analysis (Plot ln(Ratio) vs. Time) Data->Kinetics

Caption: Workflow for assessing allyl ester stability via HPLC.

Allyl_Ester_Solvolysis AllylEster Allyl Ester (R-CO-O-CH₂CH=CH₂) TransitionState Tetrahedral Intermediate AllylEster->TransitionState + Solvent Solvent Solvent (Nucleophile) e.g., H₂O, ROH Solvent->TransitionState Products Carboxylic Acid (R-COOH) + Allyl Alcohol (HO-CH₂CH=CH₂) TransitionState->Products Proton Transfer & Leaving Group Departure

Caption: General mechanism for the solvolysis of an allyl ester.

References

A Researcher's Guide to Orthogonal Protection: Fmoc-Glu(OAll)-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for the successful synthesis of complex peptides with therapeutic potential. Among these, orthogonally protected amino acids offer a crucial advantage, enabling the selective modification of peptides to enhance their efficacy, stability, and targeting capabilities. This guide provides a comprehensive comparison of Fmoc-Glu(OAll)-OH and its common alternative, Fmoc-Glu(OtBu)-OH, with a focus on their applications in drug discovery, supported by experimental data and detailed protocols.

This compound is a valuable derivative of glutamic acid for solid-phase peptide synthesis (SPPS). Its defining feature is the allyl (All) protecting group on the side-chain carboxyl function. This group is stable to the piperidine (B6355638) used for Nα-Fmoc deprotection and the trifluoroacetic acid (TFA) commonly used for final cleavage from the resin. The allyl group can be selectively removed under mild conditions using a palladium catalyst, providing an orthogonal protection strategy. This allows for specific modifications at the glutamic acid residue, such as on-resin cyclization, branching, or conjugation to other molecules, which are critical steps in the development of sophisticated peptide-based drugs.

Performance Comparison: this compound vs. Fmoc-Glu(OtBu)-OH

The choice between different side-chain protecting groups for glutamic acid significantly impacts the synthetic strategy and the types of molecular architectures that can be achieved. The following table provides a comparative overview of this compound and the widely used Fmoc-Glu(OtBu)-OH.

FeatureThis compoundFmoc-Glu(OtBu)-OH
Protecting Group Allyl (OAll)tert-Butyl (OtBu)
Deprotection Condition Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an organic solvent.Strong acid (e.g., Trifluoroacetic acid - TFA).
Orthogonality Fully orthogonal to Fmoc/tBu and Boc/Bzl strategies.[1]Not orthogonal to the standard Fmoc/tBu strategy, as the OtBu group is cleaved under the same conditions as other tBu-based side-chain protecting groups and the resin linkage.
Key Applications - On-resin synthesis of head-to-tail and side-chain cyclic peptides. - Synthesis of branched peptides. - Site-specific conjugation of molecules (e.g., drugs, imaging agents).- Standard incorporation of glutamic acid in linear peptides. - Peptides where simultaneous deprotection of all side chains is desired.
Advantages - Enables complex peptide architectures. - Mild deprotection conditions preserve other acid-labile protecting groups.- Well-established and widely used. - Deprotection is straightforward and occurs during the final cleavage step.
Disadvantages - Requires an additional on-resin deprotection step with a palladium catalyst, which can add complexity and cost. - The catalyst and scavenger must be thoroughly removed to avoid interference with subsequent steps.- Not suitable for on-resin modifications at the glutamic acid side chain.

Application in Drug Discovery: Synthesis of a Dimeric RGD Peptidomimetic for Radiotheranostics

A notable application of this compound is in the synthesis of targeted drug delivery systems. For instance, it has been used to synthesize a dimeric RGD (Arginine-Glycine-Aspartic acid) peptide for potential use in radiotheranostics.[2] RGD peptides are known to target αvβ3 integrins, which are overexpressed on the surface of various cancer cells and in the tumor neovasculature. The dimeric nature of the peptide enhances its binding affinity and selectivity.

In this synthesis, this compound serves as a key building block to introduce a glutamic acid residue that can be later modified. The allyl protecting group allows for its selective removal to enable further conjugation.

Experimental Workflow for the Synthesis of a Dimeric RGD Peptide

The following diagram illustrates the key steps in the synthesis of the dimeric RGD peptide, highlighting the role of this compound.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Characterization A 1. Synthesis of Peptide 1 on 2-Cl-Trt Resin B 2. Conjugation with this compound A->B C 3. Selective Deprotection of Allyl Group B->C D 4. Conjugation with Peptide 2 C->D E 5. Final Deprotection and Cleavage D->E F RP-HPLC Purification E->F G Mass Spectrometry Analysis F->G G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Integrin Integrin αvβ3 FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (ECM) (e.g., Vitronectin) ECM->Integrin RGD Binding Src Src Kinase FAK->Src MAPK MAPK Pathway FAK->MAPK Migration Cell Migration FAK->Migration PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

References

Safety Operating Guide

Proper Disposal of Fmoc-Glu(OAll)-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fmoc-Glu(OAll)-OH, a common reagent in peptide synthesis, tailored for researchers, scientists, and drug development professionals.

This document outlines the necessary safety precautions, spill management, and step-by-step disposal instructions to minimize risk and adhere to regulatory standards.

I. Understanding the Compound: Safety and Hazard Profile

This compound (Nα-Fmoc-L-glutamic acid γ-allyl ester) is a combustible solid. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others assign it a Water Hazard Class 3 (WGK 3), signifying it is hazardous to water.[1] Therefore, it is crucial to prevent its release into the environment.[1]

Key Safety Information:

ParameterValueSource
CAS Number133464-46-7[1][2][3]
Molecular FormulaC23H23NO6[2][3]
Molecular Weight409.4 g/mol [2]
Storage Temperature2-8°C
Personal Protective Equipment (PPE)N95 dust mask, eye shields, gloves

II. Pre-Disposal: Handling and Storage

Proper handling and storage are critical to prevent accidental release and ensure safety.

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols by providing appropriate exhaust ventilation where dust is formed.[1]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] Store in a cool place, ideally between 2-8°C.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[1]

  • Utilize Personal Protective Equipment (PPE): Wear appropriate PPE, including splash goggles, a full suit, a dust respirator, boots, and gloves.[4] A self-contained breathing apparatus may be necessary to avoid inhalation.[4]

  • Containment:

    • Small Spills: Use appropriate tools to carefully place the spilled material into a designated waste disposal container.[4]

    • Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[4]

  • Prevent Environmental Contamination: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains, as discharge into the environment must be avoided.[1]

IV. Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated packaging must be conducted in accordance with federal, state, and local environmental control regulations.[4]

  • Waste Collection:

    • Carefully collect any waste residues of this compound.

    • Place the waste into a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials:

    • Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1]

    • Any equipment or labware that has come into contact with the chemical should be decontaminated or disposed of as hazardous waste.

  • Engage a Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Documentation: Maintain records of the disposal process, including the date, quantity of waste, and the name of the disposal company, as required by your institution's safety protocols.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Disposal Process start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste store_waste Store Waste Container in a Designated Chemical Waste Area collect_waste->store_waste spill->ppe Ensure PPE contain_spill Contain Spill & Prevent Environmental Release spill->contain_spill Yes clean_up Clean Up Spill Using Appropriate Materials contain_spill->clean_up clean_up->collect_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal documentation Complete Waste Disposal Documentation contact_disposal->documentation handover Hand Over Waste to Disposal Service documentation->handover end End: Proper Disposal Complete handover->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Glu(OAll)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Glu(OAll)-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.